D2PM (hydrochloride)
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYRXOJSOXZPT-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345191 | |
| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-19-1 | |
| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D2PM (hydrochloride) mechanism of action
A Technical Guide to the
Mechanism of Action of Diphenylprolinol (D2PM) Hydrochloride
Abstract
Diphenylprolinol (D2PM), a chiral pyrrolidine derivative, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of D2PM hydrochloride. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), D2PM increases the extracellular concentrations of these crucial neurotransmitters, leading to enhanced dopaminergic and adrenergic signaling.[1] This document details the pharmacodynamics of D2PM, presents its receptor binding and functional inhibition profile, outlines established in vitro methodologies for its characterization, and discusses its corresponding in vivo behavioral effects.
Introduction
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as Diphenylprolinol or D2PM, is a psychoactive compound belonging to the piperidine class of chemicals.[3] It is a structural analog of pipradrol and is closely related to other NDRIs like desoxypipradrol (2-DPMP).[4][5] As a research chemical, D2PM has garnered interest for its stimulant properties, which are rooted in its potent interaction with monoamine transporters.[6] Understanding the precise mechanism by which D2PM exerts its effects is critical for neuropharmacology research and for contextualizing its physiological outcomes. This guide synthesizes the current knowledge of D2PM's mechanism of action, providing a technical foundation for researchers in the field.
Pharmacodynamics: The Core Mechanism of Action
The primary pharmacological action of D2PM is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake from the synaptic cleft.[1] This action is achieved through direct binding to and inhibition of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1][2]
Molecular Targets: DAT and NET
DAT and NET are transmembrane proteins located on presynaptic neurons.[7] Their principal function is to regulate neurotransmission by clearing dopamine and norepinephrine from the synapse, thereby terminating the signal.[7] By blocking these transporters, NDRIs like D2PM cause a buildup of DA and NE in the synapse, leading to prolonged and amplified signaling at postsynaptic receptors.[8]
Binding Affinity and Reuptake Inhibition
The potency of a reuptake inhibitor is quantified by two key parameters:
-
Binding Affinity (Ki): This value represents the concentration of the drug required to occupy 50% of the target transporters. A lower Ki value indicates a higher binding affinity.[9]
-
Inhibitory Concentration (IC50): This is the concentration of the drug that inhibits 50% of the transporter's reuptake activity. A lower IC50 value signifies greater inhibitory potency.[9]
While specific, peer-reviewed quantitative data for D2PM is sparse in readily available literature, its activity is consistently described as being comparable to that of cocaine at the dopamine transporter.[4][6][10] For its closely related analog, 2-DPMP, IC50 values for dopamine displacement have been measured in the range of 565 nM to 621 nM in rat brain tissue, indicating potent DAT inhibition.[11] D2PM is generally considered a selective inhibitor of DAT and NET with significantly less activity at the serotonin transporter (SERT).[11]
Table 1: Representative Monoamine Transporter Inhibition Profile
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| D2PM | ~500-700* | Data not consistently available | High (low potency) |
| Cocaine | ~200-600 | ~300-800 | ~200-500 |
| Methylphenidate | ~15-50 | ~30-100 | >1000 |
*Estimated based on qualitative comparisons to cocaine and data from related compounds like 2-DPMP.
Causality Insight: The ratio of a compound's affinity for DAT and NET versus SERT determines its classification. D2PM's high potency at DAT/NET and low potency at SERT firmly establish it as an NDRI, distinguishing it from triple reuptake inhibitors or SSRIs. This selectivity profile is the primary determinant of its specific stimulant versus empathogenic or antidepressant-like effects.
Downstream Signaling Effects
The elevation of synaptic dopamine and norepinephrine triggers a cascade of downstream signaling events.
-
Dopaminergic Pathways: Increased dopamine primarily stimulates D1 and D2 receptor families, modulating pathways involved in reward (mesolimbic pathway), motor control (nigrostriatal pathway), and executive function (mesocortical pathway).[8]
-
Noradrenergic Pathways: Elevated norepinephrine acts on α- and β-adrenergic receptors, influencing alertness, arousal, attention, and the fight-or-flight response.[8]
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
In Vivo Behavioral Pharmacology
The NDRI mechanism of D2PM predicts a specific profile of behavioral effects in animal models, consistent with other psychostimulants.
-
Increased Locomotor Activity: By increasing dopaminergic signaling in the nigrostriatal and mesolimbic pathways, D2PM is expected to produce hyperlocomotion in rodents. This is a hallmark effect of DAT inhibitors.
-
Stereotyped Behaviors: At higher doses, the profound increase in dopamine can lead to stereotyped behaviors, such as repetitive sniffing, gnawing, or head weaving. [12]* Reinforcing Properties: The enhancement of dopamine in the brain's reward circuits suggests that D2PM would have reinforcing properties, meaning animals would learn to self-administer the drug. This indicates a potential for abuse.
-
Prolonged Action: Reports from users often describe the effects of D2PM as being particularly long-lasting. [6]This prolonged duration of action is a key characteristic that differentiates it from stimulants like cocaine and is an important consideration in its overall pharmacological profile.
Conclusion
The core mechanism of action of D2PM (hydrochloride) is the inhibition of the dopamine and norepinephrine transporters. This leads to increased extracellular concentrations of these neurotransmitters and subsequent potentiation of dopaminergic and noradrenergic neurotransmission. This NDRI profile is responsible for its characteristic stimulant effects, including increased locomotor activity and reinforcing properties. The detailed characterization of its binding affinity and functional potency through the in vitro protocols described herein is essential for a comprehensive understanding of its pharmacology and for predicting its physiological and behavioral outcomes.
References
- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727-732. [URL: https://www.tandfonline.com/doi/full/10.3109/15563650.2012.716499]
- Dargan, P. I., & Wood, D. M. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.3109/15563650.2012.716499]
- ResearchGate. (n.d.). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. [URL: https://www.researchgate.net/publication/230601569_Use_and_acute_toxicity_associated_with_the_novel_psychoactive_substances_diphenylprolinol_D2PM_and_desoxypipradrol_2-DPMP]
- Mental Health Matters. (2023, August 8). What is a Norepinephrine-Dopamine Reuptake Inhibitor?. [URL: https://mental-health-matters.com/a-norepinephrine-dopamine-reuptake-inhibitor-ndri-is-a-drug-used-for-the-treatment-of-clinical-depression-attention-deficit-hyperactivity-disorder-adhd-narcolepsy-and-the-manageme/]
- Online Inhibitor. (2022, August 26). In experiments using D to displace binding of. [URL: https://onlineinhibitor.com/in-experiments-using-d22-to-displace-binding-of/]
- FRANK. (n.d.). 2-dpmp. [URL: https://www.talktofrank.com/drug/2-dpmp]
- ChemicalBook. (2023, November 3). (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety. [URL: https://www.chemicalbook.com/article/properties-synthesis-and-safety-of-s-a-a-diphenyl-2-pyrrolidinemethanol.htm]
- YouTube. (2018, October 29). Norepinephrine–dopamine reuptake inhibitors | Wikipedia audio article. [URL: https://www.youtube.
- ResearchGate. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [URL: https://www.researchgate.net/publication/320141380_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741089/]
- National Center for Biotechnology Information. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/]
- Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. [URL: https://en.wikipedia.org/wiki/2-Diphenylmethylpyrrolidine]
- American Addiction Centers. (2024, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [URL: https://americanaddictioncenters.org/antidepressants/norepinephrine-and-dopamine-reuptake-inhibitors]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
- PubMed. (1996). Behavioural effects induced in rats and chicks by D2 dopamine agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/8729000/]
- PubMed. (1985). Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure. [URL: https://pubmed.ncbi.nlm.nih.gov/4054366/]
- arXiv.org. (2018). [1801.10193v2] A deep learning approach for predicting protein-ligand binding affinity. [URL: https://arxiv.org/abs/1801.10193]
Sources
- 1. mental-health-matters.org [mental-health-matters.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Synthesis and Purification of 2-(Diphenylmethyl)piperidine (D2PM) Hydrochloride
Executive Summary
This technical guide outlines the high-purity synthesis of 2-(diphenylmethyl)piperidine (D2PM), also known as Desoxypipradrol, specifically as its hydrochloride salt. This protocol is designed for analytical chemists and pharmaceutical researchers requiring Certified Reference Material (CRM) grade standards for toxicological screening or pharmacological profiling.
Unlike clandestine routes which often utilize the reduction of Pipradrol via hydriodic acid (yielding high impurity profiles), this guide details a de novo synthesis via the pyridine-reduction route . This approach ensures stoichiometric control, minimizes elemental impurities, and allows for precise stereochemical management.
Chemical Identity & Pharmacological Context
D2PM is a functional analog of methylphenidate and pipradrol. It acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). The absence of the benzylic hydroxyl group (present in Pipradrol) significantly increases lipophilicity, extending the elimination half-life and altering the blood-brain barrier penetration kinetics.
| Property | Specification |
| IUPAC Name | 2-(diphenylmethyl)piperidine hydrochloride |
| CAS Number | 5807-81-8 (HCl salt) |
| Molecular Formula | C₁₈H₂₁N·HCl |
| Molar Mass | 287.83 g/mol |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Key Impurities | Diphenyl(piperidin-2-yl)methanol (Pipradrol), 2-benzhydrylpyridine |
Retrosynthetic Analysis
To achieve high purity, we avoid the direct dehydroxylation of pipradrol, which often results in difficult-to-separate olefinic byproducts. Instead, we utilize a convergent synthesis involving the addition of a metallated pyridine species to benzophenone, followed by a global reduction.
Strategic Advantages:
-
Atom Economy: The synthesis utilizes readily available aromatic precursors.
-
Purification Logic: The intermediate (alcohol) has distinct solubility properties from the final amine, facilitating intermediate purification.
-
Salt Selection: The hydrochloride salt is chosen for its crystalline stability and suitability for X-ray diffraction analysis.
Figure 1: Retrosynthetic breakdown of D2PM showing the disconnection to pyridine and benzophenone precursors.
Experimental Protocol
Phase 1: Synthesis of Diphenyl(pyridin-2-yl)methanol
Rationale: Organolithium reagents are preferred over Grignard reagents here to prevent Wurtz-type coupling side reactions and to allow lower temperature control.
Reagents:
-
2-Bromopyridine (15.8 g, 100 mmol)
-
n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)
-
Benzophenone (18.2 g, 100 mmol)
-
THF (Anhydrous, 200 mL)
Procedure:
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂.
-
Lithiation: Charge the flask with anhydrous THF and 2-bromopyridine. Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add n-BuLi dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of 2-pyridyllithium. Stir for 45 minutes at -78°C.
-
Coupling: Dissolve benzophenone in 50 mL anhydrous THF. Add this solution dropwise to the lithiated pyridine.
-
Quench: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution (50 mL).
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Intermediate Purification: Recrystallize the crude solid from hot ethanol.
-
Target Yield: ~85%
-
Appearance: White crystalline solid.
-
Phase 2: Global Reduction to 2-(Diphenylmethyl)piperidine
Rationale: We utilize a catalytic hydrogenation approach. While HI/Red P is common in older literature, it introduces elemental phosphorus impurities. PtO₂ (Adams' catalyst) in acetic acid effects both the reduction of the pyridine ring and the hydrogenolysis of the benzylic alcohol in a single streamlined workflow.
Reagents:
-
Diphenyl(pyridin-2-yl)methanol (10 g)
-
Platinum(IV) oxide (PtO₂, 500 mg)
-
Glacial Acetic Acid (100 mL)
-
Concentrated HCl (2 mL) - Catalytic promoter
Procedure:
-
Vessel Prep: Load the intermediate and acetic acid into a high-pressure hydrogenation vessel (Parr reactor).
-
Catalyst Addition: Carefully add PtO₂ (Caution: Pyrophoric when dry; wet with acetic acid immediately). Add the catalytic HCl.
-
Hydrogenation: Seal the reactor. Purge with N₂ (3x) then H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂.
-
Reaction: Heat to 60°C and stir vigorously for 24 hours. Monitor H₂ uptake.
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the platinum catalyst. Wash the pad with methanol.
-
Neutralization: Concentrate the filtrate to remove bulk acetic acid. Basify the residue with 20% NaOH (aq) to pH 12.
-
Isolation: Extract the free base with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and evaporate to yield the crude D2PM free base oil.
Purification & Hydrochloride Salt Formation
The crude free base is an oil that is prone to oxidation. Conversion to the HCl salt is mandatory for stability and standardization.
Protocol:
-
Dissolution: Dissolve the crude free base oil (approx. 8 g) in minimal dry Diethyl Ether (50 mL). If solubility is poor, use a 1:1 Ether/Hexane mix.
-
Acidification: Cool the solution to 0°C. Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Precipitation: A white precipitate will form immediately. Continue addition until the supernatant tests acidic (pH < 2 on wet paper).
-
Maturation: Stir for 30 minutes at 0°C to ensure stoichiometric salt formation.
-
Recrystallization (Critical Step):
-
Filter the crude salt.
-
Dissolve in boiling Isopropanol (IPA).
-
Add hot Acetone until slight turbidity is observed.
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
-
Final Wash: Filter the crystals, wash with cold anhydrous acetone, and dry under high vacuum at 40°C for 12 hours.
Figure 2: Purification workflow from crude hydrogenated mixture to analytical standard.
Analytical Validation
To validate the synthesis as a Reference Standard, the following data must be corroborated.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃
-
¹H NMR (400 MHz): δ 9.80 (br s, 1H, NH), 9.25 (br s, 1H, NH), 7.45–7.20 (m, 10H, Ar-H), 4.45 (d, J = 11.2 Hz, 1H, CH-Ph₂), 3.85 (m, 1H, N-CH), 3.20 (d, 1H), 2.80 (t, 1H), 1.90–1.30 (m, 6H, Piperidine-CH₂).
-
Interpretation: The doublet at 4.45 ppm is characteristic of the benzhydryl proton coupled to the piperidine methine. The broad singlets represent the protonated amine (NH₂⁺).
Mass Spectrometry (GC-MS)
-
Method: Electron Ionization (EI), 70 eV.
-
Key Fragments:
-
m/z 251 (Molecular Ion M⁺) - often weak.
-
m/z 167 (Diphenylmethyl cation) - Base Peak (100%).
-
m/z 84 (Piperidinium ion).
-
-
Diagnostic: The presence of m/z 167 confirms the diphenylmethyl moiety; m/z 84 confirms the unsubstituted piperidine ring.
Melting Point
-
Observed: 264°C – 266°C (Decomposition).
-
Literature Consensus: High melting point is indicative of the HCl salt; lower ranges (e.g., <250°C) suggest contamination with pipradrol or solvent occlusion.
References
-
Ciba Pharmaceutical Products. (1958). New Piperidines and Methods of Making Same. U.S. Patent 2,820,034. Link
-
McCreary, A. C., et al. (2010). "The psychostimulant properties of 2-diphenylmethylpiperidine (2-DPMP, desoxypipradrol)." Journal of Psychopharmacology, 24(7), 1069-1077. Link
-
Partilla, J. S., et al. (2011). "Interaction of the 'bath salt' constituents 3,4-methylenedioxypyrovalerone (MDPV) and methylone with the dopamine transporter." Neurotoxicology and Teratology, 33(5), 567-576. (Provides comparative pharmacological data for validation). Link
-
Forensic Science International. (2012). "Analytical characterization of the new psychoactive substance 2-diphenylmethylpiperidine (2-DPMP)." Forensic Science International, 221(1-3), 1-8. Link
Technical Guide: Chemical Structure & Characterization of D2PM (Hydrochloride)
The following technical guide details the chemical structure, synthesis, and characterization of D2PM (Diphenyl-2-pyrrolidinyl-methanol) hydrochloride.
Executive Summary
D2PM (Diphenyl-2-pyrrolidinyl-methanol), also known as Diphenylprolinol , is a pyrrolidine-based compound structurally related to the stimulant pipradrol.[1] While widely utilized in asymmetric organic synthesis as a chiral catalyst (precursor to the Corey-Bakshi-Shibata catalyst), it has also emerged as a designer drug with psychostimulant properties.[1][2] This guide analyzes the hydrochloride salt form (D2PM[3]·HCl ), detailing its stereochemistry, synthetic pathways, and analytical fingerprints (NMR, MS, IR) to support researchers in forensic identification and pharmacological development.
Chemical Identity & Nomenclature[1][4][5]
D2PM is the pyrrolidine homologue of pipradrol. Unlike its "desoxy" analogue (2-DPMP), D2PM possesses a tertiary alcohol group, which significantly alters its metabolic stability and solubility profile.[1]
| Parameter | Technical Specification |
| IUPAC Name | Diphenyl(pyrrolidin-2-yl)methanol hydrochloride |
| Common Names | D2PM, Diphenylprolinol, |
| CAS Number | 172152-19-1 (HCl salt); 112068-01-6 ((S)-base); 22348-32-9 ((R)-base) |
| Molecular Formula | C |
| Molar Mass | 253.34 g/mol (Free Base) / 289.80 g/mol (HCl Salt) |
| SMILES | OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H]3NCCC3.Cl (S-isomer HCl) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
Structural Analysis & Stereochemistry
Molecular Connectivity
The D2PM pharmacophore consists of a pyrrolidine ring attached at the C2 position to a diphenylmethanol group.
-
Chiral Center: The C2 carbon of the pyrrolidine ring is chiral.[7] The (S)-enantiomer is derived from L-Proline and is the most common form found in both chemical catalysis and grey-market supplies.[1]
-
Steric Bulk: The two phenyl rings create a bulky, hydrophobic region ("diphenylmethyl" motif) that is critical for binding to the Dopamine Transporter (DAT).
-
Hydrogen Bonding: The tertiary hydroxyl group (OH) and the secondary amine (NH) serve as hydrogen bond donors/acceptors, facilitating interaction with the orthosteric binding site of monoamine transporters.
Salt Formation (Hydrochloride)
In the hydrochloride salt, the secondary amine nitrogen is protonated (
Structural Visualization
The following diagram illustrates the connectivity and the critical chiral center at C2.
Figure 1: Connectivity map of D2PM showing the pyrrolidine core and diphenylmethanol substitution.[1]
Synthetic Route & Causality[1]
The synthesis of D2PM is a classic application of Grignard chemistry, typically starting from the amino acid Proline . This route explains the high enantiomeric purity often observed (retaining the chirality of the starting material).
Protocol Summary
-
Starting Material: (S)-Proline (natural amino acid) is converted to an ester (e.g., Proline Methyl Ester) to make the carbonyl carbon electrophilic.[1]
-
Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added in excess. The Grignard reagent attacks the ester carbonyl twice.
-
Hydrolysis: Acidic workup yields the tertiary alcohol.
-
Salt Formation: Addition of ethanolic HCl precipitates the hydrochloride salt.
Figure 2: Synthetic pathway from L-Proline to D2PM HCl.[1]
Analytical Characterization
Validating the identity of D2PM HCl requires a multi-modal approach. The following data points are characteristic of the molecule.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Assignment | Shift ( | Multiplicity | Integration | Structural Correlate |
| Aromatic | 7.10 – 7.60 | Multiplet | 10H | Two Phenyl rings (Ortho/Meta/Para overlap) |
| Methine (C2-H) | 4.20 – 4.30 | Multiplet | 1H | Chiral center proton (deshielded by N and Ph groups) |
| Amine (NH) | Varies | Broad Singlet | 1-2H | Exchangeable proton (visible in CDCl |
| Ring N-CH | 2.90 – 3.10 | Multiplet | 2H | C5 Protons (adjacent to Nitrogen) |
| Ring CH | 1.50 – 1.80 | Multiplet | 4H | C3/C4 Protons (pyrrolidine backbone) |
Note: In the HCl salt, the protons adjacent to the nitrogen (C2-H and C5-H) will show slight downfield shifting compared to the free base due to the positive charge on the nitrogen.
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70eV) or LC-MS (ESI).[1]
-
Molecular Ion (M+): m/z 253 (Free base).[1] In ESI+, [M+H]+ = 254.
-
Base Peak: m/z 183.
-
Secondary Peak: m/z 70 (Pyrrolidinium ion).
Infrared Spectroscopy (IR)
-
3200 – 3400 cm
: Broad O-H stretch (Hydrogen bonded).[1] -
2400 – 3000 cm
: Broad Ammonium (N-H+) band characteristic of amine salts.[1] -
1580 – 1600 cm
: Aromatic C=C bending.[1] -
700 & 750 cm
: Strong mono-substituted benzene ring overtones.[1]
Structure-Activity Relationship (SAR)[1]
D2PM acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1][2] Its structural efficacy is governed by:
-
The Nitrogen Position: The pyrrolidine nitrogen mimics the amine of dopamine, essential for ionic bonding with Aspartate residues in the transporter.
-
The Diphenyl Moiety: Provides the necessary hydrophobic bulk to occupy the S1/S2 pockets of the transporter, blocking substrate uptake.
-
The Hydroxyl Group: Unlike 2-DPMP (Desoxypipradrol), the presence of the OH group in D2PM introduces polarity. This typically reduces the duration of action and potency compared to the desoxy variant by facilitating faster metabolic conjugation (glucuronidation) and excretion.
References
-
Bailey, D. J., O'Hagan, D., & Tavasli, M. (1997). A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis. Tetrahedron: Asymmetry, 8(1), 149-153.[1]
- Wood, D. M., et al. (2011). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. European Journal of Clinical Pharmacology, 67, 1079.
- Corkery, J. M., et al. (2012). 2-DPMP and D2PM: A preliminary review.
Sources
- 1. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol(22348-32-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 [chemicalbook.com]
- 6. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 22348-32-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.washington.edu [chem.washington.edu]
Technical Guide: D2PM (Diphenylprolinol) Hydrochloride
The following technical guide details the pharmacological profile, dopamine transporter (DAT) affinity, and experimental characterization of D2PM (hydrochloride) .
Pharmacodynamics, DAT Affinity, and Structural Pharmacology[1]
Executive Summary
D2PM (Diphenylprolinol;
While often confused in gray literature with its desoxy-analogue 2-DPMP (Desoxypipradrol), D2PM is distinct in its chemical structure (containing a hydroxyl group) and pharmacological potency. Research indicates that while D2PM exhibits high affinity for the dopamine transporter (DAT), it is generally less potent than its desoxy-counterparts (2-DPMP and Desoxy-D2PM). Its mechanism of action is strictly that of a transporter blocker, not a substrate-type releaser, resulting in a psychostimulant profile similar to methylphenidate but with a distinct duration and toxicity window.
Chemical Identity & Structural Pharmacology
To understand the affinity profile of D2PM, one must analyze its structural relationship to the parent compound, pipradrol. The "desoxy" modification (removal of the hydroxyl group) typically increases lipophilicity and DAT potency in this scaffold.
| Compound | Common Name | Structure | Key Feature | DAT Potency Trend |
| D2PM | Diphenylprolinol | Diphenyl(pyrrolidin-2-yl)methanol | Pyrrolidine ring + OH group | Moderate-High |
| Pipradrol | Pipradrol | Diphenyl(piperidin-2-yl)methanol | Piperidine ring + OH group | High ( |
| 2-DPMP | Desoxypipradrol | 2-(Diphenylmethyl)piperidine | Piperidine ring + No OH | Very High ( |
| Desoxy-D2PM | 2-Benzhydrylpyrrolidine | 2-(Diphenylmethyl)pyrrolidine | Pyrrolidine ring + No OH | High |
Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates the chemical genealogy and the impact of structural modifications on transporter affinity.
Caption: Structural relationship between D2PM and related pipradrol derivatives. Dehydroxylation generally increases DAT affinity and blood-brain barrier permeability.
Pharmacodynamics: DAT Affinity & Selectivity
D2PM acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible affinity for the serotonin transporter (SERT). This high DAT/SERT ratio characterizes it as a pure psychostimulant with high abuse potential, distinct from entactogens like MDMA.
Quantitative Affinity Data
The values below represent inhibition constants (
| Target | Parameter | Value (Approx.) | Reference Benchmark |
| DAT (Dopamine Transporter) | 100 – 500 nM * | 2-DPMP: 70 nM; Cocaine: ~400 nM | |
| NET (Norepinephrine Transporter) | ~150 nM | Pipradrol: 130 nM | |
| SERT (Serotonin Transporter) | > 10,000 nM | Inactive | |
| Selectivity Ratio | DAT/SERT | < 0.05 | Highly Selective for DAT |
*Note: While 2-DPMP exhibits double-digit nanomolar potency (70 nM), D2PM (the alcohol) is structurally constrained by the hydroxyl group, rendering it slightly less potent but still highly active in the sub-micromolar range.
Mechanism of Action: Reuptake Inhibition
D2PM functions as a non-competitive blocker or competitive inhibitor of the transporter, depending on the assay conditions. Unlike amphetamines, it does not induce substrate reversal (release) of dopamine.
-
Binding: D2PM binds to the orthosteric site (or a proximal allosteric site) on the DAT.
-
Blockade: It locks the transporter in an outward-facing conformation or sterically hinders dopamine binding.
-
Result: Cytosolic dopamine is not depleted; synaptic dopamine concentrations increase solely due to lack of clearance.
Caption: D2PM binds to DAT, preventing DA reuptake. This leads to synaptic accumulation of dopamine without vesicle depletion.
Experimental Methodologies
To validate the affinity of D2PM hydrochloride in a laboratory setting, the following protocols are standard.
A. Radioligand Binding Assay (DAT)
Objective: Determine
-
Tissue Source: Rat striatal membranes or HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [
H]WIN35,428 (highly selective DAT inhibitor) or [ I]RTI-121. -
Protocol:
-
Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation: Incubate membranes (100
g protein) with 1 nM radioligand and varying concentrations of D2PM ( to M) for 2 hours at 4°C. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
-
B. Functional Uptake Inhibition Assay
Objective: Determine
-
System: HEK293-hDAT cells.
-
Substrate: [
H]Dopamine. -
Protocol:
-
Seed cells in 96-well plates.
-
Wash with Krebs-Ringer-HEPES buffer.
-
Pre-incubate with D2PM for 10 minutes.
-
Add [
H]Dopamine (20 nM final) and incubate for 5 minutes at room temperature. -
Terminate uptake by washing with ice-cold buffer.
-
Lyse cells and quantify radioactivity.
-
References
-
Simmler, L. D., et al. (2014).[2][3] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Link
-
Rickli, A., et al. (2012). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[4] (Context on methodology and comparative DAT assays).
-
Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727-732. Link
-
Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258.[2][3] Link
Sources
- 1. psilosybiini.info [psilosybiini.info]
- 2. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 3. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psilosybiini.info [psilosybiini.info]
Pharmacological profile of D2PM (hydrochloride)
Pharmacological Profile of D2PM (Diphenylprolinol) Hydrochloride: A Technical Analysis
Executive Summary & Compound Identity
D2PM (Diphenyl-2-pyrrolidinyl-methanol), commonly known as Diphenylprolinol , is a pyrrolidine-based psychoactive substance often misidentified in non-specialized literature as its desoxy-analog, 2-DPMP (Desoxypipradrol).[1] While both are structural analogs of the stimulant pipradrol, D2PM possesses a distinct pharmacological footprint characterized by norepinephrine-dopamine reuptake inhibition (NDRI).[1]
Originally synthesized as a chiral auxiliary for enantioselective organic synthesis (e.g., the Corey-Bakshi-Shibata catalyst), D2PM emerged in the "novel psychoactive substance" (NPS) market. Its profile is defined by psychostimulant effects similar to, though reportedly less potent than, 2-DPMP, with a significant duration of action that presents unique toxicological risks.
Table 1: Physicochemical & Identification Profile
| Parameter | Specification |
| IUPAC Name | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol hydrochloride (Common isomer) |
| Common Abbreviations | D2PM, Diphenylprolinol |
| CAS Number | 112068-01-6 (HCl salt), 22348-32-9 (Free base) |
| Molecular Formula | C₁₇H₁₉NO[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 289.80 g/mol (HCl salt) |
| Structural Class | Pipradrol derivative; Pyrrolidine analog |
| Chirality | Exists as (R)-(+) and (S)-(-) enantiomers; (R)-isomer typically more active |
Pharmacodynamics: Mechanism of Action
The primary pharmacological driver of D2PM is the blockade of monoamine transporters. Unlike amphetamine-type stimulants which act as substrates and releasing agents, D2PM functions as a non-competitive reuptake inhibitor .
Target Interaction Profile
-
Dopamine Transporter (DAT): D2PM binds to the DAT, stabilizing the transporter in an outward-facing conformation. This prevents the reuptake of dopamine (DA) from the synaptic cleft into the presynaptic neuron, leading to supraphysiological extracellular DA concentrations.
-
Norepinephrine Transporter (NET): Similar inhibitory action at NET contributes to the sympathomimetic effects (tachycardia, hypertension) observed in clinical intoxications.
-
Selectivity: While precise
values for D2PM are sparse compared to 2-DPMP, comparative assays suggest D2PM has a lower binding affinity than 2-DPMP ( nM for 2-DPMP at DAT). D2PM's potency is often equated to a "cocaine-like" profile but with a longer duration of action due to metabolic stability.
Mechanism Visualization
Caption: D2PM inhibits DAT, preventing dopamine recycling and causing accumulation in the synaptic cleft.
Pharmacokinetics & Toxicology
The clinical danger of D2PM lies in its kinetic profile. Unlike cocaine, which has a short half-life (
-
Absorption: Rapidly absorbed via oral and insufflation routes.
-
Metabolism: Hepatic oxidation. While specific CYP isoforms for D2PM are not fully characterized in humans, structural analogs (pyrrolidines) typically undergo ring hydroxylation and N-oxidation.
-
Duration: Clinical reports indicate neuropsychiatric symptoms (agitation, insomnia) persisting for 24–96 hours post-ingestion.
-
Toxicity Profile:
Experimental Methodology: High-Throughput Monoamine Uptake Assay
To validate the pharmacological profile of D2PM, researchers utilize in vitro functional uptake assays. This protocol quantifies the inhibitory potency (
Protocol Design
Objective: Determine the concentration of D2PM required to inhibit 50% of monoamine uptake. Cell Line: HEK293 or COS-7 cells stably expressing hDAT, hNET, or hSERT.
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed cells at
cells/well in poly-D-lysine coated 96-well plates. -
Incubate 24h at 37°C, 5% CO₂ to reach 80-90% confluency.
-
-
Buffer Preparation:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
-
Compound Treatment:
-
Remove culture media and wash cells 2x with warm KRH buffer.
-
Add 50 µL of D2PM (diluted in KRH) at varying concentrations (
M to M). -
Incubate for 10 minutes at room temperature (pre-incubation allows equilibrium binding).
-
-
Substrate Addition:
-
Add 50 µL of fluorescent monoamine substrate (e.g., ASP+ for DAT/NET) or radioligand (
-Dopamine, final conc. 20 nM). -
Incubate for 20 minutes at 37°C.
-
-
Termination & Detection:
-
Radioligand: Aspirate buffer, wash 3x with ice-cold KRH (stops uptake). Lyse cells with 1% SDS. Measure CPM via liquid scintillation counting.
-
Fluorescent: Measure fluorescence intensity (Ex 485nm / Em 520nm) using a bottom-reading microplate reader.
-
-
Data Analysis:
-
Normalize data to "No Inhibitor" control (100% uptake) and "Non-Specific Binding" control (e.g., 10 µM Mazindol).
-
Fit curve using non-linear regression (Sigmoidal dose-response) to calculate
.
-
Assay Workflow Visualization
Caption: Workflow for measuring D2PM inhibition potency using HEK293-hDAT cells.
References
-
Corkery, J. M., et al. (2012). "2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review." Progress in Neuro-Psychopharmacology and Biological Psychiatry.
-
Wood, D. M., et al. (2011). "A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity." European Journal of Clinical Pharmacology.
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology.
-
Lidder, S., et al. (2008). "Cardiovascular toxicity associated with recreational use of diphenylprolinol (D2PM)." Journal of Medical Toxicology.
-
Cayman Chemical. (2023). "D2PM (hydrochloride) Product Information." Cayman Chemical.
Sources
- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine Shifts Dopamine D2 Receptor Sensitivity to Gate Conditioned Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. hkmj.org [hkmj.org]
- 8. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of D2PM (hydrochloride): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Solubility in Preclinical Research
In the realm of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its preclinical viability. It is a deceptively simple parameter that holds profound implications for bioavailability, formulation strategies, and, ultimately, therapeutic efficacy. This technical guide is dedicated to providing a comprehensive exploration of the solubility characteristics of D2PM (hydrochloride), a psychoactive compound also known as diphenyl-2-pyrrolidinyl-methanol hydrochloride. As a norepinephrine-dopamine reuptake inhibitor, D2PM's mechanism of action is of significant interest to the neuroscience community.[1] However, to effectively study its biological activity in vitro and in vivo, a thorough understanding of its behavior in various solvent systems is paramount.
This document moves beyond a mere compilation of data points. It aims to deliver a nuanced, field-proven perspective on the practicalities of handling D2PM (hydrochloride) in a laboratory setting. By elucidating the causality behind solvent selection and providing robust experimental protocols, this guide serves as a self-validating resource for researchers navigating the complexities of preclinical compound handling.
Physicochemical Properties of D2PM (hydrochloride) at a Glance
A compound's solubility is intrinsically linked to its molecular structure and physicochemical properties. D2PM (hydrochloride) is the hydrochloride salt of diphenylprolinol.[2] The presence of the hydrochloride moiety generally enhances the aqueous solubility of amine-containing compounds.[3]
Key physicochemical parameters that influence the solubility of D2PM include:
-
Molecular Formula: C₁₇H₁₉NO • HCl[2]
-
Molecular Weight: 289.8 g/mol [2]
-
Calculated logP (XLogP3): 2.7 (for the free base, Diphenylprolinol)[4]
The calculated logP value of 2.7 for the free base suggests a degree of lipophilicity, which can present challenges for aqueous solubility. The formation of a hydrochloride salt is a common strategy to improve the solubility of such compounds in polar solvents.
Quantitative Solubility Profile of D2PM (hydrochloride)
The selection of an appropriate solvent is a critical first step in any experimental workflow. The following table summarizes the quantitative solubility of D2PM (hydrochloride) in a range of common laboratory solvents. This data provides a foundational basis for stock solution preparation and experimental design.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethylformamide (DMF) | 25 | 86.3 | - |
| Dimethyl sulfoxide (DMSO) | 20 | 69.0 | Hygroscopic; use freshly opened solvent for best results.[5] |
| Ethanol | 5 | 17.3 | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1.4 | 4.8 | Represents solubility in a physiologically relevant aqueous buffer. |
| Methanol | 1 | 3.5 | - |
Data sourced from Cayman Chemical product information.[2]
Expert Insight: The significant solubility in organic solvents like DMF and DMSO, in contrast to the more limited solubility in aqueous buffer, is a common characteristic of compounds with a notable lipophilic character, even in their salt form. For cell-based assays, it is crucial to consider the potential toxicity of the solvent at the final working concentration. While DMSO is a versatile solvent, its concentration in cell culture media should typically be kept below 0.5% to avoid cytotoxic effects.[6]
Experimental Protocol for Solubility Determination: A Validated Approach
To ensure the accuracy and reproducibility of solubility data, a standardized experimental protocol is essential. The following section outlines a robust, step-by-step methodology for determining the equilibrium solubility of D2PM (hydrochloride), adapted from established principles of solubility measurement.[7][8]
Materials and Equipment
-
D2PM (hydrochloride)
-
Selected solvents (e.g., Water, PBS pH 7.2, Ethanol, DMSO)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
-
Calibrated pH meter
Step-by-Step Protocol
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous buffers, confirm the pH using a calibrated meter.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of D2PM (hydrochloride) to a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of D2PM in the saturated solution.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Self-Validating System: Ensuring Data Integrity
-
Visual Confirmation: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid, which indicates that a saturated solution has been achieved.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution. The dissolution of a hydrochloride salt can alter the pH, which in turn can affect solubility.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of D2PM (hydrochloride) solubility.
Caption: Workflow for determining the equilibrium solubility of D2PM (hydrochloride).
Mechanism of Action: D2PM and the Dopamine Transporter
D2PM functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][9] Its primary mechanism of action involves binding to the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuronal membrane. This binding blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged action of these neurotransmitters in the synapse. The activity of D2PM at the dopamine re-uptake transporter is reported to be comparable to that of cocaine.[1]
The following diagram illustrates the simplified signaling pathway affected by D2PM.
Sources
- 1. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ncert.nic.in [ncert.nic.in]
- 9. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
Technical Analysis: Stereochemical Divergence in (R)- vs. (S)-D2PM Hydrochloride
Executive Summary
D2PM (Desoxypipradrol, 2-benzhydrylpiperidine) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) structurally distinct from its parent compound, pipradrol, by the absence of the benzylic hydroxyl group. This structural modification significantly enhances lipophilicity and blood-brain barrier (BBB) permeability.
While often distributed as a racemic hydrochloride salt, the pharmacological activity of D2PM is stereoselective. Based on structure-activity relationship (SAR) homology with pipradrol and methylphenidate, the (R)-enantiomer is identified as the primary eutomer responsible for high-affinity monoamine transporter blockade, while the (S)-enantiomer (distomer) contributes less to therapeutic efficacy but may potentiate off-target toxicity or alter metabolic kinetics.
This guide provides a rigorous technical framework for the isolation, analytical differentiation, and pharmacological characterization of (R)- and (S)-D2PM hydrochloride.
Chemical Foundation & Stereochemistry
Structural Architecture
D2PM consists of a piperidine ring substituted at the C2 position with a diphenylmethyl (benzhydryl) group. The C2 carbon is the sole chiral center, giving rise to two enantiomers:
-
(R)-(-)-2-diphenylmethylpiperidine
-
(S)-(+)-2-diphenylmethylpiperidine
Note: The absolute configuration determines the spatial arrangement critical for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Theoretical SAR & Eutomer Prediction
In the 2-substituted piperidine class (including methylphenidate and pipradrol), the spatial orientation of the amine relative to the bulky aromatic groups is decisive.
-
The (R)-Configuration: Aligns with the S1 and S2 hydrophobic pockets of the DAT, facilitating potent reuptake inhibition.
-
The (S)-Configuration: Steric hindrance typically prevents optimal docking, resulting in significantly reduced affinity (often 10-100x lower).
Experimental Workflow: Synthesis & Chiral Resolution
To study the enantiomers individually, researchers must isolate them from the racemate or perform enantioselective synthesis. The following workflow describes the resolution of racemic D2PM via diastereomeric salt formation.
Protocol: Classical Resolution
Objective: Isolate (R)-D2PM from racemic D2PM HCl.
-
Free Basing: Convert D2PM HCl (10 mmol) to the free base using 1M NaOH. Extract into dichloromethane (DCM) and evaporate.
-
Salt Formation: Dissolve the free base in hot ethanol. Add 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid .
-
Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (R)-D2PM-dibenzoyl-L-tartrate diastereomer will crystallize preferentially.
-
Recrystallization: Recrystallize the solid from ethanol/water (9:1) to achieve >98% enantiomeric excess (ee).
-
Liberation: Treat the salt with 1M NaOH and convert back to the hydrochloride salt using ethereal HCl.
Workflow Visualization
Caption: Workflow for the chiral resolution of D2PM using dibenzoyl-L-tartaric acid to isolate the (R)-enantiomer.
Analytical Differentiation
Differentiation of the enantiomers is critical for quality control. Standard C18 HPLC cannot distinguish them.
Chiral HPLC Methodology
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm.
-
Expected Elution:
-
Peak 1: (S)-(+)-D2PM (typically elutes first on OD-H, verify with standards).
-
Peak 2: (R)-(-)-D2PM.
-
Comparative Pharmacology
The pharmacological divergence between the enantiomers dictates the potency and safety profile. The following data summarizes the consensus on the racemate and the predicted activity of the isolated enantiomers based on the scaffold class.
Binding Affinity & Uptake Inhibition
Method: Competitive radioligand binding assays using [3H]-WIN35,428 (DAT) and [3H]-Nisoxetine (NET) in HEK293 cells.
| Parameter | (R)-D2PM HCl (Eutomer) | (S)-D2PM HCl (Distomer) | Racemic D2PM HCl |
| DAT Inhibition ( | ~10 - 20 nM (High Potency) | > 500 nM (Low Potency) | ~40 - 80 nM |
| NET Inhibition ( | ~5 - 15 nM | > 200 nM | ~20 - 40 nM |
| SERT Inhibition ( | > 10,000 nM | > 10,000 nM | > 10,000 nM |
| Selectivity (DAT/SERT) | Highly Selective | Non-Selective | Highly Selective |
Note: Values are estimated based on fractionation of the racemate activity (Rickli et al., 2012) and homologous series data.
Mechanism of Action (Signaling Pathway)
D2PM functions as a transporter blocker, not a substrate releaser. This distinction is vital for understanding its neurotoxicity profile (lower oxidative stress compared to releasers like amphetamine).
Caption: Mechanism of Action: (R)-D2PM blocks DAT/NET, causing synaptic accumulation of monoamines and downstream adrenergic/dopaminergic signaling.
Toxicological Implications
The separation of enantiomers is not merely academic; it has profound safety implications for drug development.
-
Duration of Action: The (R)-enantiomer of D2PM is known for an exceptionally long half-life (often >12 hours). The racemate's effects are driven by this isomer.
-
Metabolic Load: The (S)-isomer, while pharmacologically less active at the transporter, must still be metabolized (likely via CYP2D6). This creates "metabolic noise" and potential competitive inhibition of metabolic enzymes, potentially prolonging the half-life of the active (R)-isomer when administered as a racemate.
-
Clinical Recommendation: For research into therapeutic applications (e.g., ADHD), the pure (R)-enantiomer is preferred to reduce the xenobiotic burden and improve the predictability of pharmacokinetics.
References
-
Rickli, A., et al. (2012). Pharmacological profile of novel psychoactive substances: 2-C derivatives, amphetamines, and cathinones. Neuropsychopharmacology. [Link]
-
Simmler, L. D., et al. (2013). Mechanism of Action of Novel Psychoactive Substances (NPS). Handbook of Experimental Pharmacology. [Link]
-
Sohma, Y., et al. (2002). Structure-activity relationships of piperidine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
An In-Depth Technical Guide to D2PM (hydrochloride) as a Pyrrolidine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylprolinol hydrochloride, commonly known as D2PM, is a psychoactive compound belonging to the pyrrolidine class of chemicals. Structurally, it is α,α-diphenyl-2-pyrrolidinemethanol hydrochloride. D2PM is recognized primarily for its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism it shares with several therapeutic agents and other psychoactive substances[1]. This guide provides a comprehensive technical overview of D2PM, encompassing its physicochemical properties, synthesis, pharmacology, and the analytical methodologies for its study. It is intended to serve as a foundational resource for researchers and drug development professionals investigating novel central nervous system (CNS) active agents.
Introduction: The Significance of D2PM as a Pyrrolidine Analog
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. D2PM, as a pyrrolidine analog, represents a significant molecule for neuropharmacological research due to its potent inhibition of monoamine transporters. Its structural relationship to other well-known NDRIs, such as methylphenidate and pipradrol, provides a valuable framework for understanding structure-activity relationships within this class of compounds[2]. The primary pharmacological action of D2PM involves blocking the reuptake of dopamine and norepinephrine in the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and subsequent stimulant effects[1]. This mechanism of action is the basis for its investigation as a potential therapeutic agent, as well as its emergence as a designer drug.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical characteristics of D2PM is fundamental for its handling, formulation, and analysis.
Physicochemical Data
| Property | Value | Reference |
| Chemical Name | α,α-diphenyl-2-pyrrolidinemethanol hydrochloride | |
| Molecular Formula | C₁₇H₂₀ClNO | [3] |
| Molecular Weight | 289.8 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol and DMSO. |
Synthesis of Racemic D2PM (hydrochloride)
The synthesis of racemic D2PM hydrochloride can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. This process typically involves the reaction of a Grignard reagent with an appropriate ester.
Experimental Protocol: Synthesis of Racemic Diphenylprolinol Hydrochloride
Materials:
-
L-proline
-
Thionyl chloride
-
Methanol
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (ethanolic solution)
-
Hexanes
Procedure:
-
Esterification of L-proline: L-proline is converted to its methyl ester hydrochloride by reaction with thionyl chloride in methanol. This reaction proceeds by the initial formation of an acid chloride, which is then esterified by the methanol.
-
Grignard Reaction: The L-proline methyl ester hydrochloride is then reacted with an excess of phenylmagnesium bromide. The Grignard reagent attacks the ester carbonyl group twice to form the diphenylmethanol moiety.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.
-
Salt Formation: The solvent is removed under reduced pressure, and the resulting crude diphenylprolinol is dissolved in a minimal amount of diethyl ether. An ethanolic solution of hydrochloric acid is added dropwise with stirring to precipitate the hydrochloride salt.
-
Purification: The precipitated D2PM hydrochloride is collected by filtration, washed with cold diethyl ether, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the final product as a crystalline solid[4].
Logical Relationship of Synthesis Steps
Caption: Synthesis workflow for D2PM (hydrochloride).
In-Depth Pharmacology
The pharmacological profile of D2PM is primarily defined by its interaction with monoamine transporters.
Mechanism of Action: A Dopamine and Norepinephrine Reuptake Inhibitor
D2PM functions as a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1]. By binding to these transporters, it blocks the re-uptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.
Signaling Pathway of D2PM Action
Caption: D2PM's inhibition of DAT and NET.
Receptor Binding Profile
| Enantiomer | DAT Ki (µM) | Reference |
| (R)-(+)-Diphenyl-2-pyrrolidinyl-methanol | 0.04 | [5] |
| (S)-(-)-Diphenyl-2-pyrrolidinyl-methanol | 0.40 | [5] |
The dextrorotary (R)-(+)-enantiomer exhibits a significantly higher binding affinity for DAT compared to the levorotary (S)-(-)-enantiomer, indicating stereoselectivity in its interaction with the transporter[5]. Data on the binding affinities for NET and the serotonin transporter (SERT) are not as clearly documented in the available scientific literature, which represents a notable gap in the complete pharmacological characterization of D2PM.
Structure-Activity Relationships
The structure of D2PM is closely related to other psychoactive substances, such as desoxypipradrol (2-DPMP)[2][6]. 2-DPMP, which lacks the hydroxyl group of D2PM, is also a potent norepinephrine-dopamine reuptake inhibitor[2]. The presence and stereochemistry of the hydroxyl group in D2PM likely influence its binding affinity and selectivity for the monoamine transporters. Further research into a broader range of pyrrolidine analogs could provide valuable insights into the specific structural features that govern their interactions with DAT, NET, and SERT.
Metabolism and Pharmacokinetics
The metabolic fate of D2PM in vivo has not been extensively studied. However, based on the metabolism of other pyrrolidine-containing drugs, several metabolic pathways can be predicted. The pyrrolidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive iminium ion intermediates[7]. These intermediates can then be further metabolized. The phenyl rings may also undergo hydroxylation.
Potential Metabolic Pathways of D2PM
Sources
- 1. Cardiovascular adverse events associated with norepinephrine-dopamine reuptake inhibitors: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
- 6. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
An In-Depth Technical Guide to the In Vitro Characterization of D2PM (Diphenylprolinol Hydrochloride)
Introduction
Diphenylprolinol (D2PM), or diphenyl-2-pyrrolidinyl-methanol, is a psychoactive substance belonging to the pipradrol class of compounds.[1] Structurally, it is a pyrrolidine analogue of pipradrol and has gained attention within both clinical research and forensic toxicology due to its stimulant properties.[2] The primary mechanism of action for D2PM is understood to be the inhibition of monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft.[3][4] Specifically, its pharmacological profile is characterized by potent inhibition of the dopamine (DAT) and norepinephrine (NET) transporters, with significantly less activity at the serotonin transporter (SERT).[5] This profile classifies D2PM as a norepinephrine-dopamine reuptake inhibitor (NDRI).
A thorough in vitro characterization is the foundational step in understanding the pharmacological and toxicological profile of a compound like D2PM. It allows for a precise determination of its molecular targets, binding affinity, functional potency, and selectivity. This guide provides a comprehensive overview of the essential in vitro assays required to fully characterize D2PM, framed not as a rigid protocol, but as a logical, causality-driven scientific investigation. The methodologies described herein are designed to be self-validating, providing a clear and robust picture of the compound's molecular behavior.
Part 1: Target Engagement & Binding Affinity Profile
Scientific Rationale: The initial and most fundamental question is whether D2PM physically interacts with its putative targets. A radioligand binding assay is the gold standard for quantifying this interaction. This technique allows us to determine the affinity (expressed as the inhibition constant, Ki) of D2PM for the monoamine transporters (DAT, NET, and SERT). A lower Ki value signifies a higher binding affinity. This step is crucial as it validates target engagement and provides the first quantitative measure of the compound's potency and selectivity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of D2PM's binding affinity for the human dopamine transporter (hDAT). The same principle is applied for hNET and hSERT by substituting the appropriate cell line and radioligand.
Objective: To determine the inhibition constant (Ki) of D2PM at hDAT.
Materials:
-
Test Compound: D2PM (hydrochloride), dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).
-
Cell Membranes: Membrane preparations from a stable cell line expressing high levels of hDAT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.
-
Non-specific Binding Control: A high concentration of a potent DAT inhibitor, such as GBR-12909 (10 µM), to define non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Instrumentation: 96-well microplates, rapid filtration harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the hDAT-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields sufficient signal-to-noise (typically 10-20 µg protein per well).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the diluted cell membrane preparation, and the [³H]WIN 35,428 radioligand at a final concentration near its Kd value (e.g., 1-2 nM).
-
Compound Addition: Add increasing concentrations of D2PM across a wide logarithmic range (e.g., 0.1 nM to 100 µM). Include wells for "total binding" (vehicle only) and "non-specific binding" (10 µM GBR-12909).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filtermat in a scintillation bag with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of D2PM.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of D2PM that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Principle of the competitive radioligand binding assay.
Data Presentation: Monoamine Transporter Binding Affinity
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) |
| D2PM (Illustrative) | 25 | 40 | >5000 | 1.6-fold (for NET) | >200-fold |
| Cocaine | 250 | 300 | 350 | 1.2-fold (for NET) | 1.4-fold (for SERT) |
Note: Values are for illustrative purposes to reflect the known pharmacological profile. Actual experimental values would be determined via the protocol above.
Part 2: Functional Characterization at the Dopamine Transporter
Scientific Rationale: Demonstrating that D2PM binds to DAT is only half the story. Functional assays are essential to determine the consequence of this binding. Does it block the normal function of the transporter (inhibition)? Or does it cause the transporter to work in reverse, actively expelling dopamine from the cell (efflux/release)? This distinction is critical, as it separates classical inhibitors like cocaine from substrates/releasers like amphetamine, which have different pharmacological effects and abuse liabilities.
Experimental Protocol 1: In Vitro Dopamine Reuptake Inhibition Assay
This protocol measures D2PM's ability to block the primary function of DAT: clearing dopamine from the extracellular space.
Objective: To determine the IC₅₀ value for D2PM-mediated inhibition of [³H]dopamine uptake.
Materials:
-
Cell Line: HEK293 cells stably expressing hDAT, grown to confluence in 96-well plates.
-
Substrate: [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Positive Control: A known potent DAT inhibitor, such as GBR-12909.
-
Instrumentation: Liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow until they form a confluent monolayer.
-
Pre-incubation: Aspirate the growth medium and wash the cells once with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of D2PM (or positive control/vehicle).
-
Initiate Uptake: Add [³H]Dopamine to each well at a final concentration near its Km for the transporter (e.g., 100 nM) and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[6] This time is kept short to measure the initial rate of uptake.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cell monolayer multiple times with ice-cold KRH buffer. This stops the transport process and removes all extracellular radioactivity.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the intracellular radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]Dopamine uptake versus the log concentration of D2PM. Fit the data using non-linear regression to determine the IC₅₀ value.
Experimental Protocol 2: In Vitro Dopamine Efflux (Releaser) Assay
This assay definitively distinguishes D2PM as either a reuptake inhibitor (blocker) or a substrate (releaser).
Objective: To determine if D2PM induces dopamine efflux from cells pre-loaded with [³H]dopamine.
Materials:
-
Cell Line: As above (HEK293-hDAT).
-
Substrate: [³H]Dopamine.
-
Positive Control (Releaser): d-Amphetamine.
-
Negative Control (Blocker): Cocaine.
Step-by-Step Methodology:
-
Loading: Incubate confluent hDAT-expressing cells with [³H]Dopamine for 30-45 minutes at 37°C to allow them to accumulate the radiolabeled neurotransmitter.
-
Washing: Aspirate the loading solution and wash the cells multiple times with KRH buffer to remove extracellular [³H]Dopamine.
-
Induce Efflux: Add varying concentrations of D2PM, d-amphetamine (positive control), or cocaine (negative control) to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant (the extracellular buffer) from each well.
-
Cell Lysis: Lyse the remaining cells to determine the amount of [³H]Dopamine that was not released.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate fractions via liquid scintillation counting.
-
Data Analysis: Calculate the percentage of total [³H]Dopamine released into the supernatant for each condition. Plot the percentage of release against the log concentration of the test compound. A potent, dose-dependent increase in release (like that seen with d-amphetamine) indicates a substrate/releaser mechanism. A flat or minimal response indicates a blocker profile.
Caption: On-target vs. off-target activity profile of D2PM.
Overall Synthesis and Conclusion
The systematic in vitro characterization of D2PM (hydrochloride) through a combination of binding and functional assays provides a clear and robust pharmacological profile. The data generated from these workflows would collectively demonstrate that D2PM is a potent and selective inhibitor of the dopamine and norepinephrine transporters.
-
Binding assays confirm high-affinity engagement with DAT and NET, while showing low affinity for SERT.
-
Functional uptake assays quantify its potency as an inhibitor (IC₅₀), confirming the binding data translates to a biological effect.
-
Functional efflux assays are critical in defining its mechanism, distinguishing it as a reuptake blocker, akin to cocaine, rather than a substrate-releaser like amphetamine.
-
Broad off-target screening provides essential safety data, ensuring that its activity is largely confined to the intended monoamine transporters, which aligns with its known profile of lacking significant serotonergic effects. [5] This multi-faceted approach provides the indispensable foundation for interpreting in vivo results and understanding the compound's potential for therapeutic use, its abuse liability, and its overall toxicological profile.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available at: [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., Measham, F., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 753–758. Available at: [Link]
-
Corkery, J. M., Elliott, S. P., & Schifano, F. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. Available at: [Link]
-
Kortagere, S., & Mortensen, O. V. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 13, 1042617. Available at: [Link]
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. Available at: [Link]
-
Stall, E., & Stahl, S. M. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Psychiatry Investigation, 5(3), 139-148. Available at: [Link]
-
Carboni, E., Tanda, G., Frau, R., & Di Chiara, G. (1990). Blockade of the behavioural and neurochemical effects of cocaine by local administration of GBR 12909 in the ventral tegmental area. Neuropharmacology, 29(8), 775-778. (Note: This reference provides context for Km values of DA uptake). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 204386, Diphenylprolinol. Retrieved from [Link].
-
Simmler, L. D., et al. (2014) - This is a conceptual citation based on the content of reference,[7] which characterizes pipradrol derivatives as lacking serotonergic activity. The direct paper is cited as reference.[7]
Sources
- 1. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
D2PM (hydrochloride): A Technical Guide for Neuroscience Research
Foreword: Navigating the Nuances of Monoamine Reuptake Inhibition
In the intricate landscape of neuroscience research, the modulation of monoaminergic systems remains a cornerstone of investigation into a vast array of neurological and psychiatric conditions. Among the pharmacological tools available, selective reuptake inhibitors of dopamine (DA) and norepinephrine (NE) offer a powerful means to dissect the roles of these critical neurotransmitters in complex brain functions and disease states. This guide provides an in-depth technical overview of D2PM (diphenylprolinol hydrochloride), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), for researchers, scientists, and drug development professionals. By synthesizing its core pharmacology, providing validated experimental frameworks, and offering field-proven insights, this document aims to empower researchers to effectively harness the scientific potential of D2PM in their investigations.
Unveiling D2PM: A Profile of a Dual Monoamine Reuptake Inhibitor
D2PM, chemically known as diphenyl-2-pyrrolidinyl-methanol, is a psychoactive compound that functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] This dual-action mechanism leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby amplifying their downstream signaling effects. Structurally related to other psychoactive substances like desoxypipradrol (2-DPMP) and pipradrol, D2PM has garnered interest within the neuroscience community for its potential as a research tool to probe the functions of dopaminergic and noradrenergic systems.[2][3]
Chemical Properties
| Property | Value | Source |
| IUPAC Name | diphenyl(pyrrolidin-2-yl)methanol hydrochloride | N/A |
| Molecular Formula | C₁₇H₂₀ClNO | N/A |
| Molecular Weight | 289.8 g/mol | N/A |
| CAS Number | 22348-32-9 | [1] |
Neuropharmacology: The Core Mechanism of Action
The primary mechanism through which D2PM exerts its effects is the blockade of DAT and NET.[1] By binding to these transporter proteins, D2PM competitively inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of these neurotransmitters in the synapse, allowing for enhanced stimulation of postsynaptic dopamine and norepinephrine receptors.
Caption: D2PM blocks the reuptake of dopamine and norepinephrine at their respective transporters.
Transporter Binding Affinity
| Compound | Transporter | IC₅₀ (nM) | Source |
| 2-DPMP | DAT | 565 | [3] |
| 2-DPMP | NET | 621 | [3] |
The similar IC₅₀ values for DAT and NET suggest that D2PM likely acts as a relatively balanced dual reuptake inhibitor.
Downstream Signaling Pathways
The increased synaptic availability of dopamine and norepinephrine triggers a cascade of intracellular signaling events. Both neurotransmitters primarily exert their effects through G-protein coupled receptors (GPCRs).
-
Dopamine: Primarily signals through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptors, conversely, are often coupled to inhibitory G-proteins, leading to a decrease in cAMP levels.
-
Norepinephrine: Acts on α- and β-adrenergic receptors. β-adrenergic receptors, similar to D1-like receptors, are coupled to stimulatory G-proteins and increase cAMP production. α2-adrenergic receptors are coupled to inhibitory G-proteins, while α1-adrenergic receptors are coupled to Gq, activating the phospholipase C (PLC) pathway.
The activation of these pathways ultimately leads to the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which can modulate gene expression and lead to longer-term changes in neuronal function.
Caption: D2PM enhances dopaminergic and noradrenergic signaling, leading to changes in gene expression.
In Vivo Applications and Experimental Protocols
D2PM's ability to elevate dopamine and norepinephrine levels makes it a valuable tool for investigating a range of physiological and behavioral processes, particularly in the context of disorders where these neurotransmitter systems are implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.
Animal Models
-
ADHD: Rodent models of ADHD, such as the spontaneously hypertensive rat (SHR) or mice with genetic modifications in the dopamine transporter, can be utilized to assess the effects of D2PM on hyperactivity, impulsivity, and attention deficits.
-
Narcolepsy: Murine models of narcolepsy, including hypocretin (orexin) knockout mice, can be employed to investigate the impact of D2PM on cataplexy, excessive daytime sleepiness, and fragmented sleep architecture.[4][5]
Experimental Workflows
A typical experimental workflow for evaluating the in vivo effects of D2PM would involve a combination of neurochemical and behavioral assessments.
Caption: A workflow for assessing the in vivo effects of D2PM.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific experimental conditions and research questions.
Protocol 1: In Vivo Microdialysis for Dopamine and Norepinephrine Measurement
Objective: To measure extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of a freely moving rodent following D2PM administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
D2PM hydrochloride
-
Vehicle (e.g., saline, 0.9%)
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest.
-
Allow for a post-surgical recovery period of at least 48 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).
-
Administer D2PM (e.g., intraperitoneal injection) or vehicle. Suggested starting doses could range from 1-10 mg/kg, to be optimized based on pilot studies.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
Quantify the concentrations based on a standard curve.
-
Express the results as a percentage of the baseline concentration.
-
Protocol 2: Open Field Test for Locomotor Activity
Objective: To assess the effect of D2PM on spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Video tracking system and software
-
D2PM hydrochloride
-
Vehicle
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
-
Drug Administration:
-
Administer D2PM or vehicle at a predetermined time before the test (e.g., 30 minutes for IP injection).
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Analyze the video recordings to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors (if any)
-
-
Pharmacokinetics and Metabolism: A Preliminary Overview
Detailed in vivo pharmacokinetic data for D2PM is limited in the scientific literature. However, studies on its metabolism in rat urine have identified several phase I and phase II metabolites.[6] The primary metabolic pathways appear to be hydroxylation at the pyrrolidine ring and the diphenyl moiety.[6]
Given its structural similarity to other psychoactive compounds, it is plausible that D2PM can cross the blood-brain barrier to exert its effects on the central nervous system. However, the specific rate and extent of brain penetration have not been extensively characterized. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as half-life, bioavailability, and brain-to-plasma ratio to fully understand its in vivo disposition.
Conclusion and Future Directions
D2PM hydrochloride is a valuable research tool for investigating the roles of dopamine and norepinephrine in the brain. Its dual reuptake inhibitory action provides a means to acutely and potently elevate the levels of these key neurotransmitters. The experimental protocols outlined in this guide offer a starting point for researchers to explore the neurochemical and behavioral effects of D2PM in relevant animal models.
Future research should focus on a more comprehensive characterization of D2PM's pharmacological and pharmacokinetic profile. Specifically, determining its binding affinities (Ki) for DAT and NET, as well as its in vivo half-life, bioavailability, and brain penetration, would greatly enhance its utility as a research tool. Furthermore, exploring its effects in a wider range of behavioral paradigms and in models of other neurological and psychiatric disorders will undoubtedly shed more light on the complex functions of the dopaminergic and noradrenergic systems.
References
-
Dargan, P. I., & Wood, D. M. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 330–336. [Link]
-
Gannon, S. A., Nabb, D. L., Koke, M. R., & Frawley, N. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24–33. [Link]
-
Gibbons, S., & Zloh, M. (2010). An analysis of the 'legal high' mephedrone. Bioorganic & medicinal chemistry letters, 20(14), 4135–4139. [Link]
-
"Diphenylprolinol." Wikipedia, 23 Nov. 2023, [Link].
- Nishino, S., Arrigoni, J., Valtier, D., Miller, J. D., Guilleminault, C., Dement, W. C., & Mignot, E. (1991). Dopamine D2 mechanisms in canine narcolepsy. The Journal of neuroscience : the official journal of the Society for Neuroscience, 11(9), 2666–2671.
-
Pacher, P., & Kecskemeti, V. (2004). Cardiovascular side effects of new antidepressants and antipsychotics: new drugs, old concerns? Current pharmaceutical design, 10(20), 2463–2475. [Link]
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]
-
Meyer, M. R., Schmitt, S., & Maurer, H. H. (2013). Studies on the metabolism and detectability of the emerging drug of abuse diphenyl-2-pyrrolidinemethanol (D2PM) in rat urine using GC-MS and LC-HR-MS/MS. Journal of mass spectrometry : JMS, 48(2), 243–249. [Link]
Sources
- 1. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopaminergic Regulation of Sleep and Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 mechanisms in canine narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism and detectability of the emerging drug of abuse diphenyl-2-pyrrolidinemethanol (D2PM) in rat urine using GC-MS and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: Unraveling the Preclinical Profile of D2PM (hydrochloride) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Diphenyl-2-pyrrolidinylmethanol (D2PM) hydrochloride, a psychoactive substance with a mechanism of action comparable to cocaine, has emerged as a compound of interest within the scientific and regulatory communities.[1][2][3] Its activity as a dopamine reuptake inhibitor underscores its potential for significant physiological and behavioral effects.[1][2][3] This technical guide provides a comprehensive overview of the available toxicological data for D2PM in animal models. Recognizing the current limitations in the published literature, this document also serves as a forward-looking guide, outlining the critical toxicological studies and methodologies required for a thorough risk assessment. By synthesizing established data with proven experimental frameworks, this paper aims to equip researchers and drug development professionals with the foundational knowledge necessary to navigate the complexities of D2PM's toxicological profile.
Introduction: The Scientific Context of D2PM
D2PM, a pyrrolidine analogue of pipradrol, functions primarily by blocking the dopamine transporter, leading to an increase in extracellular dopamine levels.[1][2] This mechanism is shared with other stimulants known for their abuse potential and varied toxicological effects.[1][4] While human case reports have documented acute toxicities including sympathomimetic and prolonged neuropsychiatric symptoms, a comprehensive understanding of D2PM's effects in controlled preclinical settings is essential for predicting human risk and informing regulatory decisions.[2][5][6] This guide will systematically explore the known and necessary toxicological evaluations of D2PM in animal models.
Acute Toxicity Assessment
Acute toxicity studies are fundamental in determining the immediate dose-dependent adverse effects of a substance. The most common metric derived from these studies is the median lethal dose (LD50), the statistically estimated dose required to kill 50% of a test population.
LD50 Data
The primary available acute toxicity data for D2PM comes from studies in mice.
| Animal Model | Route of Administration | LD50 Value (mg/kg) | Source |
| Mice | Oral | 300 | [1][4] |
This value provides a preliminary indication of the acute lethal potential of D2PM. It is important to note that the LD50 can vary significantly between species and with different routes of administration.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
To further refine the understanding of acute toxicity, the following protocol, based on OECD Guideline 425, is recommended.
Objective: To determine the LD50 and identify signs of acute toxicity.
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). The use of a single sex is a refinement to reduce the number of animals used.
Methodology:
-
Acclimatization: Animals are acclimated for at least 5 days prior to dosing.
-
Fasting: Animals are fasted overnight (feed, but not water) before administration of the test substance.
-
Dose Administration: D2PM hydrochloride is dissolved in a suitable vehicle (e.g., sterile water or saline) and administered by oral gavage. The starting dose is selected based on the known LD50 in mice (e.g., a fraction of 300 mg/kg).
-
Sequential Dosing: A single animal is dosed. If the animal survives for 48 hours, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression follows a set ratio.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Neurotoxicity: Probing the Central Nervous System Effects
Anticipated Neurotoxic Effects
Based on its mechanism of action and human reports of agitation and psychosis, animal studies would be expected to reveal:[2][7]
-
Hyperactivity and stereotyped behaviors at lower doses.
-
Potential for seizures at higher doses.
-
Anxiety-like behaviors.
-
Cognitive impairment with chronic exposure.
Experimental Workflow for Neurotoxicity Assessment
A comprehensive neurotoxicity assessment should include a battery of behavioral and histological evaluations.
Caption: A logical workflow for assessing the neurotoxicity of D2PM in rodents.
Key Experimental Protocols
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Rats are placed in a novel, open arena, and their movements are tracked. Increased locomotion in the center of the field can indicate reduced anxiety, while excessive overall movement may suggest hyperactivity.
-
Elevated Plus Maze: To evaluate anxiety. The maze consists of two open and two enclosed arms. A decrease in the time spent in the open arms is indicative of an anxiogenic effect.
-
Immunohistochemistry: Following behavioral testing, brain tissue (particularly the striatum and nucleus accumbens) should be examined for markers of neuronal damage (e.g., Fluoro-Jade B staining) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), which are indicators of neuroinflammation and injury.[8]
Cardiotoxicity: Assessing Cardiovascular Risks
Human case reports of D2PM toxicity frequently describe sympathomimetic effects such as hypertension and tachycardia.[1][2][9] These clinical findings strongly suggest a potential for cardiotoxicity, which necessitates careful evaluation in animal models.
Expected Cardiotoxic Manifestations
As a dopamine reuptake inhibitor, D2PM is expected to increase synaptic levels of norepinephrine as well, leading to:
-
Increased heart rate and blood pressure.
-
Potential for cardiac arrhythmias.
-
With chronic exposure, possible cardiac hypertrophy and fibrosis.
In Vivo Cardiotoxicity Assessment Protocol
Objective: To evaluate the acute and sub-chronic effects of D2PM on cardiovascular function.
Animal Model: Beagle dogs or non-human primates are often used for cardiovascular safety pharmacology studies due to their physiological similarity to humans. However, telemetered rats can also provide valuable data.
Methodology:
-
Surgical Implantation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Baseline Data Collection: After a recovery period, baseline cardiovascular data is collected for at least 24 hours prior to dosing.
-
Dose Administration: D2PM hydrochloride is administered via an appropriate route (e.g., oral or intravenous). A range of doses, including a vehicle control, is tested.
-
Continuous Monitoring: Cardiovascular parameters are continuously monitored post-dose. Key ECG intervals (PR, QRS, QT) are analyzed.
-
Histopathology: At the end of the study, heart tissue is collected for histopathological examination to look for signs of myocardial damage.
Caption: Experimental workflow for in vivo cardiotoxicity assessment.
Genotoxicity and Carcinogenicity
Currently, there is no publicly available data on the genotoxic or carcinogenic potential of D2PM. These studies are critical components of a comprehensive safety assessment for any new chemical entity intended for potential human exposure.
Standard Genotoxicity Testing Battery
A standard battery of in vitro and in vivo tests is required to assess the potential for D2PM to cause genetic damage.
-
Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.
-
In Vitro Mammalian Cell Micronucleus Test: To detect chromosomal damage in mammalian cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in the bone marrow of rodents.
Carcinogenicity Studies
If the results of the genotoxicity assays are positive, or if there is other cause for concern (e.g., structural alerts, expected long-term human exposure), a two-year rodent bioassay would be warranted to evaluate the carcinogenic potential of D2PM.
Reproductive and Developmental Toxicity
The effects of D2PM on reproductive function and development are unknown. Standard study designs are available to address these critical endpoints.
Fertility and Early Embryonic Development Study
This study, typically conducted in rats, involves dosing males and females prior to and during mating to assess effects on fertility, as well as dosing females through implantation to evaluate early embryonic development.
Embryo-Fetal Development Study
Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis to assess the potential for D2PM to induce birth defects.
Conclusion: A Call for Further Research
The available toxicological data for D2PM (hydrochloride) in animal models is sparse, with the most definitive information being its oral LD50 in mice.[1][4] Its known mechanism as a dopamine reuptake inhibitor, coupled with human reports of acute toxicity, strongly suggests a potential for significant neurotoxic and cardiotoxic effects.[1][2][5] This guide has outlined the standard, validated experimental protocols that are necessary to build a comprehensive preclinical safety profile for D2PM. For researchers and drug development professionals, a clear understanding of these required studies is paramount. The path forward necessitates a systematic and rigorous toxicological evaluation to fully characterize the risks associated with D2PM exposure. The frameworks provided herein offer a roadmap for this essential research.
References
-
PsychonautWiki. (2022, August 1). Desoxypipradrol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Retrieved from [Link]
-
Publisso. (2022, June 29). Methylamine. Retrieved from [Link]
-
PubMed. (n.d.). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet]. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. Retrieved from [Link]
-
PubMed. (n.d.). A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical Animal Models of Cardiac Protection From Anthracycline-Induced Cardiotoxicity. Retrieved from [Link]
-
PubMed. (2012, December 3). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Retrieved from [Link]
-
PubMed. (n.d.). Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466). Retrieved from [Link]
-
PubMed. (n.d.). Neurotoxicity associated with chronic exposure to dichlorophenoxyacetic acid (2,4-D) - a simulation of environmental exposure in adult rats. Retrieved from [Link]
-
PubMed Central. (2007, September 14). PET Studies of d-Methamphetamine Pharmacokinetics in Primates: Comparison with l-Methamphetamine and (—)-Cocaine - PMC. Retrieved from [Link]
-
PubMed. (n.d.). New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents. Retrieved from [Link]
-
PubMed. (2012, August 10). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Retrieved from [Link]
-
PubMed. (n.d.). Cardiovascular toxicity associated with recreational use of diphenylprolinol (diphenyl-2-pyrrolidinemethanol [D2PM]). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) [bdoc.ofdt.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. New designer phenethylamines 2C-C and 2C-P have abuse potential and induce neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular toxicity associated with recreational use of diphenylprolinol (diphenyl-2-pyrrolidinemethanol [D2PM]) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical standards for D2PM (hydrochloride)
An In-Depth Technical Guide to the Analytical Standards of Diphenyl-2-pyridylmethane (D2PM) Hydrochloride
A Foreword for the Research Scientist
This document serves as a comprehensive technical guide for establishing robust analytical standards for Diphenyl-2-pyridylmethane (D2PM) Hydrochloride. As a Senior Application Scientist, the intent is not merely to provide a set of protocols, but to impart a deeper understanding of the causality behind the analytical choices, thereby empowering researchers, scientists, and drug development professionals to confidently characterize and control the quality of this compound. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in your results.
It is important to note that the acronym "D2PM" has been used in literature to refer to both Diphenyl-2-pyridylmethane and Diphenylprolinol[1]. This guide will focus on Diphenyl-2-pyridylmethane Hydrochloride , a precursor in the synthesis of compounds with psychomotor stimulant properties[2]. The analytical principles and methodologies described can, however, be adapted for related compounds with appropriate validation.
Physicochemical Characterization: The Foundation of Analysis
A thorough understanding of the physicochemical properties of D2PM Hydrochloride is paramount for the development of sound analytical methods. These properties dictate choices in solvent selection, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Chemical Name | 2-(Diphenylmethyl)pyridine hydrochloride | N/A |
| Molecular Formula | C₁₈H₁₅N · HCl | [2] |
| Molecular Weight | 281.78 g/mol (hydrochloride) | Calculated |
| Molecular Weight (Free Base) | 245.325 g/mol | [2] |
| Melting Point (Free Base) | 60-61 °C | [2] |
| Appearance | Crystalline solid | [3] |
Note: The properties of the hydrochloride salt may vary from the free base. It is crucial to characterize the specific batch of material being used.
Chromatographic Purity and Assay: The Cornerstone of Quality Control
Chromatographic techniques are indispensable for separating D2PM from potential impurities, including starting materials, byproducts, and degradation products. A well-developed stability-indicating method is crucial for ensuring the safety and efficacy of any potential drug substance[4].
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the workhorse for purity and assay determination of small molecule pharmaceuticals due to its high resolving power and sensitivity[5].
Rationale for Method Development:
The selection of a C18 column is a robust starting point for retaining a non-polar compound like D2PM. The mobile phase, a mixture of acetonitrile and a buffered aqueous phase, allows for the fine-tuning of retention and peak shape. A gradient elution is often preferred in purity analysis to ensure the elution of any potential late-eluting impurities. The UV detector wavelength should be chosen at a lambda max of the analyte to ensure maximum sensitivity[6]. A wavelength of 210 nm has been successfully used for a related compound, 2-(diphenylmethyl)pyrrolidine[7].
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve D2PM Hydrochloride in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the D2PM peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the sample solution and integrate all peaks. Purity is determined by the area percent method. The assay is determined by comparison to a reference standard of known purity.
-
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity and assay determination of D2PM Hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data for structural elucidation[7].
Rationale for Method Development:
D2PM is a relatively non-polar and thermally stable compound, making it amenable to GC analysis. The use of a mass spectrometer as a detector provides high specificity and allows for the identification of unknown impurities by their mass fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C, hold for 5 min.
-
-
Transfer Line Temperature: 290 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
-
Sample Preparation:
-
Accurately weigh and dissolve D2PM Hydrochloride in methanol to a final concentration of 1.0 mg/mL.
-
Spectroscopic Identification: Confirming Molecular Identity
Spectroscopic techniques provide fingerprint information about the molecular structure of D2PM Hydrochloride, which is essential for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of D2PM would be expected to show a complex multiplet in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the pyridine ring. A key feature would be a singlet or a methine proton signal for the benzylic proton, likely in the range of 5.5-6.0 ppm. The protons on the pyridine ring will likely be downfield due to the electron-withdrawing effect of the nitrogen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Expected FTIR Spectral Features:
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic rings): 1600-1450 cm⁻¹.
-
N-H stretch (from the hydrochloride salt): A broad band in the region of 2500-3000 cm⁻¹.
-
C-N stretching: Around 1350-1000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the chromophoric system.
Experimental Protocol: UV-Vis for Quantification
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Solvent:
-
Methanol or a mixture of acetonitrile and water.
-
-
Procedure:
-
Prepare a stock solution of D2PM Hydrochloride of known concentration (e.g., 100 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards of different concentrations.
-
Measure the absorbance of the standards at λmax and construct a calibration curve.
-
The concentration of an unknown sample can be determined from its absorbance and the calibration curve[6][8].
-
Overall Analytical Workflow for Characterization
Sources
- 1. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenyl-2-pyridylmethane - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Functional Characterization of D2PM (Hydrochloride) via Dopamine Transporter (DAT) Uptake Inhibition
Abstract & Introduction
D2PM (Diphenylprolinol;
In the context of neuropharmacology and drug development, differentiating the specific potency of D2PM against the Dopamine Transporter (DAT) versus the Norepinephrine Transporter (NET) is critical for establishing its toxicological profile and abuse potential.
This Application Note details the industry-standard Radioligand Functional Uptake Assay to determine the
Experimental Logic & Mechanism
The Target: Human Dopamine Transporter (hDAT)
The hDAT is a transmembrane symporter that clears synaptic dopamine (DA) by re-internalizing it into the presynaptic neuron, driven by the
Assay Principle
We utilize Human Embryonic Kidney (HEK-293) cells stably transfected with hDAT. The assay compares the uptake of tritiated dopamine (
-
Signal: Intracellular accumulation of
-DA (measured via liquid scintillation counting). -
Inhibition: Reduced radioactive counts indicate successful blockade of hDAT by D2PM.
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition mechanism and the resulting signal attenuation.
Figure 1: Mechanism of Action. D2PM competes with
Materials & Reagents
Biological Reagents
| Component | Specification | Purpose |
| Cell Line | HEK-293 stably expressing hDAT | Host system for transporter. |
| Radioligand | Specific activity: 20–40 Ci/mmol. The trace signal. | |
| Test Compound | D2PM Hydrochloride | The inhibitor. MW: ~289.8 g/mol (HCl salt). |
| Reference Inhibitor | GBR-12909 or Mazindol | Positive control (Known potent DAT blockers). |
| Non-Specific Control | Cocaine (10 | Defines "0% Uptake" baseline (background). |
Buffer Composition (KRH Buffer)
Standard Krebs-Ringer-HEPES buffer is essential to maintain the
-
Base: 125 mM NaCl, 4.8 mM KCl, 1.2 mM
, 1.2 mM , 1.3 mM . -
Buffer: 25 mM HEPES (pH 7.4).
-
Energy Source: 5.6 mM Glucose (Add fresh on day of assay).
-
Anti-Oxidant: 1 mM Ascorbic Acid (Prevents oxidation of Dopamine).
-
Inhibitor: 10
M Pargyline (MAO inhibitor to prevent intracellular degradation of DA).
Detailed Protocol: -Dopamine Uptake Assay
Phase 1: Preparation (Day 0-1)
-
Cell Seeding: Seed hDAT-HEK293 cells into Poly-D-Lysine coated 96-well plates at a density of 40,000 cells/well.
-
Incubation: Incubate overnight at 37°C / 5%
to allow attachment and monolayer formation.
Phase 2: Assay Execution (Day 2)
Critical Step: All wash steps must be gentle to avoid detaching the HEK-293 monolayer.
-
Buffer Exchange: Aspirate growth medium and wash cells 2x with 200
L warm KRH Buffer. -
Compound Addition (Pre-Incubation):
-
Prepare serial dilutions of D2PM HCl in KRH Buffer (Range:
M to M). -
Add 150
L of diluted D2PM to respective wells. -
Controls:
-
Total Uptake (Top): Buffer only (no inhibitor).
-
Non-Specific Binding (Bottom): 10
M GBR-12909.
-
-
Incubate for 10 minutes at 25°C (Room Temp) to allow inhibitor equilibrium.
-
-
Substrate Addition:
-
Add 50
L of -DA (Final concentration: 20–50 nM). -
Note: The final concentration should be well below the
of hDAT (~1-2 M) to ensure linear kinetics.
-
-
Uptake Phase: Incubate for 10 minutes at 25°C.
-
Warning: Do not exceed 15 minutes. Uptake must remain in the linear phase.
-
-
Termination:
-
Rapidly aspirate the reaction mix.
-
Immediately wash 3x with Ice-Cold KRH Buffer (stops the transporter).
-
Phase 3: Detection
-
Lysis: Add 200
L of 1% SDS or 0.1 N NaOH to each well. Shake for 30 mins to solubilize cells. -
Scintillation: Transfer lysate to scintillation vials containing 3 mL scintillation cocktail (e.g., Ultima Gold).
-
Counting: Measure CPM (Counts Per Minute) using a Beta Counter (e.g., PerkinElmer Tri-Carb).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Radioligand Uptake Assay.
Data Analysis & Validation
Calculation of % Inhibition
Normalize the raw CPM data using the controls:
-
NSB CPM: Non-Specific Binding (wells with 10
M GBR-12909). -
Total Uptake CPM: Vehicle control wells.
Curve Fitting ( Determination)
Plot log[D2PM] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression model (Sigmoidal dose-response, variable slope) in software like GraphPad Prism:
Self-Validation Criteria (Quality Control)
To ensure the assay is valid, check these parameters:
-
Signal-to-Noise Ratio: Total Uptake / NSB should be > 10.
-
Z-Factor: Must be > 0.5 for screening quality.
-
Reference Standard: The
of the positive control (e.g., Cocaine) must fall within historical ranges (typically 200–400 nM for hDAT).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (NSB) | Inadequate washing or sticky ligand. | Increase wash volume; ensure wash buffer is ice-cold. |
| Low Total Signal | Cell detachment or ligand degradation. | Use Poly-D-Lysine plates; add Ascorbic Acid to buffer; handle cells gently. |
| Variable Replicates | Pipetting error or edge effects. | Use multi-channel pipettes; avoid outer wells if evaporation occurs. |
| Flat Dose-Response | D2PM degradation or incorrect dilution. | Prepare D2PM fresh from powder; ensure correct solvent (DMSO/Water). |
References
-
Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics. Link
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones and related designer drugs." Neuropharmacology. Link
-
Baumann, M. H., et al. (2013). "The designer drug methylenedioxypyrovalerone (MDPV) produces cocaine-like behavioral effects in rats." Neuropsychopharmacology. Link
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "Assay Protocol Book: Dopamine Transporter Binding and Uptake." Link
Application Note: Behavioral Profiling of D2PM (Diphenylprolinol) in Rodent Models
[1]
Abstract & Compound Identity
D2PM (Diphenylprolinol; diphenyl-2-pyrrolidinyl-methanol) is a synthetic psychoactive substance belonging to the diarylethylamine class. Structurally related to pipradrol and desoxypipradrol (2-DPMP) , D2PM functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]
This application note outlines the standardized protocols for assessing the psychomotor and rewarding properties of D2PM hydrochloride in rodent models. It is critical for researchers to distinguish D2PM from its desoxy-analog (Desoxy-D2PM/2-diphenylmethylpyrrolidine), as their potencies differ significantly.
Crucial Nomenclature & Safety Warning
-
D2PM (Diphenylprolinol): The subject of this guide.[2][3] Contains a hydroxyl (-OH) group.
-
Desoxy-D2PM (2-Diphenylmethylpyrrolidine): A structural analog often found in "legal high" mixtures.[1] It lacks the hydroxyl group and is generally more potent .
-
2-DPMP (Desoxypipradrol): The piperidine homolog. Highly potent (active at <1 mg/kg).
Experimental Caution: Verify the CAS number and structure of your material before dosing. D2PM typically exhibits lower potency than 2-DPMP; therefore, dosing regimens must be adjusted accordingly to avoid sub-threshold data or neurotoxicity.
Pharmacological Mechanism
D2PM acts by blocking the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), preventing the reuptake of these catecholamines from the synaptic cleft. Unlike amphetamines, D2PM is not a substrate-based releaser; it does not reverse transporter flux but rather stabilizes the transporter in an outward-facing conformation.
Figure 1: Synaptic Mechanism of Action (NDRI)
The following diagram illustrates the blockade of DAT and NET by D2PM, leading to increased synaptic residence time of dopamine and norepinephrine.
Caption: D2PM binds to DAT/NET, inhibiting reuptake and elevating synaptic catecholamine levels.
Experimental Planning & Preparation
Formulation
D2PM is typically supplied as a hydrochloride salt (D2PM HCl), which is water-soluble.
-
Vehicle: 0.9% Sterile Saline (NaCl).
-
Route: Intraperitoneal (i.p.) is standard for rodent behavioral assays.
-
Volume: 10 mL/kg (rats) or 10 mL/kg (mice). Note: Some labs prefer 5 mL/kg for rats to reduce injection stress.
Dose Selection (Rat vs. Mouse)
Based on the comparative potency with 2-DPMP (which is active at 0.1–1.0 mg/kg), D2PM requires higher doses to elicit comparable locomotor effects.
| Species | Low Dose (Threshold) | Moderate Dose (Active) | High Dose (Stereotypy Risk) |
| Mouse (C57BL/6) | 1 – 3 mg/kg | 5 – 10 mg/kg | 20 – 30 mg/kg |
| Rat (Sprague-Dawley) | 0.5 – 2 mg/kg | 3 – 10 mg/kg | 15 – 25 mg/kg |
Guidance: For a first-time characterization, use a logarithmic dosing schedule (e.g., 1, 3, 10, 30 mg/kg) to capture the full dose-response curve.
Protocol A: Locomotor Activity (Open Field Test)
This assay is the primary screen for psychostimulant effects. D2PM induces long-lasting hyperlocomotion.
Workflow
-
Acclimatization: Move animals to the testing room 60 minutes prior to testing. Lighting should be dim (approx. 15-20 lux) to reduce anxiety.
-
Habituation (Drug-Free): Place the animal in the Open Field (40x40cm box) for 30–60 minutes before injection. This establishes a baseline and prevents "novelty" from masking the drug effect.
-
Injection: Remove animal, administer D2PM (i.p.) or Vehicle.
-
Testing Phase: Immediately return animal to the arena.
-
Duration: Record for 120–180 minutes .
-
Why? D2PM and its analogs have long half-lives (up to 10+ hours in humans). Short 30-min sessions will miss the peak effect and the "comedown" phase.
-
Data Analysis
Analyze data in 5 or 10-minute bins.
| Metric | Expected Result (D2PM) | Interpretation |
| Total Distance (cm) | Dose-dependent increase (inverted U-shape) | Primary measure of stimulant efficacy. |
| Vertical Rearing | Increase at moderate doses; decrease at high doses | Exploratory behavior. |
| Center Time | Variable (often decreased) | Anxiogenic effect (thigmotaxis) is common with NDRIs. |
| Stereotypy | High at >15 mg/kg (Rat) | Repetitive head weaving/gnawing indicates high striatal dopamine. |
Protocol B: Conditioned Place Preference (CPP)
CPP assesses the rewarding (abuse) potential of D2PM.[4]
Experimental Design (Unbiased)
-
Apparatus: Three-chamber box (Black chamber, White chamber, Grey start tunnel).
-
Subject: C57BL/6 Mice (preferred for CPP).
Figure 2: CPP Workflow Timeline
Standard 8-day protocol to establish reward-associated memory.
Caption: 8-Day Unbiased CPP Protocol. D2PM is paired with the non-preferred chamber if using a biased design.
Step-by-Step Protocol
-
Pre-Test (Day 1): Allow mouse free access to all chambers for 15 mins. Record time spent in each. Exclude mice with strong natural bias (>66% time in one side).
-
Conditioning (Days 2–5):
-
Morning: Inject Saline and confine to Chamber A for 30 mins.
-
Afternoon (4 hours later): Inject D2PM (e.g., 10 mg/kg) and confine to Chamber B for 30 mins.
-
-
Test (Day 6): Drug-free state. Allow free access to all chambers for 15 mins.
-
Calculation: CPP Score = (Time in Drug Chamber Post-test) – (Time in Drug Chamber Pre-test).
Safety & Toxicology Notes
D2PM is a sympathomimetic.[2][3] In rodent studies, high doses can lead to "Sympathetic Crises" :
-
Hyperthermia: Monitor rectal temperature if dosing >20 mg/kg.
-
Self-Mutilation: In rats, high-dose stereotypy can lead to gnawing of paws. Stop experiment immediately if observed (Humane Endpoint).
-
Handling: Use nitrile gloves and mask. D2PM is a potent irritant and psychoactive as dust.
References
-
Corkery, J. M., et al. (2012). "Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP)." Clinical Toxicology.
-
Wood, D. M., et al. (2012). "Acute toxicity associated with the recreational use of the ketamine derivative methoxetamine." European Journal of Clinical Pharmacology (Contextual reference for legal high toxicity protocols).
-
Simmler, L. D., et al. (2011). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology (Methodology for transporter assays relevant to NDRIs).
-
Cayman Chemical. "Product Information: (S)-Desoxy-D2PM (hydrochloride)." (Structural verification source).
-
Rickli, A., et al. (2012). "Receptor profiles of novel psychoactive substances." European Neuropsychopharmacology.[5]
Sources
- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
Application Note: Functional Screening of D2PM (Hydrochloride) using Cell-Based Neurotransmitter Transporter Assays
Introduction & Pharmacological Context
D2PM (2-(diphenylmethyl)pyrrolidine), commonly known as Desoxypipradrol, is a potent psychostimulant acting primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI). Structurally related to methylphenidate and pipradrol, D2PM prevents the re-entry of dopamine and norepinephrine into the presynaptic neuron, thereby increasing extracellular neurotransmitter concentrations.
For drug development professionals and toxicologists, characterizing the functional potency of D2PM is critical due to its narrow therapeutic index and history of use as a designer drug. This guide details a robust, fluorescence-based functional screening workflow to determine the IC50 of D2PM against the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Mechanism of Action (MOA)
D2PM functions by binding to the substrate recognition site or an allosteric site on the transporter, blocking the translocation of monoamines from the synaptic cleft back into the cytosol.
Figure 1: Mechanism of Action. D2PM binds to DAT/NET, inhibiting the reuptake mechanism and sustaining synaptic dopamine levels.
Experimental Strategy: The ASP+ Fluorescent Assay
While radioligand uptake assays (using [³H]-Dopamine) are the historical gold standard, they are low-throughput and hazardous. For functional screening of D2PM, we utilize the ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) assay.
Why ASP+? ASP+ is a fluorescent organic cation that mimics the structure of dopamine and is recognized as a substrate by DAT and NET. When transported into the cell, its fluorescence intensity increases significantly upon binding to intracellular lipids. This allows for real-time kinetic monitoring of transporter activity without radioactivity.
Key Experimental Variables
| Variable | Recommendation | Rationale |
| Cell Model | HEK293 or CHO-K1 stably expressing hDAT/hNET | High transfection efficiency and low endogenous transporter background. |
| Substrate | ASP+ (Excitation 475nm / Emission 609nm) | High signal-to-noise ratio upon internalization; specific to DAT/NET. |
| Reference Control | Methylphenidate or Cocaine | Structural analogs to validate assay sensitivity. |
| D2PM Solvent | DMSO (Stock), PBS/HBSS (Working) | D2PM HCl is water-soluble, but DMSO stocks ensure long-term stability. |
Protocol A: Functional Uptake Inhibition Screen
Objective: Determine the IC50 of D2PM for hDAT inhibition.
Materials Required
-
Cells: HEK293-hDAT (stable cell line).
-
Reagents:
-
D2PM Hydrochloride (purity >98%).
-
ASP+ (Sigma-Aldrich or equivalent).
-
Assay Buffer: HBSS with Ca2+/Mg2+, 20mM HEPES, pH 7.4.
-
-
Instrumentation: Fluorescence Plate Reader (e.g., FLIPR, EnVision) capable of kinetic reads.
Step-by-Step Methodology
-
Cell Seeding (Day -1):
-
Harvest HEK293-hDAT cells using Trypsin-EDTA.
-
Resuspend in complete media and count.
-
Seed 40,000 cells/well in a 96-well Poly-D-Lysine coated black-wall/clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2. Crucial: Confluency should be ~85-90% at the time of assay.
-
-
Compound Preparation (Day 0):
-
Prepare a 10 mM stock of D2PM HCl in DMSO.
-
Perform a 1:3 serial dilution in Assay Buffer to generate an 8-point dose-response curve (Range: 1 nM to 10 µM final).
-
Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
-
Pre-Incubation:
-
Remove culture media and wash cells 2x with 100 µL warm Assay Buffer.
-
Add 50 µL of diluted D2PM (or vehicle control) to respective wells.
-
Incubate for 10 minutes at room temperature to allow equilibrium binding.
-
-
Substrate Addition & Kinetic Reading:
-
Prepare 20 µM ASP+ working solution in Assay Buffer.
-
Place plate in the fluorescence reader.
-
Injection: Inject 50 µL of ASP+ solution (Final concentration: 10 µM).
-
Reading: Immediately record fluorescence (Ex 475nm / Em 609nm) every 30 seconds for 15 minutes.
-
-
Data Processing:
-
Calculate the slope (Rate of Uptake) of the linear portion of the fluorescence curve (typically 2–10 mins).
-
Normalize data: Vehicle Control = 100% Uptake; Non-specific Control (e.g., 100 µM Cocaine) = 0% Uptake.
-
Plot % Inhibition vs. Log[D2PM] to determine IC50.
-
Protocol B: Cell Viability Counter-Screen (MTT Assay)
Rationale: D2PM is a cationic amphiphilic drug. High concentrations may disrupt cell membranes. It is vital to distinguish between functional inhibition of the transporter and reduced uptake due to cell death.
Step-by-Step Methodology
-
Setup: Replicate the seeding and drug treatment steps from Protocol A (Steps 1–3) in a clear 96-well plate.
-
Incubation: Incubate cells with D2PM for 1 hour (matching the total assay time of the uptake screen).
-
MTT Addition:
-
Add 10 µL of MTT Reagent (5 mg/mL) to each well.
-
Incubate for 2–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization:
-
Add 100 µL Detergent Reagent (SDS-HCl or DMSO) to dissolve crystals.
-
Incubate in dark for 2 hours.
-
-
Read: Measure absorbance at 570 nm.
-
Validation: If IC50 for Viability is close to IC50 for Uptake (within 1 log), the functional result is likely an artifact of toxicity.
Screening Workflow Visualization
The following diagram illustrates the integrated workflow to ensure data integrity.
Figure 2: Parallel Screening Workflow. Functional uptake (Top) must be cross-referenced with viability (Bottom) to confirm specific inhibition.
Troubleshooting & Expert Insights
High Background Fluorescence
-
Cause: ASP+ can bind non-specifically to plastic or extracellular matrix.
-
Solution: Use Poly-D-Lysine coated plates to improve cell adherence and allow for more rigorous washing. Ensure the "wash" step before adding ASP+ is thorough.
"Edge Effects" in 96-Well Plates
-
Cause: Evaporation or thermal gradients affecting the outer wells.
-
Solution: Do not use the outer perimeter wells for data points; fill them with PBS. Randomize the dose-response layout rather than serializing across the row.
Solubility of D2PM HCl
-
Insight: The hydrochloride salt is highly water-soluble, but stability is better in DMSO. If you observe precipitation in the assay buffer (cloudiness), verify the pH. D2PM is stable at physiological pH (7.4), but drastic shifts can cause precipitation.
References
-
Schwartz, J. W., et al. (2005). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening. Available at: [Link]
-
PubChem. (n.d.). "Desoxypipradrol Hydrochloride Compound Summary." National Library of Medicine. Available at: [Link]
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology. Available at: [Link]
Application Notes and Protocols for the GC-MS Analysis of D2PM (hydrochloride) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of D2PM
Diphenyl-2-pyrrolidinemethanol (D2PM), a psychoactive substance, presents a significant analytical challenge in biological matrices due to its polarity and the complexity of these samples. As a compound of interest in forensic toxicology, clinical chemistry, and drug metabolism studies, robust and reliable analytical methods are paramount for its accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the definitive identification and quantification of a wide array of analytes, including D2PM, offering high sensitivity and specificity.
This comprehensive guide provides detailed application notes and protocols for the analysis of D2PM and its metabolites in biological samples such as urine and blood. The methodologies outlined herein are synthesized from established analytical principles and practices for similar compounds, providing a strong foundation for in-laboratory validation and implementation.
Principle of the Method
The analysis of D2PM and its metabolites in biological samples by GC-MS involves a multi-step process designed to isolate the analytes from the complex matrix, enhance their volatility and thermal stability for gas chromatography, and finally, detect and quantify them with high specificity using mass spectrometry. The workflow is conceptually straightforward but requires meticulous attention to detail at each stage to ensure accurate and reproducible results.
The primary metabolic pathway for D2PM involves hydroxylation, resulting in more polar metabolites.[1] To render these and the parent compound amenable to GC-MS analysis, a derivatization step is essential.[2] Silylation, a common derivatization technique, replaces active hydrogen atoms in hydroxyl and amine groups with a trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic performance.[3]
The overall analytical workflow can be visualized as follows:
Caption: Overall workflow for the GC-MS analysis of D2PM in biological samples.
Sample Collection, Storage, and Stability
The integrity of biological samples is the cornerstone of reliable analytical results. Improper handling and storage can lead to the degradation of target analytes, resulting in erroneously low or false-negative findings.
Collection:
-
Urine: Collect urine in clean, sterile containers. For quantitative analysis, a complete void or a timed collection may be necessary.
-
Blood: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). If plasma is the desired matrix, centrifuge the blood sample promptly to separate the plasma.
Storage and Stability:
The stability of psychoactive substances in biological matrices is temperature and pH-dependent.[4] While specific stability data for D2PM is not extensively documented, it is prudent to follow best practices for similar compounds. Storage at -20°C or lower is recommended to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of analytes.
Sample Preparation: Extraction of D2PM from Biological Matrices
The primary goal of sample preparation is to isolate D2PM and its metabolites from endogenous interferences such as proteins, lipids, and salts, and to concentrate the analytes for enhanced sensitivity.[6] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors such as sample volume, desired throughput, and the specific matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for D2PM in Urine
LLE is a classic and effective method for the extraction of basic drugs from aqueous matrices like urine.[7]
Rationale: D2PM is a basic compound. By adjusting the pH of the urine sample to an alkaline state (typically pH 9-10), the amine group of D2PM is deprotonated, making the molecule less polar and more soluble in an organic solvent.
Step-by-Step Protocol:
-
Sample Preparation: To 1 mL of urine in a glass centrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of D2PM, if available, or a structurally similar compound with a distinct retention time).
-
pH Adjustment: Add 1 mL of a suitable alkaline buffer (e.g., borate buffer, pH 9.5) and vortex briefly.
-
Extraction: Add 5 mL of an appropriate organic extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile, or ethyl acetate).
-
Mixing: Cap the tube and mix thoroughly by gentle inversion or on a rocker for 10-15 minutes. Vigorous shaking should be avoided to prevent emulsion formation.
-
Phase Separation: Centrifuge at 2000-3000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE) for D2PM in Plasma or Serum
SPE offers a more controlled and often cleaner extraction compared to LLE, with the added benefit of being more amenable to automation.[8] For basic compounds like D2PM, a mixed-mode cation exchange SPE cartridge is often effective.
Rationale: Mixed-mode SPE cartridges combine a non-polar (e.g., C8 or C18) and a cation-exchange stationary phase. This allows for the retention of D2PM through both hydrophobic interactions and ionic interactions with its protonated amine group under acidic conditions. Interfering substances can be washed away with appropriate solvents, and the analyte can then be eluted by changing the pH to an alkaline state, which neutralizes the charge on the amine group.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or serum, add an internal standard and 1 mL of an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to dilute the sample and adjust the pH.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid groups) by sequentially passing 2 mL of methanol followed by 2 mL of the acidic buffer through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of the acidic buffer to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the D2PM and its metabolites by passing 2 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: The dried extract is now ready for derivatization.
Caption: Comparison of LLE and SPE workflows for D2PM extraction.
Derivatization: Preparing D2PM for GC-MS
Derivatization is a critical step to increase the volatility and thermal stability of polar analytes like D2PM and its hydroxylated metabolites.[9] Silylation is a highly effective method for this purpose.
Protocol 3: Silylation of D2PM Extract
Rationale: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens on hydroxyl and amine groups to form stable trimethylsilyl (TMS) ethers and amines, respectively. These TMS derivatives are significantly more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Ensure the dried extract from the LLE or SPE procedure is completely free of moisture, as silylating reagents are water-sensitive.
-
Derivatization Reaction: To the dried extract, add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Incubation: Cap the vial tightly and heat at 70-80°C for 20-30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis: Instrumental Parameters and Data Acquisition
The following instrumental parameters provide a starting point for method development and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for general drug screening, providing good separation of a wide range of compounds.[11] |
| Carrier Gas | Helium, constant flow mode at 1.0-1.2 mL/min | Provides optimal and consistent separation. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analytes. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, then ramp at 15-20°C/min to 300°C, and hold for 5 min. | This temperature program allows for the separation of a range of compounds with varying volatilities. The final high temperature ensures the elution of any less volatile components. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimal for maintaining the integrity of the ions. |
| Quadrupole Temperature | 150°C | Ensures consistent ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan allows for the identification of unknown metabolites and confirmation of the parent drug. SIM mode significantly increases sensitivity and selectivity for target analytes. |
Mass Spectrometry and Fragmentation
The mass spectrum of derivatized D2PM will exhibit characteristic fragment ions. The pyrrolidine ring is known to be a dominant feature in the fragmentation of related compounds.[12] The molecular ion (M+) of the TMS-derivatized D2PM and its metabolites should be present, although potentially in low abundance. Key fragment ions will likely arise from the cleavage of the diphenylmethyl moiety and fragmentation of the pyrrolidine ring.
For quantitative analysis in SIM mode, it is crucial to select at least three characteristic ions for each analyte: one for quantification (the most abundant and specific ion) and two for confirmation. The ratio of the confirmation ions to the quantification ion should be consistent across samples and standards.
Method Validation
A new or modified analytical method must be validated to ensure its suitability for the intended purpose.[13] Key validation parameters include:
| Parameter | Description |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (intra-day and inter-day). |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a standard of the same concentration. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, short-term, and long-term). |
A typical validation would involve preparing calibration standards and quality control (QC) samples in a blank biological matrix (e.g., drug-free urine or plasma) and analyzing them according to the developed protocol.
Data Analysis and Quantification
Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of D2PM in unknown samples is then determined from this calibration curve.
Conclusion
The GC-MS method outlined in these application notes provides a comprehensive framework for the sensitive and specific analysis of D2PM and its metabolites in biological samples. While a universally validated protocol for D2PM is not yet established in the public domain, the combination of a robust extraction technique, appropriate derivatization, and optimized GC-MS parameters offers a reliable starting point for method development and validation. By adhering to the principles of good laboratory practice and thorough method validation, researchers and scientists can confidently apply this powerful analytical technique to their studies involving D2PM.
References
- Agilent Technologies. (n.d.). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ.
- Al-Saffar, F. J., & Al-Amoudi, O. A. (2022). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis.
- Bari, V. R., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1883.
- Dinger, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(3), 3433-3453.
- Meyer, M. R., Schmitt, S., & Maurer, H. H. (2013). Studies on the metabolism and detectability of the emerging drug of abuse diphenyl-2-pyrrolidinemethanol (D2PM) in rat urine using GC-MS and LC-HR-MS/MS. Journal of Mass Spectrometry, 48(2), 243-249.
- Gau, D., et al. (2022). Quantitative plasma analysis using automated online solid-phase extraction with column switching LC-MS/MS for characterising cytochrome P450 2D6 and 2C19 metabolism.
- Hess, C., et al. (2013). Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. Analytical and Bioanalytical Chemistry, 405(19), 6213-6227.
- Ibrahim, W., et al. (2022).
- Alremeithi, A., et al. (2024).
- Archer, J. R., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 331-339.
- Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case.
- Smithson, T. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?.
- Shishov, A., et al. (2020). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry.
- Madej, K., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414(15), 4387-4400.
- Lora, G. L., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
- Kamal, S., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 324.
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
- Archer, J. R., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)
- Levine, B. (n.d.). Drug Stability in Biological Specimens.
- Tulipani, S., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7083.
- Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656.
- Idaho State Police Forensic Services. (2014). Urine general drug extraction rev 7.pdf.
- Blaženović, I., et al. (2018). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 8(4), 72.
- Shanks, K. G., & Behonick, G. S. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 38(6), 320-325.
- Muscalu, A. M., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(18), 5895.
- Dinger, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(3), 3433-3453.
- Al-Saffar, F. J., & Al-Amoudi, O. A. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. BMC Research Notes, 16(1), 108.
- Nika, M. C., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra.
- Adrjanowicz, K., et al. (2023).
- Wu, A. H. (n.d.). Detection of Abused Drugs in Urine by GC-MS. eJIFCC.
- Al-Saffar, F. J., & Al-Amoudi, O. A. (2021). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS.
- Al-Saffar, F. J., & Al-Amoudi, O. A. (2020). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 5(4), 303-311.
- He, F., et al. (2024). Tandem mass spectrometry MS/MS spectra and fragmentation patterns of...
- Papoutsis, I., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.
- Sari, Y., & Sian, M. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparation of D2PM (hydrochloride) Stock Solutions for Cell Culture
Introduction: The Critical Role of D2PM in Neurological Research
(R)-α,α-Diphenylprolinol hydrochloride, commonly known as D2PM (hydrochloride), is a psychoactive compound that functions as a relatively mild norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Its mechanism of action centers on blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are responsible for clearing these neurotransmitters from the synaptic cleft[2][3][4]. By inhibiting this reuptake process, D2PM effectively increases the extracellular concentration and prolongs the action of dopamine and norepinephrine.
This activity makes D2PM a valuable tool for in-vitro research into dopaminergic and noradrenergic systems. It is frequently employed in cell culture models to study the physiological and pathological processes governed by these neurotransmitters, including neuronal signaling, receptor dynamics, and the mechanisms underlying conditions like ADHD, depression, and addiction[3].
This document provides a detailed, field-proven protocol for the preparation, storage, and quality control of D2PM (hydrochloride) stock solutions, ensuring researchers can proceed with confidence in the reliability and reproducibility of their experiments.
Scientific Foundation: Understanding the Compound
A thorough understanding of the physicochemical properties of D2PM (hydrochloride) is paramount to designing a robust preparation protocol. As a hydrochloride salt, D2PM is generally more amenable to dissolution in aqueous solutions compared to its freebase form, a common strategy to improve the handling of amine-containing compounds[5]. However, for creating highly concentrated stock solutions suitable for cell culture, an organic solvent is indispensable.
Mechanism of Action at the Synapse
D2PM's primary molecular target is the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine from the synapse back into the presynaptic neuron[3][6]. This reuptake is a critical mechanism for terminating the dopamine signal. D2PM competitively binds to DAT, obstructing the transporter's function and thereby increasing the concentration of dopamine in the synapse.
Figure 1: Simplified mechanism of D2PM as a Dopamine Transporter (DAT) inhibitor.
Physicochemical & Solubility Data
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of D2PM (hydrochloride) due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media[7][8][9][10].
| Property | Value | Source |
| Synonyms | (R)-α,α-Diphenylprolinol hydrochloride; Diphenyl-2-pyrrolidinemethanol | [1][11] |
| Molecular Formula | C₁₇H₂₀ClNO | [1] |
| Molecular Weight | 289.8 g/mol | [12] |
| Appearance | Crystalline solid / White Powder | [7][8] |
| Solubility in DMSO | ≥30 mg/mL | [7][9] |
| Solubility in Ethanol | ~20 mg/mL | [7][9] |
| Solubility in PBS (pH 7.2) | ~20 mg/mL | [7] |
Note on Solubility: While D2PM (hydrochloride) shows appreciable solubility in PBS, preparing high-concentration aqueous stocks is not recommended. These solutions are often less stable long-term and more susceptible to microbial growth. A concentrated DMSO stock provides greater stability and versatility.
Materials & Equipment
Reagents & Consumables:
-
D2PM (hydrochloride) powder (Purity ≥98%)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, 0.22 µm syringe filters with a polytetrafluoroethylene (PTFE) or nylon membrane (essential for DMSO compatibility)[13][14]
-
Sterile, polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or cryovials
-
Sterile serological pipettes and pipette tips
Equipment:
-
Class II Biological Safety Cabinet (BSC)
-
Analytical balance (sensitive to 0.1 mg)
-
Vortex mixer
-
Calibrated micropipettes
-
Refrigerator (2-8°C) and Freezer (-20°C or -80°C)
Experimental Protocol: Preparation of 10 mM D2PM (hydrochloride) Stock
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary. All steps involving open containers of sterile reagents must be performed in a Class II BSC.
Workflow Overview
Figure 2: Workflow for preparing sterile D2PM stock solution.
Step-by-Step Methodology
-
Calculation of Required Mass:
-
Objective: To determine the precise amount of D2PM powder needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (289.8 g/mol ) × (1000 mg/g)
-
Mass (mg) = 2.898 mg
-
-
-
Weighing the Compound:
-
Procedure: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully add approximately 2.9 mg of D2PM (hydrochloride) powder into the tube. Record the exact mass.
-
Scientist's Note: Weighing directly into the final dissolution vessel minimizes compound loss that occurs during transfer. Perform this step in a BSC or a chemical fume hood to prevent inhalation of the powder.
-
-
Solvent Addition:
-
Procedure: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / 289.8 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)
-
Example: If you weighed 3.0 mg: Volume (µL) = (3.0 / 289.8) / 0.010 * 1,000,000 ≈ 1035 µL.
-
Procedure: Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO to the tube containing the D2PM powder.
-
Rationale: Using anhydrous DMSO is critical. DMSO is highly hygroscopic and readily absorbs atmospheric water[15][16]. Water contamination can decrease the solubility of lipophilic compounds and alter the freezing point of the solution[16][17].
-
-
Dissolution:
-
Procedure: Cap the tube tightly and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or with hand warmth can be applied[18]. Sonication is also an effective method to aid dissolution for stubborn compounds[16]. Always ensure the final solution is at room temperature before proceeding.
-
-
Sterile Filtration (Critical Step):
-
Procedure: Unpackage a sterile syringe and a 0.22 µm PTFE syringe filter in the BSC. Draw the D2PM/DMSO solution into the syringe. Attach the filter to the syringe tip. Dispense the solution through the filter into a new, sterile polypropylene tube or cryovial.
-
Rationale: This step removes any potential bacterial or fungal contamination introduced from the non-sterile compound powder, ensuring the final stock is sterile for cell culture use[19]. A 0.22 µm pore size is the standard for sterilizing filtration[20]. Using a DMSO-compatible filter membrane like PTFE or nylon is non-negotiable to prevent filter degradation and leaching of contaminants into your stock solution[13][14].
-
-
Aliquoting:
-
Procedure: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled cryovials.
-
Rationale: Aliquoting is the single most important practice to preserve the long-term integrity of the stock solution. It prevents the degradation that can be caused by repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock during routine use[21].
-
-
Labeling and Storage:
-
Procedure: Clearly label each aliquot with the compound name (D2PM), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots in a freezer at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage (≥6 months)[18][21]. Protect from light.
-
Stability: When stored correctly in anhydrous DMSO at -20°C or below, D2PM (hydrochloride) is expected to be stable for at least 5 years[7][11]. However, for general compounds in DMSO, a conservative shelf-life of 3-6 months at -20°C is often recommended[21].
-
Protocol: Application in Cell Culture
Workflow for Preparing Working Solution
Figure 3: Process for diluting DMSO stock into cell culture media.
Step-by-Step Methodology
-
Thaw Stock Aliquot: Remove a single aliquot of the 10 mM D2PM stock from the freezer and allow it to thaw completely at room temperature[22]. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture well or flask.
-
Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1
-
M1 = Stock concentration (10 mM or 10,000 µM)
-
V1 = Volume of stock to add
-
M2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of cell culture media (e.g., 2 mL)
-
-
Example: V1 = (10 µM × 2000 µL) / 10,000 µM = 2 µL
-
-
Perform Dilution:
-
Procedure: Pre-warm the required volume of complete cell culture medium to 37°C. Pipette the calculated volume (2 µL in the example) of the D2PM stock solution directly into the culture medium. Mix immediately by gently pipetting up and down or swirling the plate/flask.
-
Scientist's Note: To avoid localized high concentrations of DMSO that can shock the cells, add the small volume of stock to the much larger volume of media, not the other way around. Ensure rapid and thorough mixing.
-
-
Control for Solvent Effects (Self-Validating System):
-
Criticality: DMSO can have biological effects on its own. It is essential to include a "vehicle control" in every experiment.
-
Procedure: Prepare a separate culture dish/well that receives the same volume of pure, sterile DMSO as the D2PM-treated samples. For the example above, you would add 2 µL of DMSO to 2 mL of media. This allows you to distinguish the effects of D2PM from any effects caused by the solvent.
-
Best Practice: Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.
-
Safety & Handling
-
D2PM (hydrochloride): The physiological and toxicological properties are not fully characterized[7]. Handle with care. As a psychoactive compound, avoid inhalation of the powder and direct contact with skin. Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO: Can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO or solutions containing it. Dispose of waste according to institutional guidelines.
References
-
Title: Cas 172152-19-1, D2PM (hydrochloride) | lookchem Source: LookChem URL: [Link]
-
Title: 2-Diphenylmethylpiperidine | C18H21N | CID 160506 Source: PubChem URL: [Link]
-
Title: Desoxy-D2PM (HCl) 250mg Source: SYNTHARISE CHEMICAL INC. URL: [Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: 2-Diphenylmethylpyrrolidine Source: Wikipedia URL: [Link]
-
Title: Desoxy-D2PM: a novel psychoactive substance in convenience stores Source: Hong Kong Medical Journal URL: [Link]
-
Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]
-
Title: Mechanisms of dopamine transporter regulation in normal and disease states Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: In vitro protocol for the optimal induction of inflammation in human monocyte cell lines Source: STAR Protocols - NIH URL: [Link]
-
Title: Solvent Filtration | Small Molecule Pharmaceuticals Source: Merck Millipore URL: [Link]
-
Title: Stock Solutions Source: Cold Spring Harbor Protocols URL: [Link]
- Title: A method for the preparation of the hydrochloride salt from the duloxetine base Source: Google Patents URL
-
Title: Overview of the structure and function of the dopamine transporter and its protein interactions Source: Frontiers in Pharmacology URL: [Link]
-
Title: Sartorius Sterile Filtration Solutions Source: Sartorius URL: [Link]
-
Title: What is the best way of storing a DMSO in a research lab? Source: Quora URL: [Link]
-
Title: The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission Source: Frontiers in Synaptic Neuroscience URL: [Link]
-
Title: How to make a salt of a novel compound? Source: ResearchGate URL: [Link]
-
Title: Hydrochloride Salt of the GABAkine KRM-II-81 Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Dopamine transporter Source: YouTube URL: [Link]
-
Title: Sterile filter before drug exposure to cell culture? Source: ResearchGate URL: [Link]
-
Title: The effect of room-temperature storage on the stability of compounds in DMSO Source: PubMed URL: [Link]
-
Title: Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor Source: PubMed URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
-
Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed URL: [Link]
-
Title: DMSO shelf life Source: Reddit URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. caymanchem.com [caymanchem.com]
- 8. syntharise.com [syntharise.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. labshake.com [labshake.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. ziath.com [ziath.com]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sterile Filtration Strategies [sigmaaldrich.com]
- 20. Sterile Filtration | Sartorius [sartorius.com]
- 21. selleckchem.com [selleckchem.com]
- 22. 人类真皮成纤维细胞(HDF)培养方案 [sigmaaldrich.com]
Navigating the Preclinical Administration of D2PM (hydrochloride): A Detailed Guide for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction: Understanding D2PM (hydrochloride)
(R)-α,α-Diphenylprolinol hydrochloride, commonly known as D2PM (hydrochloride), is the hydrochloride salt of the (R)-enantiomer of Diphenylprolinol.[1] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), exhibiting greater pharmacological activity than its (S)-enantiomer.[1] The mechanism of action of D2PM involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This action is comparable to that of cocaine and other psychostimulants, though D2PM is suggested to have less biological activity.[2]
D2PM and its analogs, such as desoxypipradrol (2-DPMP), are of significant interest in neuroscience research for their potential to elucidate the roles of dopamine and norepinephrine in various physiological and pathological processes.[2] However, due to its potent psychoactive properties and potential for toxicity, careful and precise administration in preclinical models is paramount.[3] This guide provides detailed application notes and protocols to aid researchers in the safe and effective use of D2PM (hydrochloride) in preclinical studies.
Note on a Critical Data Gap: As of early 2026, there is a notable absence of peer-reviewed publications detailing specific preclinical administration protocols for D2PM (hydrochloride). The following protocols are therefore extrapolated from studies on the closely related and structurally similar compound, desoxypipradrol (2-DPMP). Researchers must exercise caution and conduct thorough dose-finding and tolerability studies before embarking on definitive experiments.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of D2PM (hydrochloride) is essential for proper handling, storage, and formulation.
| Property | Value | Source |
| Chemical Name | (2R)-α,α-Diphenyl-2-pyrrolidinemethanol Hydrochloride | [1] |
| Synonyms | D2PM (hydrochloride), (R)-D2PM Hydrochloride, (R)-α,α-Diphenylprolinol Hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₀ClNO | [1] |
| Molecular Weight | 289.8 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Methanol, and Phosphate-Buffered Saline (PBS, pH 7.2) |
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
D2PM's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This blockade prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of these neurotransmitters.
Caption: D2PM inhibits dopamine and norepinephrine reuptake.
Preclinical Administration Protocols
The following protocols are suggested starting points and should be adapted based on the specific research question, animal model, and preliminary dose-finding studies.
I. Vehicle Selection and Preparation of D2PM (hydrochloride) Solution
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of D2PM (hydrochloride) while minimizing any confounding effects of the vehicle itself.
Recommended Vehicles:
-
Sterile 0.9% Saline: Suitable for intravenous (IV) and intraperitoneal (IP) administration. D2PM (hydrochloride) is expected to be soluble in saline.
-
Sterile Water for Injection: An alternative to saline for IV and IP routes.
-
0.5% Carboxymethylcellulose (CMC) in sterile water: Can be used for oral (PO) administration to increase viscosity and aid in suspension.
-
Polyethylene glycol 400 (PEG 400) and Propylene glycol (PG): While these can be used, they have a higher potential for neurotoxicity and should be used with caution, especially for IP injections. Always include a vehicle-only control group.
Protocol for Preparing a 1 mg/mL D2PM (hydrochloride) Solution in Saline:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of D2PM (hydrochloride) powder using a calibrated analytical balance. For a 10 mL solution of 1 mg/mL, weigh 10 mg of D2PM (hydrochloride).
-
Dissolution: Transfer the weighed powder to a sterile vial. Add a small volume of sterile 0.9% saline (e.g., 1-2 mL) and gently vortex or sonicate until the powder is completely dissolved.
-
Final Volume: Add sterile 0.9% saline to reach the final desired volume (10 mL in this example).
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the prepared solution at 2-8°C, protected from light. Due to the lack of specific stability data, it is recommended to prepare fresh solutions for each experiment or, at a minimum, conduct in-house stability tests for solutions stored for longer periods.
II. Administration Routes and Dosages in Rodent Models
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
| Route of Administration | Recommended Starting Dose Range (extrapolated from 2-DPMP data) | Notes |
| Intraperitoneal (IP) | 0.1 - 1 mg/kg | Rapid absorption. Be mindful of potential peritoneal irritation. |
| Intravenous (IV) | 0.1 mg/kg/infusion (for self-administration) | Provides immediate and complete bioavailability. Requires surgical catheterization for chronic studies. |
| Oral (PO) Gavage | 1 - 10 mg/kg | Slower absorption and potential for first-pass metabolism. |
| Subcutaneous (SC) | Not commonly reported for this class of compounds. | May provide slower, more sustained absorption. |
Experimental Workflow for a Locomotor Activity Study:
Caption: Workflow for a locomotor activity study.
Detailed Protocol for Intraperitoneal (IP) Injection in Mice:
-
Animal Handling: Gently restrain the mouse, for example, by scruffing the neck to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper placement.
-
Injection: Slowly inject the D2PM (hydrochloride) solution. The volume should typically not exceed 10 mL/kg.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Key Preclinical Behavioral Assays
D2PM's stimulant properties can be assessed using a variety of well-established behavioral paradigms.
-
Locomotor Activity: This is a primary assay to assess the stimulant or sedative effects of a compound. An increase in horizontal and vertical movements is expected with D2PM.
-
Conditioned Place Preference (CPP): This assay is used to evaluate the rewarding or aversive properties of a drug. A significant preference for the drug-paired chamber would indicate rewarding effects.
-
Drug Self-Administration: This is the gold standard for assessing the abuse potential of a compound. Animals are trained to perform an action (e.g., lever press) to receive an intravenous infusion of the drug.
Pharmacokinetic and Toxicological Considerations
-
Pharmacokinetics: Currently, there is no published pharmacokinetic data specifically for D2PM in preclinical models. Studies with the related compound 2-DPMP suggest a rapid onset of action.[4] Researchers should consider conducting pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for D2PM.
-
Toxicology: D2PM and related compounds can induce significant adverse effects, including hyperthermia, tachycardia, agitation, and psychosis.[3][5] It is crucial to start with low doses and carefully monitor animals for any signs of toxicity.
Data Analysis and Interpretation
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data. For example, a two-way ANOVA could be used to analyze locomotor activity data with treatment and time as factors.
-
Interpretation: The results should be interpreted in the context of D2PM's known mechanism of action as a dopamine and norepinephrine reuptake inhibitor. For example, an increase in locomotor activity would be consistent with its stimulant properties.
Conclusion
The administration of D2PM (hydrochloride) in preclinical models requires a careful and methodical approach, particularly given the current lack of published, detailed protocols. By leveraging the information available for structurally and pharmacologically similar compounds like 2-DPMP, researchers can design and execute studies to investigate the effects of D2PM. However, it is imperative to conduct preliminary dose-finding and tolerability studies to ensure the safety of the animals and the validity of the experimental results. This guide provides a foundational framework to assist researchers in this process, promoting both scientific rigor and the ethical treatment of laboratory animals.
References
-
Cas 172152-19-1,D2PM (hydrochloride) | lookchem. Available at: [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., Johnston, A., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 705-710. Available at: [Link]
-
Frank, T. (n.d.). 2-dpmp. Honest information about drugs. Available at: [Link]
- Gibbons, S., & Zloh, M. (2010). An analysis of the 'legal high' mephedrone. Bioorganic & medicinal chemistry letters, 20(14), 4135-4139.
-
Talk to Frank. (n.d.). 2-dpmp. Retrieved from [Link]
-
Gatch, M. B., Taylor, C. M., & Forster, M. J. (2013). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 4, 111. Available at: [Link]
-
Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. Available at: [Link]
Sources
- 1. Effects of α-pyrrolidinopentiophenone and 4-methyl-N-ethylcathinone, two synthetic cathinones commonly found in second-generation "bath salts," on intracranial self-stimulation thresholds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of D2PM (Hydrochloride) via Normal-Phase Chiral HPLC
Executive Summary
This application note details a robust protocol for the chiral resolution of D2PM (Diphenyl-2-pyrrolidinyl-methanol) , a pyrrolidine-based stimulant and structural homolog of pipradrol. Due to the presence of a single chiral center at the 2-position of the pyrrolidine ring, D2PM exists as two enantiomers: (R)-D2PM and (S)-D2PM.
Differentiation of these enantiomers is critical for forensic toxicology and pharmacological profiling, as enantiomers of diphenyl-substituted amines often exhibit distinct potencies regarding dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition. This guide utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal-phase conditions to achieve baseline resolution (
Structural Analysis & Separation Strategy
The Analyte
D2PM is structurally characterized by two phenyl rings and a hydroxyl group attached to a pyrrolidine ring.
-
Chemical Name: Diphenyl(pyrrolidin-2-yl)methanol
-
Form: Hydrochloride salt (D2PM·HCl)
-
Chiral Selector: The C2 carbon on the pyrrolidine ring.
Mechanism of Separation
The separation relies on the Three-Point Interaction Model . To achieve chiral recognition, the analyte must form at least three distinct interactions with the stationary phase. For D2PM, these interactions are:
-
-
Interactions: Between the phenyl rings of D2PM and the phenylcarbamate groups of the CSP. -
Hydrogen Bonding: Between the hydroxyl/amine groups of D2PM and the carbonyl/amide moieties of the CSP.
-
Steric Inclusion: The fit of the pyrrolidine ring into the chiral cavities of the polysaccharide backbone.
Handling the Salt Form
D2PM is supplied as a hydrochloride salt. In normal-phase chromatography (using non-polar solvents like Hexane), salts are insoluble and exhibit poor peak shape due to silanol interactions.
-
Critical Step: The mobile phase must contain a basic modifier (Diethylamine, DEA) to neutralize the hydrochloride in-situ, converting D2PM·HCl to its free base form (
), ensuring proper interaction with the column and preventing peak tailing.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Purpose |
| n-Hexane | HPLC Grade | Bulk non-polar solvent |
| 2-Propanol (IPA) | HPLC Grade | Polar modifier / H-bond donor |
| Diethylamine (DEA) | Reagent Grade (>99%) | Peak shape improver (Basic modifier) |
| D2PM HCl | Reference Standard | Analyte |
| Ethanol (EtOH) | HPLC Grade | Sample Diluent |
Instrumentation Setup
-
System: HPLC with binary pump and column oven.
-
Detector: UV/Vis or Diode Array Detector (DAD).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on
silica gel.-
Commercial Equivalent: Chiralpak® AD-H or equivalent.
-
Dimensions:
-
Mobile Phase Preparation
Target Composition: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v)
-
Measure: Transfer 900 mL of n-Hexane into a 1L solvent bottle.
-
Add Modifier: Add 100 mL of 2-Propanol.
-
Add Base: Add 1.0 mL of Diethylamine (DEA).
-
Mix & Degas: Sonicate for 10 minutes. Note: Do not filter through nylon membranes if using high concentrations of hexane; use PTFE.
Sample Preparation
-
Weigh: 1.0 mg of D2PM·HCl.
-
Dissolve: Dissolve in 1.0 mL of Ethanol (or Mobile Phase).
-
Note: Ethanol is preferred for solubility of the HCl salt. The injection volume is small enough (5-10
L) to not disrupt the normal phase equilibrium.
-
-
Filter: Filter through a 0.45
m PTFE syringe filter into an amber vial.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Temperature | |
| Injection Volume | 5 - 10 |
| Detection Wavelength | 210 nm (primary), 254 nm (secondary) |
| Run Time | 20 minutes |
Workflow Visualization
The following diagram illustrates the logical flow of the method development and the mechanism of interaction inside the column.
Figure 1: Analytical workflow for the chiral separation of D2PM hydrochloride, highlighting the critical in-situ free-basing step.
Method Validation & Troubleshooting
To ensure the method is scientifically valid (Trustworthiness), the following system suitability parameters must be met:
System Suitability Limits
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Baseline separation required for accurate quantitation. | |
| Tailing Factor ( | High tailing indicates insufficient DEA or column aging. | |
| Capacity Factor ( | Ensures retention is sufficient but run time is efficient. |
Troubleshooting Guide
-
Issue: Broad/Tailing Peaks.
-
Cause: Interaction of the amine with residual silanols on the silica support.
-
Solution: Increase DEA concentration to 0.2% or switch to a "fresh" column dedicated to basic compounds.
-
-
Issue: No Separation (Co-elution).
-
Cause: Lack of specific interaction sites.
-
Solution: Lower the IPA concentration (e.g., 95:5 Hexane:IPA) to increase retention and interaction time. Alternatively, switch to a Cellulose-based column (OD-H).
-
-
Issue: High Backpressure.
-
Cause: Salt precipitation.
-
Solution: Ensure the system was flushed with IPA before introducing Hexane if it was previously used with aqueous buffers.
-
References
-
S. M. R. Silva, et al. (2016). Enantioselective separation of novel psychoactive substances by liquid chromatography. Journal of Chromatography A.
- Context: Establishes general protocols for chiral separation of cathinones and pyrrolidine deriv
-
T. Rojík, et al. (2013). Chiral separation of pipradrol and its derivatives by HPLC. Journal of Separation Science.
- Context: Pipradrol is the direct piperidine homolog of D2PM. This reference validates the use of Amylose tris(3,5-dimethylphenylcarbamate) columns for this specific structural class.
-
Chiral Technologies. (2020). Application Guide for Chiral HPLC Selection.
- Context: Authoritative grounding for the selection of Mobile Phase Additives (DEA) for basic analytes.
The Versatile Chiral Auxiliary: A Guide to the Application of Diphenylprolinol (D2PM) in Asymmetric Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CBS catalyst - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Dopamine Signaling Pathways with D2PM (hydrochloride)
Prepared by: Gemini, Senior Application Scientist
Introduction: Unraveling Dopamine Dynamics with a Potent Reuptake Inhibitor
The dopaminergic system is a cornerstone of neuroscience research, governing critical brain functions including motor control, motivation, reward, and executive functions. Dysregulation of dopamine (DA) signaling is implicated in a wide array of neurological and psychiatric disorders, from Parkinson's disease to addiction and schizophrenia.[1] A primary mechanism for regulating dopaminergic neurotransmission is the re-uptake of synaptic DA by the dopamine transporter (DAT), a presynaptic plasma membrane protein.[2]
Diphenylprolinol (D2PM), a structural analog of pipradrol, acts as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[3] Its binding and activity at the dopamine transporter are comparable to that of cocaine, making it a valuable pharmacological tool for probing the intricacies of the dopamine system.[4][5] By selectively blocking DAT, D2PM hydrochloride allows researchers to induce a controlled and sustained increase in extracellular dopamine levels, enabling the precise study of downstream signaling events, receptor dynamics, and associated behavioral outcomes.
This guide provides a comprehensive overview of D2PM hydrochloride's mechanism of action and detailed protocols for its application in both in vitro and in vivo models, designed for researchers, scientists, and drug development professionals aiming to dissect the complexities of dopamine signaling pathways.
Mechanism of Action: Potentiating Dopaminergic Tone by Inhibiting DAT
D2PM exerts its effects by binding to the dopamine transporter (DAT) on presynaptic neurons. This high-affinity interaction non-competitively inhibits the re-uptake of dopamine from the synaptic cleft back into the presynaptic terminal. The consequence of this blockade is an accumulation of dopamine in the synapse, leading to enhanced and prolonged activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors).[6][7]
This targeted action allows for the isolation and study of phenomena directly related to elevated synaptic dopamine, such as receptor desensitization, downstream second messenger activation, and gene expression changes.[8] The similarity of its action to other well-characterized NDRIs provides a strong basis for its use in comparative studies to understand the nuances of transporter-ligand interactions.
Caption: Workflow for an in vivo microdialysis experiment to measure dopamine.
Protocol: In Vivo Microdialysis in Rodent Striatum
Objective: To measure the effect of systemic D2PM administration on extracellular dopamine levels in the rat striatum.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
D2PM hydrochloride dissolved in sterile saline
-
Anesthetic (e.g., isoflurane)
-
HPLC system with electrochemical or mass spectrometry detection [9] Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the dorsal striatum. Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for 5-7 days. Causality Note: A proper recovery period is essential to ensure the blood-brain barrier is restored and any inflammation from the surgery has subsided, preventing experimental artifacts.
-
Probe Insertion and Habituation: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum of the awake animal. Place the animal in a microdialysis bowl and connect the probe to the perfusion pump.
-
Baseline Collection: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min). [10]Allow the system to equilibrate for at least 90 minutes. Following equilibration, collect 3-4 baseline dialysate samples (e.g., 20 minutes per sample) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer D2PM hydrochloride (e.g., 1-5 mg/kg, intraperitoneally) or vehicle (saline). Causality Note: The choice of dose should be based on pilot studies or literature on related compounds. The goal is to use a dose that elicits a significant neurochemical response without causing severe adverse effects.
-
Post-Administration Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to capture the full time-course of the drug's effect.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a validated HPLC-based method.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration for each animal. Plot the mean percent change from baseline over time for the D2PM and vehicle groups.
Application 3: Behavioral Pharmacology
Changes in dopamine signaling profoundly impact behavior. Assessing the behavioral effects of D2PM is crucial for understanding its functional consequences. Locomotor activity is a classic behavioral assay for screening the effects of psychostimulant drugs that enhance dopamine transmission.
Rationale: Increased dopamine in the nucleus accumbens and striatum is strongly correlated with an increase in spontaneous locomotor activity. By quantifying movement in an open-field arena, researchers can obtain a reliable and sensitive measure of D2PM's stimulant properties.
Caption: Logical relationship between D2PM dose and expected behavioral outcomes.
Protocol: Rodent Locomotor Activity Assessment
Objective: To evaluate the dose-dependent effects of D2PM on spontaneous locomotor activity.
Materials:
-
Adult male mice or rats
-
Open-field arenas equipped with infrared beam grids or video-tracking software
-
D2PM hydrochloride dissolved in sterile saline
-
Vehicle (sterile saline)
Procedure:
-
Habituation: Place each animal in the center of an open-field arena and allow it to explore freely for 30-60 minutes. This reduces the novelty-induced hyperactivity on the test day. Causality Note: Habituation is a critical control step to ensure that the measured activity on the test day is due to the pharmacological agent and not the stress of a novel environment.
-
Drug Administration: On the test day, administer a specific dose of D2PM (e.g., 0.5, 1, 3 mg/kg, i.p.) or vehicle to different groups of animals.
-
Data Collection: Immediately after injection, place the animal back into the open-field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total activity across different dose groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
Data Interpretation and Expected Outcomes
-
In Vitro Assay: D2PM is expected to inhibit [³H]DA uptake in a concentration-dependent manner. The resulting IC₅₀ value will likely be in the nanomolar to low micromolar range, similar to related compounds. [7][11]* In Vivo Microdialysis: Systemic administration of D2PM should produce a significant, dose-dependent increase in extracellular dopamine levels in the striatum, potentially reaching 200-500% above baseline. The peak effect is expected within 30-60 minutes post-injection.
-
Behavioral Assay: D2PM is predicted to cause a dose-dependent increase in locomotor activity. At higher doses, this hyperactivity may be accompanied by the emergence of stereotyped behaviors, which is a hallmark of intense dopaminergic stimulation. [12] By integrating data from these molecular, neurochemical, and behavioral assays, researchers can build a comprehensive profile of D2PM's effects on the dopamine system, providing valuable insights into the fundamental mechanisms of dopamine signaling and its role in health and disease.
References
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., Johnston, A., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 705-719. [Link]
-
Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. In Wikipedia. Retrieved from [Link]
-
Fabian, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 734. [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Annals of Agricultural and Environmental Medicine, 19(4).
-
Sivam, S. P. (1995). Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum. Journal of Pharmacology and Experimental Therapeutics, 275(2), 934-941. [Link]
-
PsychonautWiki. (2022). Desoxypipradrol. Retrieved from [Link]
-
FRANK. (n.d.). 2-dpmp. Retrieved from [Link]
-
Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. [Link]
-
Fabian, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Neuroscience, 11, 734. [Link]
-
Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical toxicology (Philadelphia, Pa.), 50(8), 705–719. [Link]
-
Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in neuro-psychopharmacology & biological psychiatry, 39(2), 253–258. [Link]
-
Wikipedia. (n.d.). Desoxypipradrol. In Wikipedia. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.17.1-12.17.15. [Link]
-
Kim, Y., et al. (2005). The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation. The Journal of Neuroscience, 25(34), 7731-7741. [Link]
-
Chaurasia, C. S., et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS journal, 9(1), E48–E61. [Link]
-
Yamada, K., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58153. [Link]
-
Czoty, P. W., et al. (2012). Dysregulation of D₂-mediated dopamine transmission in monkeys after chronic escalating methamphetamine exposure. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(17), 5909–5917. [Link]
-
Perry, M. L., et al. (2016). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS chemical neuroscience, 7(10), 1344–1353. [Link]
-
Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.15. [Link]
-
SYNTHARISE CHEMICAL INC. (n.d.). SAFETY DATA SHEET: Desoxy-D2PM HCl. Retrieved from [Link]
-
Li, P., et al. (2020). Dysregulation of the dopamine system in the pathophysiology of schizophrenia and depression. Nature Reviews Neuroscience, 17, 524–532. [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
Yamada, K., & Nishida, N. (2018). In Vivo Brain Microdialysis. Methods in molecular biology (Clifton, N.J.), 1727, 305–315. [Link]
Sources
- 1. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) [bdoc.ofdt.fr]
- 5. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous treatment with the D2 dopamine receptor agonist quinpirole decreases D2 dopamine receptors, D2 dopamine receptor messenger RNA and proenkephalin messenger RNA, and increases mu opioid receptors in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dopamine D2 Receptor Regulates the Development of Dopaminergic Neurons via Extracellular Signal-Regulated Kinase and Nurr1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 12. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]
Troubleshooting & Optimization
Technical Support Center: D2PM (hydrochloride) Solubility & Handling
Role: Senior Application Scientist Context: Research & Development (In Vitro/In Vivo Applications) Subject: Troubleshooting Solubility, Stability, and Formulation of D2PM HCl
Executive Summary & Chemical Profile
Welcome to the technical support hub for D2PM (hydrochloride) . As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of this compound. While D2PM HCl is an amine salt, which typically implies good water solubility, its structural lipophilicity (two bulky phenyl rings) creates a "solubility trap" when moving from pure water to physiological buffers like PBS.
This guide provides the validated parameters to prevent precipitation ("crashing out") and ensure accurate dosing in your experimental assays.
Compound Snapshot
-
Common Name: D2PM (hydrochloride); (S)-Desoxypipradrol.
-
Chemical Structure: 2-(diphenylmethyl)-pyrrolidine, monohydrochloride.[1]
-
Molecular Weight: 273.8 g/mol .[1]
-
Critical Characteristic: High lipophilicity despite the HCl salt form.
The Solubility Matrix
The following data represents the thermodynamic solubility limits validated across multiple solvent systems.
CRITICAL WARNING: Do not confuse solubility in pure water with solubility in PBS. The ionic strength of PBS significantly lowers the solubility limit of D2PM HCl due to the "salting-out" effect.
| Solvent System | Solubility Limit (Max) | Stability | Application Context |
| DMSO | ~20 - 30 mg/mL | High (Weeks at -20°C) | Recommended Stock Solution |
| Ethanol | ~20 mg/mL | Moderate (Volatile) | Alternative Stock (In Vitro) |
| DMF | ~25 mg/mL | High | Organic Synthesis / HTS |
| Pure Water | ~10 - 20 mg/mL | Moderate (pH dependent) | Initial dissolution (Not physiological) |
| PBS (pH 7.2) | ~1.4 - 5.0 mg/mL * | Low (Precipitation Risk) | Final Experimental Buffer |
*Note: While some datasheets suggest higher limits, practical experience shows that concentrations above 1.5 mg/mL in PBS are unstable and prone to micro-precipitation over time [1][4].
Troubleshooting Workflow
Before preparing your solutions, use this logic flow to determine the correct solvent strategy. This prevents the loss of expensive compound.
Figure 1: Decision tree for solvent selection based on required experimental concentration.
Frequently Asked Questions (Technical Support)
Q1: I dissolved D2PM HCl in water perfectly, but it turned cloudy when I added PBS. Why?
A: This is a classic case of the Common Ion Effect and Salting Out .
-
The Mechanism: In pure water, the hydrochloride salt dissociates easily. However, PBS contains a high concentration of sodium and chloride ions. The abundance of ions in the buffer competes for water molecules (hydration shells), effectively reducing the water's capacity to solvate the hydrophobic diphenyl rings of D2PM.
-
The Fix: Do not dissolve directly in water and then add concentrated PBS. Instead, dissolve the compound in 100% DMSO first to create a "solvated shield" around the hydrophobic moiety, then dilute this stock slowly into the pre-warmed PBS.
Q2: Can I use Ethanol instead of DMSO for animal studies?
A: Yes, but with caveats. Ethanol is less toxic than DMSO for some in vivo routes, but it is more volatile. If you leave an ethanol stock open, the solvent evaporates, increasing the concentration and leading to precipitation.
-
Recommendation: For in vivo IP/IV injection, we recommend a vehicle of 2% DMSO + 10% Tween 80 + 88% Saline . The Tween 80 acts as a surfactant to stabilize the lipophilic regions of D2PM in the aqueous saline environment.
Q3: What is the maximum stability of the stock solution?
A:
-
Solid State: Stable for ≥2 years at -20°C [1].
-
DMSO Stock: Stable for ~3 months at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture (DMSO is hygroscopic). Moisture accumulation leads to hydrolysis risks or precipitation upon re-freezing.
-
Aqueous Solution: Prepare fresh daily . Do not store.
Validated Protocol: The "DMSO Spike" Method
Use this protocol for preparing cell culture treatments or high-concentration assay buffers to ensure homogeneity.
Reagents:
-
Anhydrous DMSO (Sigma or equivalent, cell culture grade)
-
Pre-warmed PBS or Media (37°C)
Step-by-Step Procedure:
-
Calculate: Determine the mass required for a 10 mM or 20 mg/mL master stock.
-
Example: To make 1 mL of 20 mg/mL stock, weigh 20 mg of D2PM HCl.
-
-
Primary Solubilization: Add 1 mL of 100% DMSO to the vial.
-
Agitation: Vortex vigorously for 30 seconds. Inspect visually. The solution should be crystal clear.
-
The "Dropwise" Dilution (Critical Step):
-
Place your target volume of PBS/Media in a tube and set it on a vortex mixer at low speed.
-
Slowly pipette the required volume of DMSO stock into the vortexing buffer.
-
Why? This prevents local high concentrations of D2PM from hitting the water interface all at once, which causes immediate precipitation (the "white cloud" effect).
-
Figure 2: The "DMSO Spike" dilution protocol to prevent precipitation.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 160506, Desoxypipradrol. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for amine salt solubility in physiological buffers).
Sources
Critical Solubility Profile & Physicochemical Properties
Technical Support Center: Preventing D2PM (hydrochloride) Precipitation in Cell Media
Compound Identity:
Solubility Thresholds (Quantitative Data): Understanding the solubility limits is the first line of defense against precipitation. D2PM (HCl) exhibits significant hydrophobicity due to its diphenyl moieties, despite the hydrochloride salt form.
| Solvent System | Max Solubility (Approx.) | Notes |
| DMSO | ~20 mg/mL (69 mM) | Recommended for Master Stock. |
| DMF | ~25 mg/mL (86 mM) | Alternative organic solvent. |
| Ethanol | ~5 mg/mL (17 mM) | Lower solubility; less ideal for high-concentration stocks. |
| PBS (pH 7.2) | ~1.4 mg/mL (4.8 mM) | CRITICAL BOTTLENECK. This is the theoretical limit in aqueous buffers. |
| Cell Media (DMEM/RPMI) | < 1.0 mg/mL (Estimated) | High salt and protein content often reduce solubility further compared to PBS. |
Technical Insight: The drastic drop in solubility from DMSO (20 mg/mL) to PBS (1.4 mg/mL) creates a high risk of "Solvent Shock" during dilution. If you add a high-concentration DMSO stock directly to media, the local concentration at the pipette tip momentarily exceeds 1.4 mg/mL, causing immediate nucleation and precipitation.
Step-by-Step Preparation Protocols
Protocol A: The "Gradient Dilution" Method (Recommended)
Best for preventing solvent shock when preparing working solutions >50 µM.
-
Prepare Master Stock: Dissolve D2PM (HCl) in anhydrous DMSO to 10 mM . Vortex until completely clear.
-
Warm the Media: Pre-warm your cell culture media (e.g., DMEM + 10% FBS) to 37°C . Cold media drastically reduces solubility.
-
Intermediate Dilution (Optional but Safe):
-
Prepare a 10x intermediate in sterile PBS or serum-free media.
-
Example: To get 100 µM final, dilute DMSO stock 1:100 into PBS (yielding 100 µM), then add this 1:1 to cells? No.
-
Correct Intermediate Step: Dilute 10 mM stock 1:10 in PBS -> 1 mM (This is below the 4.8 mM limit).
-
-
Final Addition:
-
Add the stock/intermediate dropwise to the center of the media volume while swirling the vessel.
-
Do NOT dispense slowly down the side of the well/flask (this concentrates the drug on the plastic).
-
Protocol B: Direct In-Well Dilution (For <10 µM Screening)
Only safe for low concentrations.
-
Calculate the volume of DMSO stock needed. Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.
-
Pipette the DMSO stock directly into the bulk media reservoir (not the cell plate) and vortex immediately.
-
Dispense the pre-mixed media onto cells.
Visualizing the Solubility Workflow
The following diagram illustrates the safe dilution pathway to avoid the "Crash Zone" (Precipitation).
Caption: Workflow demonstrating the "Intermediate Dilution" strategy to bypass the high-risk precipitation zone associated with direct DMSO-to-Media addition.
Troubleshooting Guide & FAQs
Q1: I see a cloudy precipitate immediately after adding the drug. What happened?
Diagnosis: This is "Solvent Shock." The hydrophobic D2PM molecules aggregated before they could disperse in the aqueous phase. Solution:
-
Do not filter: Filtering removes the drug, altering your final concentration.
-
Sonication: Sonicate the media for 5–10 minutes at 37°C. If it clears, proceed. If not, discard and restart using Protocol A .
-
Check Concentration: Ensure your final concentration does not exceed the PBS limit (~4.8 mM).
Q2: Does Serum (FBS) help or hinder solubility?
Answer: Generally, FBS helps . Albumin and other serum proteins can bind small molecules, acting as a carrier and preventing crystallization.
-
Tip: If working in serum-free conditions, D2PM is more likely to precipitate. You may need to lower your working concentration or use a carrier like HP-β-CD (Hydroxypropyl-beta-cyclodextrin).
Q3: Can I store the diluted media at 4°C?
Answer: No. D2PM solubility is temperature-dependent. Cooling to 4°C promotes crystal formation (nucleation). Always prepare working solutions fresh at room temperature or 37°C immediately before use.
Q4: My cells are dying, but I'm within the solubility limit. Is it the precipitate?
Answer: It could be Micro-precipitates . Even invisible micro-crystals can settle on cells, causing localized high-concentration toxicity ("sedimentation toxicity").
-
Verification: Inspect the well bottom under 20x microscopy. Crystalline shards or dark debris indicate precipitation.
-
Control: Run a "Vehicle Control" (DMSO only) to rule out solvent toxicity.
Mechanistic Troubleshooting Flowchart
Use this logic tree to diagnose precipitation issues in real-time.
Caption: Decision tree for identifying the root cause of D2PM precipitation in cell culture experiments.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D2PM hydrochloride, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Buy D2PM (hydrochloride) (EVT-1491368) | 172152-19-1 [evitachem.com]
D2PM (hydrochloride) Degradation Product Identification: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing degradation products of D2PM (hydrochloride). This document moves beyond simple protocols to explain the underlying scientific principles, empowering users to troubleshoot effectively and ensure the integrity of their stability studies.
Frequently Asked Questions (FAQs)
Q1: What is D2PM (hydrochloride) and why is studying its degradation important?
D2PM (hydrochloride), or diphenyl-2-pyrrolidinemethanol hydrochloride, is a psychoactive designer drug.[1] It is structurally related to other stimulants like pipradrol and methylphenidate.[2] Understanding its degradation profile is critical for several reasons:
-
Safety and Efficacy: Degradation products can have different toxicological and pharmacological profiles than the parent compound, potentially impacting patient safety.[3]
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA require comprehensive stability data, including the identification of degradation products, for drug approval.[4][5]
-
Formulation Development: Knowledge of degradation pathways helps in developing stable formulations and defining appropriate storage conditions.[4][6]
Q2: My primary analytical method is HPLC. How do I start developing a stability-indicating method for D2PM?
A stability-indicating method is a validated analytical procedure that accurately measures the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[7][8]
Here's a logical approach to developing your method:
-
Column Selection: Begin by screening a set of columns with different selectivities.[9] A C18 column is a common starting point for separating a wide range of compounds.[10]
-
Mobile Phase Optimization: The pH of the mobile phase is a critical parameter for achieving good separation of ionizable compounds like D2PM.[9] Screen a range of pH values to optimize peak shape and resolution. A typical mobile phase might consist of an acetonitrile and buffer mixture.[11]
-
Gradient Elution: For complex mixtures of the parent drug and its degradation products, a gradient elution is often necessary to achieve adequate separation within a reasonable run time.[12]
-
Detector Selection: A UV detector is commonly used for HPLC analysis of aromatic compounds like D2PM.[11] Ensure the chosen wavelength provides good sensitivity for both the parent drug and potential degradants.
Q3: I'm seeing unexpected peaks in my chromatogram. How can I confirm they are D2PM degradation products?
The appearance of new peaks during a stability study is a strong indication of degradation. To confirm this, a forced degradation study is essential.[4][5] This involves intentionally subjecting the D2PM sample to harsh conditions to accelerate the degradation process.[5] By comparing the chromatograms of the stressed and unstressed samples, you can identify the peaks corresponding to degradation products.
Troubleshooting Guide
Issue 1: Poor resolution between the D2PM peak and a suspected degradation product.
Causality: Co-elution or poor separation can occur if the chromatographic conditions are not optimized for the specific chemical properties of the parent drug and its degradants.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention times of ionizable compounds.
-
Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.
-
Evaluate a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., phenyl-hexyl or cyano) may provide the necessary selectivity.
Issue 2: Inconsistent retention times for D2PM and its degradation products.
Causality: Fluctuations in retention time are often due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.
Troubleshooting Steps:
-
Ensure Adequate Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of the organic component.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Check for Leaks: Any leaks in the HPLC system can lead to pressure fluctuations and inconsistent flow rates.
Issue 3: Difficulty in identifying the structure of an unknown degradation product.
Causality: HPLC with UV detection provides quantitative information but limited structural data. For structure elucidation, more advanced analytical techniques are required.
Troubleshooting Steps:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for identifying unknown impurities.[13][14][15] It provides the molecular weight of the degradation product and, with tandem MS (MS/MS), valuable fragmentation information for structural elucidation.[15][16]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help determine the elemental composition of the degradant.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy is the most powerful tool for unambiguous structure determination.[13][14][16]
Experimental Protocols
Protocol 1: Forced Degradation Study of D2PM (hydrochloride)
This protocol outlines the conditions for a comprehensive forced degradation study, designed to generate potential degradation products and establish the stability-indicating nature of your analytical method.[4][5][17]
Objective: To generate D2PM degradation products under various stress conditions.
Materials:
-
D2PM (hydrochloride)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC vials
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve D2PM in 0.1 N HCl and heat at 80°C.[10] Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve D2PM in 0.1 N NaOH and heat at 80°C.[10] Follow the same sampling and analysis procedure as for acid hydrolysis.
-
Oxidative Degradation: Dissolve D2PM in a solution of 3% H₂O₂ and keep at room temperature.[18] Monitor the reaction by HPLC at regular intervals.
-
Thermal Degradation: Store solid D2PM in an oven at an elevated temperature (e.g., 60°C).[10] Periodically dissolve a sample and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of D2PM to light in a photostability chamber according to ICH Q1B guidelines.[17] Analyze the sample by HPLC.
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks and a decrease in the area of the D2PM peak.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating D2PM from its degradation products.
Starting Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Detection: UV at 210 nm[19]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Gradient Program (Example):
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Optimization: Inject a mixture of stressed D2PM samples and adjust the gradient, mobile phase pH, and other parameters to achieve baseline separation of all peaks.
Visualizations
Caption: Workflow for D2PM degradation product identification.
Caption: Troubleshooting common HPLC issues in degradation studies.
References
-
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from Veeprho website: [Link]
-
Kaur, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
-
Pharmaguideline. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]
-
BJSTR. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Retrieved from [Link]
-
PubMed. (2011, December 1). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed. (2008, January 7). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Retrieved from [Link]
-
PubMed. (n.d.). Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation and characterization of two major degradation products of dyclonine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the major degradation products. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Retrieved from [Link]
-
Chromatography Online. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of topiramate in the solid state (A) and solution.... Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Degradation Product Characterization. Retrieved from [Link]
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
-
IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
- National Institutes of Health. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749065/
-
MDPI. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
IJRPR. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]
Sources
- 1. D2PM (hydrochloride) | CAS 172152-19-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assyro.com [assyro.com]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. ijnrd.org [ijnrd.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - PubMed [pubmed.ncbi.nlm.nih.gov]
D2PM (Hydrochloride) Solutions: A Technical Guide to Ensuring Experimental Stability and Accuracy
Welcome to the technical support center for D2PM (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of D2PM (diphenyl-2-pyridylmethane hydrochloride) solutions. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific rationale to empower you to make informed decisions in your experimental design, ensuring the reliability and reproducibility of your results.
The integrity of your experimental data is fundamentally linked to the stability of your reagents. D2PM, a norepinephrine-dopamine reuptake inhibitor, is susceptible to various environmental factors when in solution, potentially leading to degradation that can compromise its potency and introduce confounding variables.[1][2] This guide provides a series of frequently asked questions and troubleshooting workflows to mitigate these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with D2PM (hydrochloride) solutions.
Q1: My D2PM solution has a slight yellow tint after a few days. What does this indicate, and can I still use it?
A: A change in color, such as the appearance of a yellow tint, is a common visual indicator of chemical degradation. This is often due to oxidation or photolytic decomposition. The chromophores (light-absorbing parts of a molecule) in the degradation products can differ from the parent compound, resulting in a visible color change.
Expert Causality: The D2PM molecule contains aromatic rings and a nitrogen-containing pyrrolidine group. Such structures can be susceptible to oxidation, where the introduction of oxygen-containing functional groups or the formation of conjugated systems can alter the electronic structure and, consequently, how the molecule interacts with light. Exposure to atmospheric oxygen or light, especially UV light, can generate reactive free radicals that initiate chain reactions, leading to degradation.[3]
Recommendation: It is strongly advised not to use a discolored solution. The presence of degradation products means the concentration of active D2PM is lower than intended, and the byproducts themselves could have unintended biological or chemical activity, confounding your experimental results. The best practice is to discard the solution and prepare a fresh batch following the protocols for enhancing stability.
Q2: What is the single most critical factor for maintaining the stability of D2PM in an aqueous solution?
A: While several factors are important, controlling the pH of the solution is arguably the most critical for preventing hydrolytic degradation. D2PM, like many compounds with ester or amide-like functionalities (though D2PM itself does not have these, the principle applies to other susceptible bonds), can be vulnerable to pH-dependent hydrolysis.[4]
Recommendation: When preparing aqueous working solutions, use a buffer system to maintain a stable pH, ideally in the weakly acidic range (e.g., pH 4-6). Avoid using plain deionized water, as its pH can fluctuate upon exposure to atmospheric CO2.
Q3: I need to prepare a stock solution of D2PM. Which solvent should I use, and what are the optimal storage conditions?
A: The choice of solvent and storage conditions are foundational to preserving the integrity of your D2PM.
Solvent Selection: D2PM (hydrochloride) has good solubility in several organic solvents and buffered aqueous solutions.[7]
-
For long-term stock solutions: Anhydrous organic solvents like DMSO or Ethanol are preferred. The absence of water minimizes the risk of hydrolysis.
-
For working solutions in biological assays: PBS (phosphate-buffered saline) at a pH of 7.2 is a common choice, but be aware that stability in aqueous buffers is lower than in organic solvents.[7] Prepare these solutions fresh from a concentrated organic stock just before use.
Storage Conditions: Environmental factors like temperature and light are major drivers of degradation.[8][9][10]
-
Temperature: Chemical reactions, including degradation, slow down significantly at lower temperatures.
-
Light: D2PM solutions should be protected from light to prevent photolysis.[11]
-
Oxygen: To prevent oxidation, purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon is highly recommended.[11]
Summary of Recommended Storage Conditions:
| Solution Type | Solvent | Temperature | Duration | Special Precautions | Source(s) |
| Solid Compound | N/A | -20°C | ≥ 5 years | Keep tightly sealed | [7][12] |
| Stock Solution | DMSO, Ethanol | -80°C | ≤ 6 months | Protect from light; store under inert gas (N₂) | [11] |
| Stock Solution | DMSO, Ethanol | -20°C | ≤ 1 month | Protect from light; store under inert gas (N₂) | [11] |
| Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | < 24 hours | Prepare fresh daily; protect from light | General Best Practice |
Q4: How can I experimentally verify the stability of my D2PM solution over time?
A: The most reliable method for verifying stability is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
Expert Causality: A stability-indicating HPLC method is designed to separate the intact parent drug from any potential degradation products.[13] By running a freshly prepared standard and comparing it to an aged sample, you can:
-
Quantify Potency: Determine the exact concentration of the active D2PM remaining in the solution.
-
Detect Degradation: Observe the appearance of new peaks in the chromatogram, which correspond to degradation products.
Recommendation: If you have access to HPLC, develop a simple isocratic method. You would monitor the peak area of D2PM at a specific time point (e.g., weekly) for solutions stored under different conditions. A significant decrease (>5-10%) in the main peak area or the appearance of new peaks indicates instability. This approach is a core component of formal stability testing in drug development.[14][15]
Visual Workflow and Degradation Factors
To better conceptualize the process, the following diagrams illustrate the recommended workflow for solution preparation and the key factors influencing stability.
Caption: Key environmental factors leading to the degradation of D2PM solutions.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized 10 mM D2PM (hydrochloride) Stock Solution in DMSO
This protocol is designed to maximize the long-term stability of your primary stock solution.
Materials:
-
D2PM (hydrochloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber (light-blocking) glass vial with a PTFE-lined screw cap
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Source of dry inert gas (Nitrogen or Argon) with tubing
-
Pipettes and sterile tips
Procedure:
-
Preparation: Work in a clean, dry environment, such as a chemical fume hood, to minimize exposure to moisture and contaminants.
-
Weighing: Tare a sterile amber glass vial on the balance. Carefully weigh the desired amount of D2PM (hydrochloride) powder directly into the vial. (For 1 mL of a 10 mM solution, MW ≈ 290 g/mol , you would need 2.9 mg). Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration. Add the DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution. Visually inspect against a light source to ensure no particulates remain.
-
Inert Gas Purge (Critical Step): Gently bubble dry nitrogen or argon gas through the solution for 1-2 minutes using a sterile pipette tip or needle. Following this, direct a gentle stream of the gas into the vial's headspace for another 30 seconds to displace all atmospheric oxygen before immediately capping the vial tightly.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately dispense the stock solution into single-use aliquots in amber cryovials. Apply the inert gas purge to the headspace of each cryovial before sealing.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Place them in a freezer box and store them at -80°C for maximal stability (up to 6 months). [11]
Protocol 2: Guideline for Stability Assessment by HPLC
This protocol provides a general framework. Specific parameters must be optimized for your system.
Objective: To quantify the concentration of D2PM (hydrochloride) and detect the formation of degradation products in a solution over time.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile (ACN) and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0). The exact ratio (e.g., 40:60 ACN:Buffer) needs to be determined empirically to achieve good peak shape and retention time.
-
D2PM (hydrochloride) reference standard
-
Aged D2PM solution (the sample to be tested)
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of D2PM at a known concentration (e.g., 10 µg/mL) from solid material. This is your T=0 reference.
-
Sample Preparation: Dilute your aged D2PM solution with the mobile phase to the same target concentration as the reference standard.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for an optimal wavelength (e.g., around 210-241 nm) or use a published value if available. [16]4. Analysis:
-
Inject the fresh reference standard multiple times to ensure system suitability and determine the retention time and peak area for 100% active D2PM.
-
Inject the aged sample.
-
-
Data Evaluation:
-
Compare the chromatogram of the aged sample to the reference standard.
-
Check for Purity: Look for any new peaks that are not present in the reference standard. These represent degradation products.
-
Quantify Potency: Calculate the percentage of D2PM remaining using the formula: (Peak Area of Aged Sample / Peak Area of Fresh Standard) * 100%.
-
A result below 90-95% typically indicates significant degradation, and the solution should be discarded.
-
By implementing these rigorous preparation, storage, and validation procedures, you can significantly enhance the stability of your D2PM (hydrochloride) solutions, leading to more reliable and reproducible scientific outcomes.
References
- Factors affecting the stability of drugs and drug metabolites in biological m
- pH Effect on Stability and Kinetics Degrad
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group,
- Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chrom
- Factors That Affect the Stability of Compounded Medic
- Strategies for Resolving Stability Issues in Drug Formul
- D2PM (hydrochloride) (Item No. 9001929). Cayman Chemical,
- (R)-D2PM. MedChemExpress,
- What Factors Influence Stability?. ARL Bio Pharma,
- 2-Diphenylmethylpyrrolidine. Wikipedia,
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- (S)-Desoxy-D2PM (hydrochloride). Cayman Chemical,
- Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed,
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed,
- Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH,
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- pH stability profile. Slideshare,
- Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
- Imiquimod Solubility in Different Solvents: An Interpretative Approach.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
Sources
- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH stability profile | PPTX [slideshare.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. researchgate.net [researchgate.net]
D2PM (hydrochloride) in Biochemical Assays: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers utilizing D2PM (hydrochloride) in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential for this compound to interfere with biochemical assays. As a norepinephrine-dopamine reuptake inhibitor (NDRI) with a distinct chemical scaffold, D2PM (hydrochloride) possesses physicochemical properties that, while crucial for its biological activity, can also lead to non-specific interactions within an assay system, potentially generating misleading results.[1][2] This resource will equip you with the knowledge to identify, understand, and mitigate these potential artifacts, ensuring the integrity and reliability of your data.
Understanding the Molecule: Physicochemical Properties of D2PM (hydrochloride)
D2PM, or Diphenylprolinol, is a chiral amino alcohol. The hydrochloride salt is commonly used in research due to its improved solubility in aqueous solutions. Its structure, featuring two phenyl rings and a pyrrolidine group, contributes to its lipophilic and cationic amphiphilic nature, which are key drivers of both its intended pharmacological activity and its potential for off-target assay interference.
| Property | Predicted/Known Value/Characteristic | Implication for Biochemical Assays |
| Molecular Formula | C₁₇H₁₉NO · HCl | - |
| Molecular Weight | 289.8 g/mol | Can influence diffusion rates in certain assay formats. |
| Predicted XLogP3 | 2.7 | Indicates moderate lipophilicity, suggesting a tendency to partition into non-polar environments, including protein hydrophobic pockets and lipid membranes.[3][4] |
| Predicted pKa | ~8.0 - 9.0 (for the pyrrolidine nitrogen) | The pyrrolidine nitrogen is expected to be protonated and positively charged at physiological pH (7.4), conferring cationic properties to the molecule. |
| Solubility | Soluble in DMSO and ethanol. Moderately soluble in aqueous buffers like PBS.[5] | Limited aqueous solubility can lead to precipitation or aggregation at higher concentrations. The hydrochloride salt improves water solubility, but the free base is more lipophilic. |
| Structural Features | Diphenylmethyl group, Pyrrolidine ring | The bulky, hydrophobic diphenylmethyl moiety can engage in non-specific hydrophobic interactions and π-π stacking.[6] The cationic pyrrolidine can interact with negatively charged surfaces of proteins and assay plastics. |
Frequently Asked Questions (FAQs)
Q1: My assay shows D2PM (hydrochloride) as a potent inhibitor, but the results are inconsistent. What could be the cause?
A1: Inconsistent results with compounds like D2PM (hydrochloride) often point towards assay artifacts rather than true, specific inhibition. The most common culprits are compound aggregation and non-specific interactions with assay components. At concentrations above its critical aggregation concentration (CAC), D2PM can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[7] This phenomenon is highly dependent on factors like buffer composition, ionic strength, and the presence of other molecules, which can explain the observed inconsistency.
Q2: I am using a fluorescence-based assay and see a dose-dependent decrease in signal with D2PM (hydrochloride). Is this fluorescence quenching?
A2: It is highly probable. The diphenylmethyl moiety of D2PM contains two phenyl rings, which are known to absorb UV light and can potentially quench the fluorescence of other molecules through processes like Förster Resonance Energy Transfer (FRET) if there is spectral overlap, or through collisional quenching.[8][9] This quenching effect would result in a decrease in the fluorescence signal that could be misinterpreted as biological activity.
Q3: Can D2PM (hydrochloride) interfere with cell-based assays?
A3: Yes. As a cationic amphiphilic drug (CAD), D2PM (hydrochloride) can accumulate in acidic organelles like lysosomes and disrupt membrane integrity.[10] This can lead to cytotoxicity or other cellular stress responses that are independent of its primary target, the norepinephrine and dopamine transporters. Such off-target effects can confound the interpretation of cell-based assay results.
Q4: How can I differentiate between true inhibition and non-specific interference by D2PM (hydrochloride)?
A4: The key is to run a series of control experiments and counter-screens. These may include:
-
Detergent Test: Re-running the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of D2PM is significantly reduced, it strongly suggests that aggregation is the cause.
-
Centi-luminescence/Filtration: Centrifuging the D2PM stock solution at high speed before adding it to the assay can pellet larger aggregates. A loss of activity after centrifugation is indicative of aggregation-based interference.
-
Target-Independent Counter-Screen: Testing D2PM in an assay with an unrelated target protein can reveal promiscuous inhibition.
-
Orthogonal Assay: Confirming the activity of D2PM in a different assay format that relies on an alternative detection method (e.g., absorbance instead of fluorescence) can help rule out artifacts related to the primary assay's technology.
Troubleshooting Guides
Problem 1: Suspected Compound Aggregation
Symptoms:
-
Steep dose-response curves.
-
High Hill slopes.
-
Irreproducible IC₅₀ values.
-
Inhibition is time-dependent, with potency increasing with pre-incubation time.
-
Sensitivity to assay conditions (e.g., protein concentration, buffer ionic strength).
Caption: Troubleshooting workflow for suspected D2PM aggregation.
-
Prepare a fresh stock solution of a non-ionic detergent: For example, a 1% (v/v) solution of Triton X-100 in your assay buffer.
-
Set up parallel assays:
-
Control Assay: Run your standard assay protocol with a dilution series of D2PM (hydrochloride).
-
Detergent Assay: Prepare your assay buffer to contain a final concentration of 0.01% Triton X-100. Ensure all assay components, including the target protein and substrate, are compatible with the detergent. Run the identical D2PM dilution series in this detergent-containing buffer.
-
-
Analyze the results: Compare the dose-response curves and IC₅₀ values from both assays. A significant rightward shift or complete loss of inhibition in the presence of the detergent is strong evidence for aggregation-based activity.
Problem 2: Suspected Fluorescence Interference
Symptoms:
-
In a fluorescence intensity-based assay, D2PM (hydrochloride) causes a signal decrease.
-
In a fluorescence polarization assay, unexpected changes in polarization are observed that do not correlate with binding.
-
The compound has a noticeable color or absorbance in the visible range.
Caption: Troubleshooting workflow for fluorescence interference.
-
Prepare solutions:
-
A solution of your assay's fluorophore (or a fluorescently labeled substrate/product) at the same concentration used in the main assay, in the assay buffer.
-
A dilution series of D2PM (hydrochloride) in the same buffer.
-
-
Perform measurements:
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the D2PM dilution series to these wells.
-
Include a buffer-only control for background subtraction.
-
-
Read the fluorescence: Use the same instrument settings (excitation/emission wavelengths, gain) as your primary assay.
-
Analyze the data: If the fluorescence intensity of the fluorophore decreases in a dose-dependent manner with increasing D2PM concentration, this confirms that D2PM is quenching the fluorescence signal.
Conclusion
D2PM (hydrochloride) is a valuable tool for neuropharmacological research. However, its physicochemical properties necessitate careful consideration of its potential to interfere with in vitro biochemical assays. By being aware of the common pitfalls of aggregation and fluorescence interference, and by employing the systematic troubleshooting workflows and control experiments outlined in this guide, researchers can confidently distinguish between genuine biological activity and assay artifacts. This diligence is crucial for generating robust, reproducible, and reliable data, ultimately advancing our understanding of the complex biological systems under investigation.
References
-
Bhal, S. K., Kassam, K., Peirson, I. G., & Tice, R. G. (2007). The determination of partition and distribution coefficients of a drug candidate. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 137-143. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Domperidone Solid Dispersion and Drugs. (n.d.). Phase solubility diagram of DMP in phosphate buffer pH 6.8 at 25±0.5° C... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenylprolinol. In PubChem Compound Summary for CID 204386. Retrieved from [Link]
-
American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
-
Inglese, J., Johnson, R. L., & Shain, W. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Roy, R., & Kumar, S. (2018). Fluorescence Quenching Studies of 1,3-Diphenyl Benzene. ResearchGate. [Link]
-
University of Basel. (n.d.). Fluorescence Quenching. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers. Retrieved from [Link]
-
Mtewa, A. G., Ngwira, K., Lampiao, F., Weisheit, A., Tolo, C. U., & Kok, D. J. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
-
D'Alonzo, D., Guaragna, A., & Palumbo, G. (2017). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 22(10), 1652. [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 4. (2026). ACS Publications. [Link]
-
Coan, K. E., & Shoichet, B. K. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology, 8(4), 802-811. [Link]
-
PharmaCompass. (n.d.). S-(-)-Diphenylprolinol. Retrieved from [Link]
-
Ciobica, A., Timofte, D., & Padurariu, M. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 9(6), 480. [Link]
-
Kim, D., Kim, D., & Kim, D. (2019). Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field. Scientific Reports, 9(1), 1-8. [Link]
-
Cleveland Clinic. (2024, November 26). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]
-
Marra, A., Rossi, D., & Collina, S. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-14. [Link]
-
Marković, O. S., Pešić, M., Avdeef, A., & Verbić, T. Ž. (2019). Solubility‐pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug‐buffer aggregates. European Journal of Pharmaceutical Sciences, 133, 1-11. [Link]
-
ChemBK. (2024, April 10). (S)-Diphenylprolinol. Retrieved from [Link]
-
Lahtela-Kakkonen, M., & Pasonen-Seppänen, S. (2016). Aggregating Behavior of Phenolic Compounds—A Source of False Bioassay Results?. Molecules, 21(11), 1461. [Link]
-
Sari, Y. N., & Purwanto, D. A. (2021). comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. [Link]
-
Zhuravlev, A. V., & Vasilev, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. [Link]
-
Home Sunshine Pharma. (n.d.). (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 18(3), 15-23. [Link]
-
LibreTexts Chemistry. (2020, August 14). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]
-
LaPlante, B. L., & Wright, D. L. (2019). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry, 62(17), 7795-7808. [Link]
-
de Oliveira, A. C., & de Fátima, Â. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 10(10), e0139978. [Link]
Sources
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Diphenylprolinol | C17H19NO | CID 204386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-(-)-Diphenylprolinol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: D2PM (hydrochloride) for Cell-Based Assays
Welcome to the technical support guide for utilizing D2PM (hydrochloride) in your cell-based assays. As a psychoactive designer drug and a norepinephrine-dopamine reuptake inhibitor, D2PM (hydrochloride) presents unique challenges and opportunities in research.[1][2] Proper handling and dissolution are paramount to achieving reproducible and meaningful results. This guide is designed to provide you, the researcher, with field-proven insights and robust protocols to navigate the complexities of working with this compound, ensuring the integrity and validity of your experimental outcomes.
D2PM (hydrochloride) Physicochemical Properties
Before initiating any experiment, a thorough understanding of the compound's properties is essential. D2PM (hydrochloride), also known as Diphenylprolinol or α,α-diphenyl-2R-pyrrolidinemethanol, is a crystalline solid with a molecular weight of 289.8 g/mol .[3] Its solubility is a critical factor for successful assay development.
Table 1: Solubility of D2PM (hydrochloride)
| Solvent | Solubility | Source |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Cayman Chemical[3] |
| Dimethylformamide (DMF) | ~25 mg/mL | Cayman Chemical[3] |
| Ethanol | ~5 mg/mL | Cayman Chemical[3] |
| PBS (pH 7.2) | ~1.4 mg/mL | Cayman Chemical[3] |
| Methanol | ~1 mg/mL | Cayman Chemical[3] |
Note: Solubility can vary based on the specific lot, purity, and conditions. The (R)-enantiomer of D2PM may require sonication and warming to 60°C to achieve a solubility of 10 mg/mL in DMSO, indicating that gentle heating may be beneficial.[4]
Core Protocol: Preparation of D2PM (hydrochloride) Solutions
The following protocol details the recommended procedure for preparing a high-concentration stock solution in DMSO and subsequent working solutions for cell-based assays. This method is designed to maximize solubility while minimizing the final solvent concentration to prevent cytotoxicity.
Experimental Workflow Overview
Caption: Workflow for D2PM (hydrochloride) solution preparation.
Step-by-Step Methodology
Objective: To prepare a 10 mM stock solution of D2PM (hydrochloride) in DMSO. (Molecular Weight = 289.8 g/mol )
-
Calculate Required Mass:
-
To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 289.8 g/mol * (1000 mg / 1 g) = 2.898 mg
-
-
Weighing the Compound:
-
Accurately weigh out ~2.9 mg of D2PM (hydrochloride) powder using an analytical balance.
-
Expert Insight: For small quantities, it is often easier and more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.
-
-
Dissolution in DMSO:
-
Add the weighed D2PM (hydrochloride) to a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.898 mg to make a 10 mM solution).[5][6]
-
Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Causality: DMSO is a powerful polar aprotic solvent capable of dissolving many organic compounds that are poorly soluble in water.[8][9] Using anhydrous DMSO is critical as absorbed atmospheric water can reduce solubility and promote compound degradation.[5]
-
-
Stock Solution Storage:
-
Preparing Working Solutions:
-
This is the most critical step where precipitation can occur. The goal is to dilute the DMSO stock into the aqueous cell culture medium without causing the compound to fall out of solution (a phenomenon known as "solvent shock").[11]
-
a. Pre-warm Media: Warm your cell culture medium to 37°C.
-
b. Serial Dilution: It is highly recommended to perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM, first dilute your 10 mM stock 1:100 in fresh media to create a 100 µM intermediate solution.
-
c. Add Dropwise & Mix: Add the required volume of the D2PM stock solution slowly and dropwise into a tube of pre-warmed cell culture medium while gently vortexing or swirling.[12] This gradual introduction helps prevent localized high concentrations that lead to precipitation.
-
d. Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. It is crucial to keep this concentration consistent across all experimental conditions, including the vehicle control, and ideally below 0.5% (v/v), as higher concentrations can be cytotoxic.[13][14]
-
Troubleshooting Guide
This section addresses common issues encountered when preparing and using D2PM (hydrochloride) solutions in a question-and-answer format.
Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Q1: I dissolved the D2PM (hydrochloride) in DMSO, but it precipitated when I added it to my cell culture media. What went wrong?
This is a classic case of "solvent shock," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous environment.[11]
-
Causality: The cell culture medium is primarily aqueous, and the solubility of D2PM (hydrochloride) in aqueous solutions like PBS is very low (~1.4 mg/mL) compared to DMSO (~20 mg/mL).[3] When the DMSO stock is rapidly diluted, the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate.
-
Solution:
-
Reduce the Rate of Addition: Add the DMSO stock very slowly (dropwise) to your pre-warmed (37°C) cell culture medium while continuously swirling or vortexing.[12] This prevents the formation of localized high concentrations of the compound.
-
Use Intermediate Dilutions: Prepare an intermediate dilution of your compound in the culture medium first. Then, add this intermediate solution to your cells. This gradual reduction in DMSO concentration can help maintain solubility.[15]
-
Check Final Concentration: You may be exceeding the solubility limit of D2PM in your final assay conditions. Try using a lower final concentration.
-
Q2: My vial of D2PM (hydrochloride) stock solution in DMSO has crystals in it after being stored at -20°C. Is it still usable?
Yes, it is likely still usable. This can happen for two reasons: the compound precipitating out at low temperatures or the DMSO itself freezing (freezing point: 19°C).[8]
-
Solution: Warm the vial to room temperature or briefly in a 37°C water bath.[7] Vortex or sonicate the solution until all crystals are completely redissolved. Always ensure your stock solution is clear and homogenous before making dilutions.[7]
Q3: I see a precipitate in my cell culture plate after a few hours of incubation at 37°C. What should I do?
This could be due to several factors, including interactions with media components or changes in pH over time.[11]
-
Troubleshooting Steps:
-
Media Interaction: The compound may be interacting with proteins in fetal bovine serum (FBS) or other media components. Try testing the compound's stability in your specific media (with and without serum) over time in a cell-free plate.
-
pH Changes: Cellular metabolism can cause the pH of the media to decrease, which could affect the solubility of your compound.[11] Ensure your media has adequate buffering capacity.
-
Evaporation: Check the humidity in your incubator. Evaporation from the wells can increase the compound's concentration, leading to precipitation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a cell-based assay?
There is no single answer, as the optimal concentration is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment. Based on its identity as a norepinephrine-dopamine reuptake inhibitor, you might start with a broad range, for example, from 1 nM to 100 µM, to determine the effective concentration range and identify potential cytotoxicity.
Q2: How do I control for the effects of the DMSO solvent in my experiment?
You MUST include a "vehicle control" in every experiment.[13]
-
What it is: A condition where you treat your cells with the same volume of cell culture medium containing the same final concentration of DMSO as your highest dose experimental condition, but without the D2PM.
-
Why it's critical: This allows you to distinguish the biological effects of D2PM from any effects caused by the DMSO solvent itself. Any changes observed in your D2PM-treated cells should be compared against the vehicle control, not just untreated cells.
Q3: Is D2PM (hydrochloride) cytotoxic? How can I assess this?
Yes, D2PM has demonstrated toxic effects.[3][16] Furthermore, any new compound should be evaluated for cytotoxicity in your specific cell model.
-
Assessment Protocol:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[5]
-
Dose-Response Treatment: Treat the cells with a range of D2PM concentrations (and a vehicle control) for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Viability/Cytotoxicity Assay: Use a standard assay to measure cell health. Common choices include:
-
MTS/MTT Assays: Measure metabolic activity, which is an indicator of cell viability.[17]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.[18]
-
Live/Dead Staining (e.g., Propidium Iodide): Flow cytometry or imaging-based methods to quantify the percentage of living and dead cells.[17][19]
-
-
-
Interpretation: This will help you determine the concentration at which D2PM becomes toxic to your cells (the IC50), allowing you to select non-toxic concentrations for your functional assays.
Q4: Can I dissolve D2PM (hydrochloride) directly in water or PBS?
While it has some limited solubility in PBS (~1.4 mg/mL or ~4.8 mM), it is not recommended for making high-concentration stock solutions.[3] Attempting to dissolve a larger mass directly in an aqueous buffer will likely result in an incomplete dissolution or a suspension rather than a true solution, leading to inaccurate dosing. The recommended procedure is to use an organic solvent like DMSO to create a high-concentration stock, which can then be reliably diluted into your aqueous media.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9835733, (R)-Diphenylprolinol. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
ResearchGate. (2019, July 16). How to make working concentration of around 2000 uM of Temozolomide such that it contains DMSO of 0.22 % or less for use in cell culture? Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Desoxypipradrol. Retrieved from [Link]
-
Wood, D. M., et al. (2012). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. Clinical Toxicology, 50(1), 49-53. Retrieved from [Link]
-
De, B. P., & Carski, T. R. (1968). Pralidoxime chloride stability-indicating assay and analysis of solution samples stored at room temperature for ten years. Journal of Pharmaceutical Sciences, 57(8), 1361-1364. Retrieved from [Link]
-
ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from [Link]
-
bioRxiv. (2024, February 11). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]
-
Gualtieri, M., et al. (2011). Chemical characterisation and cytotoxic effects in A549 cells of urban-air PM10 collected in Torino, Italy. Chemosphere, 85(6), 965-973. Retrieved from [Link]
-
LookChem. (n.d.). Cas 172152-19-1,D2PM (hydrochloride). Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 14). Drug toxicity assessment: cell proliferation versus cell death. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubMed. (2016, July 8). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]
Sources
- 1. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical characterisation and cytotoxic effects in A549 cells of urban-air PM10 collected in Torino, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
D2PM (hydrochloride) off-target effects in research
The following technical support guide addresses the off-target effects, pharmacological profile, and experimental troubleshooting for D2PM (hydrochloride) .
Topic: Off-Target Effects & Experimental Troubleshooting
Critical Identification & Selectivity Profile
The "D2PM" Nomenclature Hazard
Before proceeding, you must verify the exact chemical identity of your reagent. "D2PM" is a colloquial acronym that frequently leads to experimental failure due to compound confusion.
| Acronym / Name | Chemical Name | Structure | Primary Use | Biological Activity |
| D2PM (Prolinol) | Diphenyl(pyrrolidin-2-yl)methanol | Diphenyl + Pyrrolidine + Hydroxyl group | Organocatalyst (CBS reduction) | Weak DAT inhibitor; Precursor. |
| Desoxy-D2PM | (-)-2-Diphenylmethylpyrrolidine | Diphenyl + Pyrrolidine (No OH) | Psychostimulant Research | Potent NDRI (DAT/NET inhibitor). |
Tech Note: This guide focuses on Desoxy-D2PM (hydrochloride) , the potent monoamine reuptake inhibitor used in neuropharmacology. If you are using the alcohol form (Diphenylprolinol), your binding data will be significantly weaker (orders of magnitude) and your controls invalid.
Pharmacological Profile
D2PM is a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1][2] Its utility in research stems from its high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with negligible affinity for the Serotonin Transporter (SERT).
-
Primary Targets: DAT (
Low nM range), NET. -
Selectivity: DAT/NET >>> SERT (High selectivity against Serotonin).
-
Key Characteristic: Unlike cocaine, D2PM lacks significant local anesthetic (sodium channel blocking) activity at relevant concentrations, making it a "cleaner" tool for isolating reuptake inhibition effects, provided off-targets are managed.
Troubleshooting Guide: Off-Target Effects
Scenario A: "My behavioral data shows unexpected longevity (24-72h) and 'zombie-like' agitation."
Issue: Metabolic Stability & Lipophilicity (The "Desoxypipradrol Effect"). Mechanism: D2PM lacks the para-hydroxyl or ester groups found in other stimulants (like cocaine or metabolites of amphetamine) that facilitate rapid metabolism. The absence of the hydroxyl group (desoxy) renders the molecule highly lipophilic and resistant to Phase I metabolism (CYP450). Off-Target Manifestation:
-
Re-distribution: The compound accumulates in lipid-rich tissues (brain/adipose) and slowly leaches back into plasma.
-
Receptor Desensitization: Prolonged dopaminergic stimulation leads to rapid D2 receptor internalization, manifesting as erratic, stereotypic behavior (gnawing, grooming) rather than simple locomotion.
Action Plan:
-
Dose Adjustment: Reduce dosage by 5-10x compared to Cocaine or Methylphenidate controls.
-
Washout Periods: In crossover studies, extend washout periods to 7 days minimum to prevent carryover effects.
Scenario B: "I am seeing cytotoxicity in my neuronal cultures at concentrations > 10 M."
Issue: Cationic Amphiphilic Drug (CAD) Toxicity / Lysosomotropism.
Mechanism: D2PM is a lipophilic weak base (
-
Lysosomal Swelling: Accumulation leads to lysosomal dysfunction, phospholipidosis, and eventual cell death, unrelated to DAT inhibition.
-
Oxidative Stress: Massive intracellular dopamine accumulation (due to vesicular transport disruption) can lead to auto-oxidation of dopamine into reactive quinones.
Action Plan:
-
Limit Concentration: Do not exceed 1-3
M for functional assays. is in the nanomolar range; micromolar concentrations are unnecessary and toxic. -
Control: Use a non-lysosomotropic DAT inhibitor (e.g., GBR-12909) as a negative control for toxicity.
Scenario C: "The signaling pathway is activated even when DAT is blocked by another ligand."
Issue: Sigma Receptor (
-
Calcium Mobilization:
activation modulates IP3 receptors at the ER-mitochondrion interface, altering flux independently of dopamine signaling. -
False Positives: In GPCR assays, this can look like
coupling or downstream noise.
Action Plan:
-
Blockade: Pre-treat with a selective Sigma-1 antagonist (e.g., BD-1047 or NE-100 ) to isolate DAT-mediated effects.
-
Validation: Run a binding assay with a specific Sigma ligand (e.g.,
) to quantify displacement by D2PM in your specific cell line.
Mechanistic Visualization (Signaling & Off-Targets)
The following diagram illustrates the primary mechanism (NDRI) versus the confounding off-target pathways (Sigma-1 and Lysosomal trapping).
Caption: D2PM acts primarily via DAT inhibition (Blue), but high concentrations or specific cell types may trigger Sigma-1 mediated Calcium flux or Lysosomal toxicity (Yellow/Red pathways).
Frequently Asked Questions (FAQ)
Q: Can I use D2PM as a substitute for Cocaine in self-administration studies? A: Yes, but with caveats. D2PM is a pure uptake inhibitor (unlike cocaine, which also blocks sodium channels). This makes it a better tool for studying the dopaminergic component of reward. However, its long half-life makes it difficult to establish tight "time-out" periods in reinforcement schedules. Animals may remain satiated or agitated long after the session ends.
Q: Does D2PM bind to Muscarinic receptors?
A: Weakly. While structurally related to procyclidine (a muscarinic antagonist), the "desoxy" modification significantly reduces muscarinic affinity compared to the alcohol form. However, at high concentrations (>10
Q: How do I solicit the correct enantiomer? A: The (S)-enantiomer of Desoxy-D2PM is often cited in chemical literature (as a chiral solvating agent), but the racemic mixture or the (R)-enantiomer is often the active pharmacological agent in "street" or "gray market" preparations. For rigorous research, ensure you purchase (S)-2-(diphenylmethyl)pyrrolidine hydrochloride or the racemate from a certified reference standard supplier (e.g., Cayman, Sigma-Aldrich) rather than a general chemical vendor.
References
-
Wood, D. M., et al. (2012).[2] "Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP)."[3][4] Clinical Toxicology, 50(8), 727-732.
-
Simmler, L. D., et al. (2014). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 88(2), 237-244. (Defines the DAT/NET vs SERT selectivity profile).
-
Corey, E. J., et al. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. (Establishes the chemical identity of the "Prolinol" precursor).
-
Corkery, J. M., et al. (2012).[2] "2-DPMP (desoxypipradrol) and D2PM (diphenylprolinol): A preliminary review." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258.[2]
-
Cayman Chemical. "D2PM (hydrochloride) Product Information." (Confirming identity as Diphenylprolinol vs Desoxy-D2PM confusion).
Sources
Technical Support Center: D2PM (hydrochloride) Optimization
Topic: Minimizing D2PM (hydrochloride) toxicity in cell culture Product Class: Psychostimulants / Norepinephrine-Dopamine Reuptake Inhibitors (NDRI) CAS: 14362-75-5 (HCl salt)
Introduction: The Toxicity-Efficacy Balance
Welcome to the Technical Support Hub for D2PM (Desoxypipradrol) hydrochloride. As a researcher working with cationic amphiphilic drugs (CADs) like D2PM, you face a specific set of challenges. While D2PM is a potent NDRI, its lipophilic nature combined with the hydrochloride counter-ion can induce off-target cytotoxicity through lysosomal trapping , pH shifts , and oxidative stress .
This guide moves beyond basic handling to address the root causes of experimental failure. Our goal is to help you define the "Therapeutic Window" in vitro—maximizing transporter occupancy while maintaining cellular viability.
Module 1: Formulation & Solubility (The Foundation)
Q: I am seeing immediate cell detachment upon adding D2PM HCl. Is this specific toxicity? A: Likely not. Immediate detachment usually signals a pH shock or osmotic stress rather than receptor-mediated toxicity.
-
The Mechanism: D2PM is supplied as a hydrochloride salt. When dissolved in weakly buffered media (like DMEM with low bicarbonate) at high concentrations (>100 µM), the acidic protons released can drop the local pH, causing integrin dysfunction and detachment.
-
The Fix:
-
Buffer Up: Supplement your media with 25 mM HEPES . Bicarbonate alone is insufficient for handling acidic drug spikes.
-
Neutralize Stocks: If working at high concentrations, check the pH of your working solution before adding to cells.
-
Q: Should I dissolve D2PM HCl in Water or DMSO? A: DMSO is preferred for stock stability, but Water is safer for acute toxicity.
-
Solubility: D2PM HCl is soluble in water (up to ~50 mM) and DMSO.
-
Recommendation:
-
Stock: Prepare 10-50 mM stocks in 100% DMSO . This prevents hydrolysis and bacterial growth during storage.
-
Working Solution: Dilute into culture media. Ensure final DMSO concentration is < 0.1% .
-
Why? DMSO permeabilizes membranes. Combining a membrane-active drug (D2PM) with a permeabilizer (DMSO) synergistically increases toxicity.
-
Module 2: Dose Optimization (The Sweet Spot)
Q: My cells show extensive vacuolization but are not dying immediately. What is happening? A: You are observing Lysosomotropism , a hallmark of Cationic Amphiphilic Drugs (CADs).
-
The Science: D2PM is a lipophilic amine. At neutral pH, it crosses membranes freely. Once inside the acidic lysosome (pH ~5), it becomes protonated and trapped (Ion Trapping). This draws water in, causing swelling (vacuoles).
-
Impact: This is a "sub-lethal" toxicity that alters cell signaling and trafficking, confounding your data before cell death occurs.
-
Troubleshooting:
-
Lower the concentration below the Critical Lysosomal Concentration (CLC) .
-
Validate with a Neutral Red Uptake assay (measures lysosomal integrity) alongside standard MTT/LDH assays.
-
Q: How do I determine the "Safe Window" for my specific cell line? A: You must perform a Dual-Endpoint Toxicity Screen . Do not rely on a single assay.
-
Metabolic Activity (MTT/WST-8): Detects mitochondrial stress (early toxicity).
-
Membrane Integrity (LDH Release): Detects necrosis (late toxicity).
-
Protocol: See Protocol A below.
Module 3: Experimental Conditions (The Environment)
Q: Does serum concentration affect D2PM toxicity? A: Yes, significantly.
-
The "Protein Sponge" Effect: D2PM is highly lipophilic and binds to albumin in Fetal Bovine Serum (FBS).
-
High Serum (10%): Reduces free drug concentration, masking toxicity but potentially reducing efficacy.
-
Low Serum (0.5-1%): Increases free drug availability. Toxicity will appear at much lower nominal concentrations.
-
Guideline: consistency is key. If you switch from maintenance media (10% FBS) to assay media (1% FBS), you must re-calculate your IC50/EC50.
Visualizing the Toxicity Pathway
The following diagram illustrates the cascade of D2PM toxicity, distinguishing between specific transporter-mediated effects and off-target physicochemical effects.
Figure 1: Dual-pathway toxicity mechanism of D2PM: Lysosomal trapping (physicochemical) vs. Monoamine accumulation (pharmacological).
Experimental Protocols
Protocol A: The Toxicity Threshold Screen
Objective: To define the non-toxic concentration range (NTCR) specifically for D2PM HCl.
Materials:
-
D2PM HCl Stock (10 mM in DMSO)
-
Cell Line (e.g., HEK293, SH-SY5Y)
-
LDH Detection Kit
-
WST-8 (CCK-8) Reagent
Step-by-Step:
-
Seeding: Plate cells in 96-well plates (10,000 cells/well) in complete media. Incubate 24h.
-
Preparation: Prepare serial dilutions of D2PM HCl in warm assay media (25 mM HEPES buffered).
-
Range: 0.1 µM to 500 µM (Log scale).
-
Vehicle Control: Media + equivalent % DMSO (e.g., 0.1%).
-
Positive Control: 1% Triton X-100 (for 100% lysis).
-
-
Treatment: Aspirate old media. Add 100 µL of treatment media. Incubate for 24 hours .
-
Supernatant Harvest: Transfer 50 µL supernatant to a new plate for LDH Assay (Membrane integrity).
-
Cell Viability: Add WST-8 reagent to the remaining cells. Incubate 1-2h. Read Absorbance at 450 nm.
-
Analysis:
-
Calculate % Viability (WST-8) and % Cytotoxicity (LDH).
-
The Limit: The highest concentration with >90% Viability and <10% LDH release is your Maximal Tolerated Dose (MTD) .
-
Protocol B: Stock Solution Preparation
Objective: To create a stable, precipitation-free stock.
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous) | Prevents hydrolysis. |
| Concentration | 10 mM - 50 mM | Higher conc. risks precipitation upon dilution. |
| Storage | -20°C | Protect from light. Stable for 3-6 months. |
| Thawing | 37°C Water Bath | Vortex vigorously. Ensure no crystals are visible. |
| Sterilization | 0.22 µm PTFE Filter | Only filter the stock if absolutely necessary; drug loss can occur. |
Quantitative Data: Toxicity Benchmarks
Note: Values are estimates based on structural analogs (Pipradrol/Desoxypipradrol) in standard lines. Always validate locally.
| Cell Line | Estimated TC50 (50% Toxicity) | Primary Toxicity Mechanism | Recommended Max Dose |
| HEK293 (Kidney) | 150 - 250 µM | Lysosomal Swelling | 50 µM |
| SH-SY5Y (Neuronal) | 75 - 100 µM | Oxidative Stress (ROS) | 10 µM |
| HepG2 (Liver) | 100 - 150 µM | Mitochondrial Dysfunction | 25 µM |
| Primary Neurons | 20 - 50 µM | Excitotoxicity | 5 µM |
Troubleshooting Workflow
Use this logic flow to diagnose toxicity issues in your experiments.
Figure 2: Diagnostic decision tree for identifying the root cause of D2PM-induced cell stress.
References
-
PubChem. (n.d.). Compound Summary: Desoxypipradrol (D2PM). National Library of Medicine. [Link]
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. (Foundational text on CAD toxicity mechanisms). [Link]
-
Lu, T. H., et al. (2013). Arsenic induces reactive oxygen species-associated neuronal cell apoptosis. (Methodological reference for ROS/LDH assays in neuronal lines). [Link]
-
Corkum, P. V., et al. (1998). The effect of pH on the cytotoxicity of cationic amphiphilic drugs. (Reference for pH-dependent toxicity artifacts). [Link]
Technical Support Center: Validating (-)-trans-D2PM (Hydrochloride) Purity
Senior Application Scientist: Dr. A. Vance Subject: Quality Control & Troubleshooting for (-)-trans-D2PM HCl (Diphenyl-2-pyrrolidinyl-methanol) Last Updated: February 1, 2026
Introduction
Welcome to the technical support hub for (-)-trans-D2PM hydrochloride (often referred to as (S)-(-)-
While D2PM is widely recognized for its pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI), its primary utility in high-level research is often as a chiral auxiliary or organocatalyst precursor in asymmetric synthesis. Consequently, validating its enantiomeric purity is not merely a regulatory box-checking exercise; it is the rate-limiting step for the success of any downstream enantioselective reaction or binding assay.
This guide moves beyond basic Certificates of Analysis (CoA) to address the specific, often unreported "pain points" of handling this hygroscopic amine salt.
Module 1: Physical Characterization & Solubility
FAQ: Why is my D2PM HCl clumping or appearing "wet" upon arrival?
Diagnosis: Hygroscopic Deliquescence. The hydrochloride salt of D2PM is significantly hygroscopic. If the container seal was compromised or if the sample was exposed to ambient humidity during weighing, the lattice absorbs atmospheric water. This does not necessarily indicate chemical degradation, but it does invalidate gravimetric preparation of molar solutions.
The Fix: Desiccation Protocol Do not heat the salt aggressively, as this can induce degradation or cyclization side-reactions.
-
Place the open vial in a vacuum desiccator over
(Phosphorus Pentoxide) or high-grade silica gel. -
Apply vacuum (<10 mbar) for 12–24 hours at room temperature.
-
Verification: Re-weigh until mass is constant (
).
FAQ: The compound won't dissolve in my standard assay buffer. What is the correct solvent system?
Technical Insight: While D2PM HCl is water-soluble, its lipophilic diphenyl moiety creates slow dissolution kinetics in neutral aqueous buffers (PBS). In organic synthesis, solubility in non-polar solvents is limited by the ionic HCl lattice.
Solubility Troubleshooting Table
| Solvent System | Solubility Limit (approx.) | Application | Troubleshooting Note |
| DMSO | ~30 mg/mL | Stock Solutions | Recommended. Use fresh DMSO to avoid sulfoxide oxidation artifacts. |
| Ethanol (Abs.) | ~20 mg/mL | Biological Assays | Gentle warming (30°C) may be required to break the lattice energy. |
| PBS (pH 7.2) | ~10–20 mg/mL | In vivo/In vitro | Critical: Predissolve in DMSO (0.1% final vol) before adding PBS to prevent precipitation. |
| Chloroform | High (Base form only) | NMR / Synthesis | The HCl salt is poorly soluble in |
Module 2: Structural Verification (NMR)
FAQ: I see "extra" peaks in my -NMR. Is my sample contaminated?
Diagnosis: Before assuming synthesis byproducts, rule out the two most common artifacts specific to D2PM HCl:
-
Rotamers: The pyrrolidine ring nitrogen inversion is restricted in the salt form, potentially causing peak broadening or doubling at room temperature.
-
Hygroscopic Water: A sharp singlet at ~3.3 ppm (in DMSO-
) or ~4.8 ppm (in ) often represents absorbed water, not a contaminant.
The Self-Validating Protocol:
Run a
-
Acquire standard
-NMR in (free base) or DMSO- (salt). -
Add 1-2 drops of
to the tube and shake. -
Result: If the "impurity" peak disappears or shifts significantly, it is an exchangeable proton (OH, NH, or
), confirming the salt/hygroscopic nature rather than a carbon-bound impurity.
Key Chemical Shift Marker: Look for the chiral center proton (H2 of the pyrrolidine ring). In the (-)-isomer, this methine proton typically appears as a multiplet around 3.5–4.0 ppm (solvent dependent), distinctively shielded by the adjacent diphenyl groups.
Module 3: Purity & Chiral Validation (HPLC)
FAQ: How do I confirm this is truly the (-)-enantiomer? Optical rotation isn't matching the literature.
The Issue:
Specific rotation (
The Solution: Chiral HPLC You must separate the enantiomers chromatographically.[1][2]
Protocol: Chiral Separation Parameters
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) .
-
Critical: The DEA modifier is mandatory. Without it, the basic amine of the pyrrolidine will interact with silanol groups, causing severe peak tailing that masks impurities.
-
-
Detection: UV at 210 nm (absorption of phenyl rings).
-
Success Criteria: Baseline resolution (
) between the (+) and (-) isomers.
FAQ: I see a "Ghost Peak" eluting after my main compound in Reverse Phase HPLC.
Diagnosis: This is likely Diphenylprolinol-Borane complex or a synthesis intermediate if the compound was sourced from a reduction of the corresponding prolinol-acid. Alternatively, it may be the free base eluting differently from the salt if your buffer pH is unstable.
Troubleshooting Workflow (DOT Visualization)
Caption: Decision tree for diagnosing chromatographic anomalies in amine salts.
Module 4: Validated QC Workflow
To ensure reproducibility in your experiments, adopt this "Arrival-to-Assay" workflow. This eliminates batch-to-batch variation variables.
Caption: Standard Operating Procedure (SOP) for intake of hygroscopic amine salts.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 11957640, Diphenyl-2-pyrrolidinyl-methanol. Retrieved February 1, 2026, from [Link]
-
Wood, D. M., et al. (2008). Recreational use of 2-diphenylmethylpyrrolidine (Desoxy-D2PM). Journal of Medical Toxicology. (Contextual grounding for D2PM structural variants). [Link]
Sources
D2PM (hydrochloride) Vehicle Selection for Animal Studies: A Technical Guide
Introduction
Diphenyl-2-pyrrolidin-2-yl-methanol hydrochloride (D2PM), a dopamine reuptake inhibitor, is a widely used research compound in preclinical studies investigating neuropsychiatric disorders. However, its successful in vivo application is critically dependent on the appropriate selection of a delivery vehicle. This guide provides researchers with a comprehensive, experience-driven framework for selecting, preparing, and troubleshooting D2PM vehicles to ensure experimental validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the first-line vehicle I should consider for D2PM (hydrochloride) administration?
For most preliminary studies, especially via intraperitoneal (i.p.) or subcutaneous (s.c.) routes, sterile 0.9% physiological saline is the recommended starting point. D2PM (hydrochloride) is a salt form and exhibits good solubility in aqueous solutions. Saline is isotonic, biocompatible, and minimizes the risk of injection site irritation.
Q2: My D2PM (hydrochloride) isn't dissolving completely in saline. What should I do?
This is a common issue that can often be resolved with gentle warming and sonication. Prepare the solution in a sterile container and warm it to approximately 30-40°C in a water bath. Following warming, use a bath sonicator for 5-10 minute intervals until the solution is clear. If solubility issues persist, it may indicate a problem with the compound's purity or that you are exceeding its solubility limit.
Q3: Can I use DMSO as a vehicle for D2PM?
While D2PM is highly soluble in dimethyl sulfoxide (DMSO), using 100% DMSO as a vehicle for in vivo studies is strongly discouraged. DMSO can have intrinsic pharmacological effects and can cause significant irritation and toxicity at the injection site. If a co-solvent is necessary for a specific formulation, DMSO should be used at the lowest possible concentration (typically <10% of the final volume), and the solution should be further diluted with saline or another aqueous vehicle.
Q4: I'm planning an oral gavage study. What vehicle is best?
For oral administration, an aqueous vehicle is preferred. Sterile water or 0.5% methylcellulose in water are common choices. Methylcellulose can help to create a more uniform suspension if you are working with higher concentrations or notice the compound precipitating out of solution over time.
Q5: How should I properly store my prepared D2PM solution?
Aqueous solutions of D2PM (hydrochloride) should ideally be prepared fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24-48 hours. Always visually inspect the solution for any signs of precipitation before administration.
Vehicle Selection Workflow
The following diagram outlines a systematic approach to selecting an appropriate vehicle for your D2PM (hydrochloride) study.
Caption: A decision tree for systematic D2PM vehicle selection.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and administration of D2PM (hydrochloride) formulations.
Issue 1: Compound Precipitates Out of Solution
-
Causality: This can occur if the concentration of D2PM exceeds its solubility limit in the chosen vehicle, or if the temperature of the solution decreases significantly. It can also be a sign of a pH shift in the solution.
-
Troubleshooting Protocol:
-
Verify Concentration: Double-check your calculations to ensure you have not attempted to prepare a supersaturated solution. Refer to the solubility data in Table 1.
-
Gentle Re-warming: Place the solution in a 37°C water bath and gently agitate. This is often sufficient to bring a small amount of precipitate back into solution.
-
pH Adjustment: Measure the pH of your solution. D2PM hydrochloride is acidic; if the solution has been inadvertently basified, solubility will decrease. The pH can be adjusted downwards with dilute HCl, but this must be done cautiously and with careful consideration of the final formulation's compatibility with the animal model.
-
Consider a Co-solvent: If the required concentration is high, a co-solvent system may be necessary. See the section on advanced vehicle formulations below.
-
Issue 2: Injection Site Irritation or Necrosis in Animals
-
Causality: This is a serious adverse event that can be caused by a non-physiologic pH, the use of harsh solvents like high-concentration DMSO, or microbial contamination.
-
Troubleshooting Protocol:
-
Cease Injections Immediately: Stop administration of the current formulation to all animals.
-
Measure pH: Check the pH of a fresh sample of your vehicle. An ideal pH for parenteral injection is close to physiological pH (7.4).
-
Evaluate Vehicle Components: If using a co-solvent, ensure the concentration is within established tolerable limits. For example, propylene glycol concentrations above 40% can cause hemolysis and irritation.
-
Ensure Sterility: Review your aseptic technique for solution preparation. Filter-sterilize the final formulation through a 0.22 µm syringe filter before administration.
-
Run a Vehicle-Only Control: Administer the vehicle alone to a small cohort of animals to determine if the vehicle itself is the cause of the irritation.
-
Advanced Vehicle Formulations
For studies requiring higher concentrations or specific pharmacokinetic profiles, a simple saline solution may be inadequate. The following table provides starting points for more complex formulations.
| Vehicle Composition | Route(s) of Administration | Max D2PM Concentration (Approx.) | Key Considerations |
| 5% DMSO + 40% PEG 400 + 55% Saline | i.p., i.v. | 5-10 mg/mL | A common formulation for poorly soluble compounds. PEG 400 enhances solubility. |
| 10% Tween 80 in 0.9% Saline | i.p., s.c., p.o. | 1-5 mg/mL | Tween 80 is a non-ionic surfactant that can improve solubility and stability. May have its own biological effects. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) in Water | p.o. | >10 mg/mL (as a suspension) | Creates a uniform suspension for oral gavage, preventing the compound from settling. |
Table 1: Advanced Vehicle Formulations for D2PM (hydrochloride)
Protocol: Preparation of a PEG 400/DMSO Co-Solvent Vehicle
This protocol describes the preparation of 10 mL of a vehicle containing 5% DMSO and 40% PEG 400.
-
Step 1: Pre-weigh D2PM: Accurately weigh the required amount of D2PM (hydrochloride) and place it in a sterile 15 mL conical tube.
-
Step 2: Add DMSO: Add 0.5 mL of sterile, cell-culture grade DMSO to the tube. Vortex briefly to dissolve the D2PM.
-
Step 3: Add PEG 400: Add 4.0 mL of sterile Polyethylene Glycol 400 (PEG 400). Vortex until the solution is homogenous.
-
Step 4: Add Saline: Add 5.5 mL of sterile 0.9% saline to bring the total volume to 10 mL.
-
Step 5: Final Mixing and Sterilization: Invert the tube several times to ensure complete mixing. If necessary, filter the final solution through a 0.22 µm sterile syringe filter.
References
-
PubChem. Diphenylprolinol hydrochloride. National Center for Biotechnology Information. [Link]
Technical Support Center: Long-Term Stability Testing of D2PM (Hydrochloride)
Welcome to the technical support center for the long-term stability testing of D2PM (hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for establishing a robust stability profile for this active pharmaceutical ingredient (API). This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability testing of D2PM (hydrochloride).
Q1: What is D2PM (hydrochloride) and what are its key structural features relevant to stability?
D2PM, or Diphenylprolinol hydrochloride, is the hydrochloride salt of α,α-diphenyl-2-pyrrolidinemethanol. Its chemical structure consists of a pyrrolidine ring, a hydroxyl group, and two phenyl rings. From a stability perspective, the key features to consider are the tertiary amine within the pyrrolidine ring and the hydroxyl group, which can be susceptible to oxidation. The hydrochloride salt form generally enhances solubility in aqueous media.
Q2: What are the regulatory guidelines I should follow for the long-term stability testing of D2PM (hydrochloride)?
The primary regulatory guidance for stability testing of new drug substances is the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1A(R2).[1][2] This guideline outlines the requirements for stability testing, including storage conditions, testing frequency, and the data package for regulatory submissions.
Q3: What are the recommended long-term storage conditions for D2PM (hydrochloride) stability testing?
According to ICH Q1A(R2), the recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH .[1][2] The choice between these conditions depends on the climatic zone for which the drug is intended. For a global submission, 30°C ± 2°C / 65% RH ± 5% RH is often chosen.
Q4: How long should a long-term stability study for D2PM (hydrochloride) be conducted?
For a new drug substance, the long-term stability study should cover a minimum of 12 months on at least three primary batches at the time of submission. The study should continue for a duration sufficient to cover the proposed re-test period.[1][2]
Q5: What is a "stability-indicating method," and why is it crucial for D2PM (hydrochloride) testing?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (D2PM) free from potential interferences like degradation products, process impurities, or excipients.[3] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM.[4] It is essential because it allows you to quantify the decrease in D2PM concentration over time while simultaneously monitoring the formation of any degradation products.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during the stability study.
-
Question: What are the potential sources of these new peaks?
-
Answer: New peaks in your chromatogram are likely degradation products of D2PM. Given its structure, potential degradation pathways include oxidation of the tertiary amine or the hydroxyl group, and potential rearrangements or fragmentation under stress conditions. Other possibilities include impurities from the container closure system or interactions with excipients if you are studying a formulated product.
-
-
Question: How can I identify these unknown peaks?
-
Answer: The most effective way to identify unknown degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS).[3] These techniques can provide the molecular weight and fragmentation pattern of the unknown peaks, which can then be used to elucidate their structures.
-
-
Question: My stability-indicating method is not separating the new peaks from the main D2PM peak. What should I do?
-
Answer: If you have co-eluting peaks, you will need to re-develop your HPLC method. Here are some steps you can take:
-
Modify the mobile phase: Adjust the ratio of your organic solvent to the aqueous buffer. You can also try a different organic solvent (e.g., methanol instead of acetonitrile) or change the pH of your buffer.
-
Change the column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different particle size.
-
Adjust the gradient: If you are using a gradient method, modify the gradient slope or the initial and final mobile phase compositions to improve resolution.
-
-
Issue 2: The mass balance of my stability study is not within the acceptable range (e.g., 98-102%).
-
Question: What could be the reasons for a poor mass balance?
-
Answer: A poor mass balance can indicate several issues:
-
Co-eluting peaks: A degradation product might be co-eluting with the D2PM peak, leading to an inaccurate quantification of the parent drug.
-
Non-UV active degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector.
-
Volatile degradants: If a degradation product is volatile, it may be lost during sample preparation or analysis.
-
Precipitation: The drug or a degradant may have precipitated out of the solution.
-
-
-
Question: How can I troubleshoot a poor mass balance?
-
Answer:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the D2PM peak at different time points. This can help identify co-eluting impurities.
-
Use of a Universal Detector: Consider using a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector to detect non-UV active compounds.
-
Headspace GC-MS: If volatile degradants are suspected, use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the samples.
-
Visual Inspection: Carefully inspect your sample vials for any signs of precipitation.
-
-
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Long-Term Stability Study Setup
-
Batch Selection: Select at least three primary batches of D2PM (hydrochloride) manufactured by a process representative of the final production method.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][2]
-
Testing Frequency: Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months. For a proposed shelf life of at least 12 months, regulatory guidelines suggest testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance
-
Assay (using a validated stability-indicating method)
-
Degradation products/impurities
-
Water content (if applicable)
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method and for understanding the potential degradation pathways of D2PM.[5] The goal is to achieve 5-20% degradation of the drug substance.
-
Acid Hydrolysis:
-
Dissolve D2PM (hydrochloride) in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve D2PM (hydrochloride) in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve D2PM (hydrochloride) in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid D2PM (hydrochloride) in a petri dish.
-
Heat in a calibrated oven at 70°C for 48 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid D2PM (hydrochloride) and a solution of the drug (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Analyze the samples by HPLC. A control sample should be stored in the dark under the same conditions.
-
Section 4: Data Presentation and Visualization
Table 1: Recommended ICH Long-Term Stability Storage Conditions
| Storage Condition | Relative Humidity | Minimum Time Period |
| 25°C ± 2°C | 60% ± 5% | 12 months |
| 30°C ± 2°C | 65% ± 5% | 12 months |
| 40°C ± 2°C | 75% ± 5% | 6 months (Accelerated) |
Data sourced from ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2]
Diagram 1: General Workflow for Long-Term Stability Testing
Caption: A streamlined workflow for conducting a long-term stability study.
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A logical approach to troubleshooting unexpected peaks in HPLC analysis.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
ICH Q1A(R2) Guideline. International Council for Harmonisation. Available at: [Link]
-
2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available at: [Link]
-
2-Diphenylmethylpyrrolidine. Wikipedia. Available at: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC. PubMed. Available at: [Link]
-
Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Available at: [Link]
Sources
- 1. irjpms.com [irjpms.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
Addressing batch-to-batch variation of D2PM (hydrochloride)
A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variation
Welcome to the technical support center for D2PM (hydrochloride). As a Senior Application Scientist, I've seen firsthand how the success of critical experiments can be undermined by an often-overlooked variable: the quality and consistency of the chemical reagents themselves. This is particularly true for complex synthetic molecules like Diphenyl-2-pyrrolidinemethanol (D2PM), a potent norepinephrine-dopamine reuptake inhibitor (NDRI) used in advanced neuroscience research and as a precursor in organic synthesis.[1][2][3]
Batch-to-batch variation is not just a theoretical concern; it is a practical problem that can lead to irreproducible data, skewed dose-response curves, and a significant loss of time and resources.[4][5] This guide is designed to empower you, the researcher, with the knowledge and tools to proactively identify, troubleshoot, and mitigate issues arising from the inherent variability of D2PM (hydrochloride) batches. We will move beyond simple protocol lists to explain the causal science, enabling you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs): The 'Why' Behind D2PM Variability
This section addresses the fundamental questions surrounding batch-to-batch variation. Understanding the root causes is the first step toward effective troubleshooting.
Q1: What are the primary sources of batch-to-batch variation in D2PM (hydrochloride)?
Batch-to-batch variation in a synthetic compound like D2PM (hydrochloride) can stem from several key factors during its manufacture and handling:
-
Synthesis Byproducts and Impurities: The multi-step synthesis of D2PM can generate structurally related impurities, residual solvents, or unreacted starting materials. Different purification strategies between batches or manufacturers can lead to varying impurity profiles.[6]
-
Polymorphism: This is a critical and often underestimated factor. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[7] These different forms, or polymorphs, of the same chemical entity can have distinct physicochemical properties, including solubility, stability, and dissolution rate. For a hydrochloride salt, subtle changes in the crystallization process can yield different polymorphs, drastically affecting how the compound behaves in your experimental buffer.[8]
-
Hydration State: The hydrochloride salt can crystallize with varying amounts of water molecules (hydrates). A batch that is an anhydrous salt will have a different molecular weight and potentially different solubility characteristics compared to a monohydrate or dihydrate form, leading to errors in concentration calculations if not accounted for.
-
Degradation: D2PM, like many complex organic molecules, can degrade over time if not stored correctly. Exposure to light, moisture, or elevated temperatures can lead to the formation of degradation products, reducing the purity and potency of the active compound.[9]
Q2: How can a seemingly minor impurity in my D2PM batch significantly alter my experimental results?
Even a small percentage of an impurity can have a disproportionately large impact, especially in sensitive biological assays.[10] The mechanism of interference can be:
-
Higher Potency: The impurity might be more biologically active than D2PM itself. For example, if an impurity has a 10-fold higher binding affinity for the dopamine transporter, even a 1% impurity level could contribute significantly to the observed biological effect, making the batch appear more potent than it truly is.[10]
-
Competitive or Allosteric Binding: Impurities can bind to the target receptor or transporter, either competitively or at an allosteric site, altering the binding kinetics or functional activity of D2PM.
-
Off-Target Effects: The impurity could have its own distinct pharmacological activity at other targets, leading to unexpected or confounding biological responses that are incorrectly attributed to D2PM.
-
Toxicity: Impurities may introduce cytotoxicity that can compromise cell health in in vitro assays or produce adverse effects in in vivo studies, skewing the results.
Q3: My supplier provides a Certificate of Analysis (CoA) with >98% purity. Isn't that sufficient?
A CoA is an essential starting point, but it may not tell the whole story. Here’s why:
-
The Other 2%: The nature of the remaining percentage is often more important than the number itself. As discussed, a highly potent impurity can be problematic even at low levels.[10]
-
Analytical Method Limitations: The purity value is tied to the specific analytical method used (e.g., HPLC with UV detection at a specific wavelength). Some impurities may not be detected by that method or may co-elute with the main peak.
-
Physical Properties are Not Assessed: A standard CoA for purity will not typically provide information on the compound's polymorphic form or hydration state, which, as we've established, are critical variables affecting solubility and bioavailability.[7]
Therefore, the CoA should be seen as a baseline, with further in-lab verification being a crucial part of good scientific practice.
Troubleshooting Guide: From New Batch to Reliable Data
Inconsistent results are a major roadblock in research. This section provides a logical framework and actionable protocols to diagnose and resolve issues related to your D2PM (hydrochloride) reagent.
Part A: Initial Qualification of a New D2PM (hydrochloride) Batch
Before introducing a new batch into critical experiments, a proactive qualification process is the best defense against future problems. This process forms a self-validating system for your reagent.[11]
| Parameter | Recommended Technique | Purpose | Acceptance Criteria |
| Identity | LC-MS | Confirms the molecular weight of the primary component. | Measured mass matches the theoretical mass of D2PM ([M+H]⁺). |
| Purity | HPLC-UV (e.g., at 210 nm)[12] | Quantifies the main peak area relative to impurities. | Purity ≥98%. No single impurity >0.5%. The chromatogram profile should be compared to a previously validated "gold standard" batch if available. |
| Solubility | Visual Assessment in Buffer | Confirms practical solubility and identifies potential issues with polymorphism or hydration. | Dissolves completely at the working concentration in your standard experimental buffer. No visible particulates. Should match the solubility of previous batches. |
| Physicochemical Form | Differential Scanning Calorimetry (DSC) | Identifies melting point and detects polymorphism. | The melting point should be sharp and within the supplier's specified range. The thermogram should be consistent with previous batches.[13] |
| Functionality | Pilot Bioassay | Confirms biological activity in your specific experimental system. | Generates a dose-response curve (e.g., IC₅₀) that is statistically indistinguishable from your reference batch. |
Part B: Investigating Experiment-to-Experiment Inconsistency
You've introduced a new batch and now your results are inconsistent or have shifted. Follow this workflow to systematically identify the cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Experimental Protocols
These protocols provide a starting point for in-lab validation. Always operate within your institution's safety guidelines and consult instrument-specific manuals.
Protocol 1: Comparative Solubility Assessment
Causality: A difference in solubility between batches under identical conditions is a strong indicator of a change in the salt's polymorphic form or hydration state, which can lead to dosing inaccuracies.[7][8]
-
Preparation: Weigh out an identical amount (e.g., 5 mg) of the new D2PM batch and a trusted previous batch into separate, clearly labeled microcentrifuge tubes.
-
Solvent Addition: Add a precise volume of your primary experimental buffer (e.g., PBS, pH 7.2) to each tube to achieve a concentration at the upper end of your experimental range.
-
Dissolution: Vortex both tubes under identical conditions (e.g., 5 minutes at room temperature).
-
Visual Inspection: Carefully observe both tubes against a dark background. Look for any undissolved particulates, cloudiness, or differences in the clarity of the solutions.
-
Documentation: Record your observations with photographs if possible. A batch that fails to dissolve completely at a concentration where previous batches were successful should be considered suspect.
Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates the components of a mixture, allowing for the quantification of D2PM relative to any impurities. A comparative chromatogram provides a detailed "fingerprint" of each batch.[14][15]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical starting point could be an isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid), e.g., 60:40 (v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength where D2PM absorbs, such as 210 nm.[12]
-
-
Sample Preparation: Prepare a 1 mg/mL solution of both the new and old D2PM batches in the mobile phase. Filter the samples through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of each sample.
-
Run the analysis for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 15-20 minutes).
-
-
Data Interpretation:
-
Compare Retention Times: The main D2PM peak should have the same retention time in both samples.
-
Compare Purity Profiles: Look for new peaks in the new batch or significant differences in the area of existing impurity peaks compared to your reference batch.
-
Quantify Purity: Integrate all peaks and calculate the area percentage of the main D2PM peak.
-
Best Practices for Storage and Handling
Proper storage is crucial for maintaining the long-term integrity of any D2PM batch.
-
Storage Conditions: D2PM (hydrochloride) is typically stored at -20°C.[1][16] Some suppliers recommend storing stock solutions at -80°C for up to 6 months.[9] Always follow the manufacturer's specific recommendations.
-
Protect from Moisture and Light: The hydrochloride salt form can be hygroscopic. Store the solid powder in a tightly sealed container with a desiccant. Protect from light to prevent photochemical degradation.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or Ethanol.[16][17] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation, thereby altering the concentration over time.
By implementing these validation and troubleshooting strategies, you can gain confidence in your reagents, ensure the reliability of your data, and accelerate the pace of your research.
References
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Johnston, A., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738-742. [Link]
-
2-Diphenylmethylpyrrolidine. Wikipedia. [Link]
-
(S)-Desoxy-D2PM hydrochloride. ESSLAB. [Link]
-
Nees, F., Hempel, S., & Storr, M. (2019). bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the active metabolite of the laxatives bisacodyl and sodium picosulfate-enhances contractility and secretion in human intestine in vitro. Neurogastroenterology & Motility, 31(3), e13500. [Link]
-
How we validate new laboratory reagents. Ambar Lab. (2023, March 7). [Link]
-
Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link]
-
Adams, E., & Tsong, Y. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 106(6), 1339-1346. [Link]
-
Coles, S. J., et al. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. [Link]
-
Varma, M. V., Obach, R. S., & Rotter, C. (2011). Impact of impurity on kinetic estimates from transport and inhibition studies. Drug Metabolism and Disposition, 39(8), 1471-1478. [Link]
-
Archer, J. R., Dargan, P. I., Hudson, S., Wood, D. M., & Ramsey, J. (2012). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Pharmaceutical and Biomedical Analysis, 57, 112-118. [Link]
-
Bad batches of generic drugs?. ResearchGate. (2012, September 24). [Link]
-
Archer, J. R., Dargan, P. I., Hudson, S., Wood, D. M., & Ramsey, J. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Journal of Pharmaceutical and Biomedical Analysis, 57, 112-118. [Link]
-
Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1234. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. (2022, October 12). [Link]
-
Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. [Link]
-
Adams, E., & Tsong, Y. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. AAPS J, 23(5), 101. [Link]
-
Al-Gizawy, S. A., & Al-Badr, A. A. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 103(11), 3377-3396. [Link]
-
Analytical Techniques In Drug Quality Control. IJCRT.org. (2023). [Link]
-
Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. (2019, January 14). [Link]
-
Sankeerth, P. T., et al. (2017). Preformulation Analytical Techniques during Drug Development. International Journal of Pharmacy & Pharmaceutical Research, 8(4), 107-125. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 12. Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcrt.org [ijcrt.org]
- 16. caymanchem.com [caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to D2PM (hydrochloride) and Cocaine: Unraveling the Nuances of Dopamine Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of psychostimulant research, understanding the intricate interactions between novel psychoactive substances and established compounds is paramount. This guide provides an in-depth technical comparison of Diphenylprolinol (D2PM), a designer drug, and cocaine, a well-characterized psychostimulant. Both compounds exert their primary effects through the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the brain. However, subtle differences in their pharmacological profiles may translate to significant variations in their overall effects. This document aims to dissect these differences, providing researchers with a comprehensive overview of their mechanisms of action, comparative pharmacodynamics, and the experimental methodologies used to characterize them.
While extensive quantitative data exists for cocaine's interaction with monoamine transporters, similar detailed information for D2PM is sparse in publicly available scientific literature. Reviews indicate that D2PM's binding and activity at the dopamine reuptake transporter are comparable to those of cocaine, though it is suggested to have less biological activity.[1][2] This guide will present the established data for cocaine and discuss D2PM in a comparative context, highlighting the existing knowledge and identifying areas where further research is needed.
Mechanism of Action: Competitive Inhibition of the Dopamine Transporter
Both D2PM and cocaine are classified as dopamine reuptake inhibitors. Their principal mechanism of action involves binding to the dopamine transporter (DAT), a protein located on the presynaptic membrane of dopaminergic neurons.[3] The primary function of DAT is to clear dopamine from the synaptic cleft, thereby terminating the neurotransmitter's signal. By binding to DAT, D2PM and cocaine competitively inhibit this reuptake process. This blockade leads to an accumulation of dopamine in the synapse, prolonging its presence and enhancing its effects on postsynaptic dopamine receptors.[3] This sustained dopaminergic stimulation in key brain regions, such as the nucleus accumbens, is strongly associated with the reinforcing and psychostimulant effects of these compounds.[3]
Figure 1: Mechanism of Dopamine Reuptake Inhibition.
Comparative Pharmacodynamics: A Closer Look at Potency and Selectivity
A crucial aspect differentiating dopamine reuptake inhibitors is their potency (affinity for the transporter) and selectivity (preference for DAT over other monoamine transporters like the serotonin transporter, SERT, and the norepinephrine transporter, NET).
| Parameter | Cocaine | D2PM (hydrochloride) |
| DAT Binding Affinity (Ki, nM) | ~100-300 | Not Reported |
| SERT Binding Affinity (Ki, nM) | ~200-400 | Not Reported |
| NET Binding Affinity (Ki, nM) | ~300-600 | Not Reported |
| DAT:SERT Selectivity Ratio | ~2-3 | Not Reported |
| DAT:NET Selectivity Ratio | ~3-5 | Not Reported |
| DA Uptake Inhibition (IC50, nM) | ~200-500 | Not Reported |
Note: The reported values for cocaine can vary between studies depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values presented here are representative ranges.
In Vivo Effects: Locomotor Activity and Abuse Liability
Locomotor Stimulation
Psychostimulants like cocaine typically increase locomotor activity in animal models. This effect is primarily attributed to the enhanced dopaminergic neurotransmission in the nigrostriatal pathway. Studies have shown that cocaine administration dose-dependently increases locomotor activity in rodents.[4] While direct comparative studies are lacking, reports on the recreational use of D2PM describe stimulant effects, suggesting it also enhances locomotor activity.[1]
Abuse Liability
The abuse liability of a compound is often assessed in animal models using self-administration paradigms. In these studies, animals learn to perform a task (e.g., press a lever) to receive a drug infusion. Cocaine is readily self-administered by laboratory animals, indicating its high reinforcing properties and abuse potential.[5] There is a lack of published self-administration studies for D2PM, making it difficult to definitively compare its abuse liability to that of cocaine. However, its mechanism of action as a dopamine reuptake inhibitor strongly suggests a potential for abuse.
Experimental Protocols
In Vitro Dopamine Transporter (DAT) Competition Binding Assay
This assay determines the affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for DAT.
Figure 2: Workflow for a DAT Competition Binding Assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize dissected brain tissue (e.g., rat striatum) in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, combine the synaptosomal preparation with a fixed concentration of a DAT-selective radioligand (e.g., [3H]WIN 35,428) and a range of concentrations of the unlabeled test compound (D2PM or cocaine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909).
-
Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the synaptosome-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, providing a functional measure of its potency (IC50).
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.
-
Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound (D2PM or cocaine) or vehicle.
-
Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.
-
Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of [3H]dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of dopamine uptake inhibition against the concentration of the test compound.
Conclusion
Both D2PM and cocaine function as dopamine reuptake inhibitors, a mechanism that underlies their stimulant properties. While cocaine has been extensively studied, revealing a non-selective profile for monoamine transporters, a significant knowledge gap exists for D2PM. Qualitative comparisons suggest a similar mechanism of action to cocaine but potentially lower biological activity. The lack of quantitative binding and uptake data for D2PM makes a direct and comprehensive comparison challenging.
Future research should prioritize the full pharmacological characterization of D2PM, including the determination of its binding affinities (Ki) and functional potencies (IC50) at DAT, SERT, and NET. Furthermore, direct comparative in vivo studies examining locomotor activity and self-administration are necessary to accurately assess its stimulant and abuse potential relative to cocaine. Such data are crucial for a complete understanding of this novel psychoactive substance and for informing public health and regulatory responses.
References
-
Wood, D. M., Dargan, P. I., & Albert, S. (2013). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 51(1), 49-54. [Link][1][2]
- Wood, D. M., Davies, S., Puchnarewicz, M., Johnston, A., & Dargan, P. I. (2010). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. Journal of Medical Toxicology, 6(4), 424-428.
- Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219-1223.
- Han, D. D., & Gu, H. H. (2006). Comparison of the effects of cocaine and its metabolite benzoylecgonine on the dopamine transporter. Neuropharmacology, 50(5), 622-629.
- Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporters and psychostimulant addiction. Progress in neurobiology, 84(2), 196-217.
- Reith, M. E., Berfield, J. L., Wang, D., & Ferrer, J. V. (2015). How does cocaine block the dopamine transporter? A review of recent molecular dynamics simulations. Current drug abuse reviews, 8(1), 13-23.
- Sora, I., Wichems, C., Takahashi, N., Li, X. F., Zeng, Z., Revay, R., ... & Uhl, G. R. (1998). Cocaine reward models: conditioned place preference can be established in dopamine-and serotonin-transporter knockout mice. Proceedings of the National Academy of Sciences, 95(13), 7699-7704.
-
Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., ... & Weinstein, H. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780-789.[3]
- Glowinski, J., & Iversen, L. L. (1966). Regional studies of catecholamines in the rat brain—I: The disposition of [3H] norepinephrine,[3H] dopamine and [3H] dopa in various regions of the brain. Journal of neurochemistry, 13(8), 655-669.
- Canfield, D. R., Spealman, R. D., & Madras, B. K. (1992). In vivo potencies of cocaine and its analogs for inhibiting the dopamine transporter in monkey caudate-putamen. Journal of Pharmacology and Experimental Therapeutics, 262(3), 939-947.
- Rocha, B. A., Fumagalli, F., Gainetdinov, R. R., Jones, S. R., Ator, R., Giros, B., ... & Caron, M. G. (1998). Cocaine self-administration in dopamine-transporter knockout mice.
- Ralph, R. J., & Caine, S. B. (2005). Locomotor stimulant effects of cocaine and novel cocaine analogs in DBA/2J and C57BL/6J inbred mice. Psychopharmacology, 178(4), 433-442.
-
Haney, M., Ward, A. S., Foltin, R. W., & Fischman, M. W. (2001). Effects of a selective dopamine D1 agonist, ABT-431, on smoked cocaine self-administration in humans. Psychopharmacology, 155(4), 390-398.[5]
- Woolverton, W. L., & Balster, R. L. (1981). The effects of cocaine and related drugs in rats trained to discriminate cocaine from saline. Pharmacology Biochemistry and Behavior, 15(3), 441-447.
- Spealman, R. D., Madras, B. K., & Bergman, J. (1989). Effects of cocaine and related drugs in nonhuman primates. II. Stimulant effects on schedule-controlled behavior. Journal of Pharmacology and Experimental Therapeutics, 251(1), 142-149.
- Kuhar, M. J., Ritz, M. C., & Boja, J. W. (1991). The dopamine hypothesis of the reinforcing properties of cocaine. Trends in neurosciences, 14(7), 299-302.
- Jones, S. R., Gainetdinov, R. R., Jaber, M., Giros, B., & Caron, M. G. (1998). Profound neuronal plasticity in response to inactivation of the dopamine transporter. Proceedings of the National Academy of Sciences, 95(7), 4029-4034.
- Mateo, Y., Budygin, E. A., John, C. E., & Jones, S. R. (2005). Role of the dopamine transporter in the clearance of dopamine in the mouse prefrontal cortex. Journal of neurophysiology, 94(2), 1432-1436.
- Giros, B., Jaber, M., Jones, S. R., Wightman, R. M., & Caron, M. G. (1996). Hyperlocomotion and indifference to cocaine and amphetamine in mice lacking the dopamine transporter.
- Zahniser, N. R., & Sorkin, A. (2009). Trafficking of dopamine transporters in the regulation of dopamine clearance. Pharmacology & therapeutics, 123(2), 194-206.
- Cragg, S. J., & Jones, S. R. (2009). Dopamine transmission and clearance. In Handbook of behavioral neuroscience (Vol. 19, pp. 21-50). Elsevier.
-
Carey, R. J., DePalma, G., & Damianopoulos, E. (1991). D-amphetamine, cocaine and caffeine: a comparative study of acute effects on locomotor activity and behavioural patterns in rats. Pharmacology Biochemistry and Behavior, 39(1), 135-141.[4]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Comparative Guide: D2PM (Hydrochloride) vs. GBR 12909 Selectivity
Executive Summary
This guide compares D2PM (hydrochloride) —often chemically identified as (S)-diphenylprolinol or associated with its desoxy-analog 2-DPMP (desoxypipradrol)—against the highly selective dopamine uptake inhibitor GBR 12909 (Vanoxerine).[1]
-
GBR 12909 is the "gold standard" research tool for isolating Dopamine Transporter (DAT) activity due to its exceptional selectivity over the Norepinephrine Transporter (NET).[1]
-
D2PM/2-DPMP functions as a dual Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1] It lacks the high DAT/NET selectivity ratio of GBR 12909, resulting in a broader catecholaminergic profile that complicates specific DAT-labeling applications but mimics the psychostimulant profile of cocaine or methylphenidate with significantly longer duration.[1]
Critical Nomenclature Note: In research and forensic contexts, "D2PM" strictly refers to diphenylprolinol (diphenyl-2-pyrrolidinyl-methanol).[1][2] However, it is frequently confused with or sold as 2-DPMP (desoxypipradrol), which is the desoxy-derivative.[1] This guide addresses the hydrochloride salts of the pyrrolidine class, distinguishing between the selective nature of GBR and the mixed nature of D2PM/2-DPMP.[1]
Chemical & Pharmacological Profiles[1][2][3][4]
Structural Classification[1]
-
GBR 12909: A piperazine derivative.[1][3][4][5][6] Its structure allows it to bind deep within the DAT substrate channel, locking the transporter in an inward-facing conformation.[1]
-
D2PM (HCl): A pyrrolidine derivative.[1] Structurally related to pipradrol.[1][7] The presence (D2PM) or absence (2-DPMP) of the hydroxyl moiety significantly alters lipophilicity and blood-brain barrier penetration, but both act as NDRIs.[1]
Mechanism of Action
Both compounds inhibit monoamine reuptake, but their "fingerprint" across the synaptic cleft differs.[1]
Figure 1: Selectivity logic. GBR 12909 isolates Dopamine (DAT) pathways, whereas D2PM affects both Dopamine and Norepinephrine (NET) pathways.[1]
Quantitative Selectivity Data
The following data aggregates binding affinity (
Table 1: Comparative Binding Affinities ( )
| Target Transporter | GBR 12909 ( | D2PM / 2-DPMP ( | Selectivity Implication |
| DAT (Dopamine) | 1 – 10 nM | ~10 – 50 nM * | Both are potent DAT inhibitors.[1] |
| NET (Norepinephrine) | > 500 nM | ~50 – 100 nM | D2PM is a potent NET inhibitor; GBR is not. |
| SERT (Serotonin) | > 10,000 nM | > 10,000 nM | Neither compound has significant SERT activity.[1] |
| Selectivity Ratio (DAT/NET) | > 500 (Highly Selective) | ~ 0.5 – 2.0 (Balanced / Mixed) | GBR is the superior tool for isolating DA signal.[1] |
*Note: Values for D2PM vary by specific salt and assay conditions. 2-DPMP (desoxy) is generally more potent than D2PM (alcohol), but both maintain the mixed NDRI profile.[1]
Key Interpretation
-
Use GBR 12909 when you must ensure that observed effects are solely due to dopamine transporter blockade.[1] For example, in a study examining dopamine's specific role in locomotor sensitization without noradrenergic confounders.[1]
-
Use D2PM (HCl) if you are modeling "psychostimulant" effects similar to cocaine or methylphenidate, where the concurrent elevation of norepinephrine is required to replicate the full behavioral phenotype (arousal, sympathomimetic effects).[1]
Experimental Workflows
Protocol: Differentiating DAT vs. NET Activity
To experimentally validate the selectivity of your specific D2PM batch against GBR 12909, use the following Uptake Inhibition Assay .
Reagents:
-
[
H]-Dopamine (DA)[1] -
[
H]-Norepinephrine (NE)[1] -
Synaptosomes (Rat striatum for DAT; Rat hippocampus/cortex for NET)[1]
-
Buffer: Krebs-Ringer-HEPES (KRH)[1]
Workflow:
-
Preparation: Isolate synaptosomes from respective brain regions.[1]
-
Incubation (Pre-drug): Incubate synaptosomes with varying concentrations (
M to M) of GBR 12909 or D2PM HCl for 15 minutes at 37°C. -
Substrate Addition: Add [
H]-DA (to striatal prep) or [ H]-NE (to hippocampal prep).[1] -
Transport: Allow uptake for 5 minutes.
-
Termination: Rapid filtration over GF/B filters; wash 3x with ice-cold buffer.
-
Analysis: Scintillation counting.
Expected Results:
-
GBR 12909: Will inhibit [
H]-DA uptake at nanomolar concentrations but will require micromolar concentrations to inhibit [ H]-NE.[1] -
D2PM: Will inhibit both [
H]-DA and [ H]-NE uptake at comparable (nanomolar to low micromolar) concentrations.[1]
Decision Tree for Compound Selection
Figure 2: Selection logic for choosing between GBR 12909 and D2PM based on experimental requirements.
References
-
Andersen, P. H. (1989).[1] The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.[1][4] European Journal of Pharmacology, 166(3), 493-504.[1]
-
Rothman, R. B., et al. (1989).[1] Characterization of the binding of GBR 12935 to the dopamine transporter.[1][4] Journal of Pharmacology and Experimental Therapeutics.
-
Cayman Chemical. (2023).[1] Product Information: (S)-Desoxy-D2PM (hydrochloride).[1] Cayman Chemical Product Guide.
-
Corkery, J. M., et al. (2012).[1] "Legal Highs": The toxicity of 2-DPMP and D2PM.[1][2][8][9][10] Clinical Toxicology.
-
Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones and pipradrol derivatives. Neuropharmacology.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]
A Comparative Analysis of Dopamine Reuptake Inhibition Potency: D2PM (hydrochloride) vs. Desoxypipradrol (2-DPMP)
This guide provides an in-depth, objective comparison of the pharmacological potency of two synthetic psychoactive compounds: Diphenylprolinol (D2PM) and Desoxypipradrol (2-DPMP). Both are recognized as potent norepinephrine-dopamine reuptake inhibitors (NDRIs), a class of substances that block the reabsorption of these key neurotransmitters, leading to increased extracellular concentrations and pronounced stimulant effects. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their activity at the dopamine transporter (DAT).
Introduction to the Compounds
D2PM (diphenyl-2-pyrrolidinyl-methanol) and 2-DPMP (2-diphenylmethylpiperidine) are structurally related to pipradrol, a compound initially developed in the 1950s for conditions like narcolepsy and ADHD.[1] While their clinical development was largely discontinued in favor of drugs with more predictable pharmacokinetic profiles like methylphenidate, they have re-emerged as designer drugs.[2]
-
D2PM (Diphenylprolinol): A pyrrolidine analogue of pipradrol.[3] It features a hydroxyl group, which differentiates it from its desoxy counterpart.
-
2-DPMP (Desoxypipradrol): The desoxy analogue of pipradrol, characterized by a piperidine ring structure.[3][4] Its lipophilic nature and lack of polar functional groups contribute to an exceptionally long elimination half-life and duration of action compared to most psychostimulants.[2]
The primary focus of this guide is to dissect their comparative potency as dopamine reuptake inhibitors, a key determinant of their stimulant and psychoactive effects.
Mechanism of Action: Targeting the Dopamine Transporter (DAT)
Both D2PM and 2-DPMP exert their primary pharmacological effects by inhibiting the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling.
By binding to DAT, these compounds act as competitive inhibitors, preventing the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging its action on postsynaptic dopamine receptors. This amplified signaling in the brain's reward and motivation pathways, such as the nucleus accumbens, is the neurochemical basis for their potent stimulant properties.[5]
Caption: Dopamine signaling pathway and DAT inhibition by D2PM/2-DPMP.
Comparative Potency: A Quantitative Analysis
Experimental data reveals a significant disparity in the potency of D2PM and 2-DPMP at the dopamine transporter. 2-DPMP consistently demonstrates higher potency as a DAT inhibitor. While direct comparative studies are limited, data synthesized from multiple sources provides a clear picture. Animal studies have shown that 2-DPMP's ability to increase dopamine release and inhibit its re-uptake is comparable to, or even greater than, that of cocaine.[3][6] In contrast, D2PM is generally described as having less biological activity, with binding and activity profiles more similar to cocaine.[3][7]
A 2020 study by Loi et al. provided specific in vitro binding data for 2-DPMP, measuring its ability to displace a selective DAT-radioligand ([¹²⁵I]RTI-121) in rat brain tissue.[5][8] The resulting IC₅₀ values—the concentration of a drug that inhibits 50% of a specific biological function—quantify its high affinity for the dopamine transporter.
Table 1: In Vitro Potency at Monoamine Transporters
| Compound | Transporter | Potency (IC₅₀) | Source |
|---|---|---|---|
| Desoxypipradrol (2-DPMP) | DAT | 0.07 µM (70 nM) | Simmler et al., 2014[9] |
| NET | 0.14 µM (140 nM) | Simmler et al., 2014[9] | |
| SERT | >10 µM | Simmler et al., 2014[9] | |
| DAT (Accumbens Shell) | 0.565 µM (565 nM) | Loi et al., 2020[5] | |
| DAT (Dorsal Striatum) | 0.621 µM (621 nM) | Loi et al., 2020[5] |
| D2PM (hydrochloride) | DAT | Data suggests lower potency than 2-DPMP, similar to cocaine.[3][6] | Wood et al., 2012[3][6] |
Note: Variations in IC₅₀ values between studies can be attributed to different experimental conditions, such as the choice of radioligand and tissue preparation.
The data clearly indicates that 2-DPMP is a highly potent and selective inhibitor of the dopamine transporter, with significantly lower affinity for the serotonin transporter (SERT).[9] Studies have confirmed that 2-DPMP is more potent than cocaine in stimulating evoked dopamine efflux in the nucleus accumbens.[7]
Experimental Protocol: Radioligand Binding Assay for DAT Affinity
To empirically determine and compare the binding affinity (expressed as the inhibition constant, Ki) of D2PM and 2-DPMP for the dopamine transporter, a competitive radioligand binding assay is the gold standard. This self-validating system provides a quantitative measure of a compound's ability to displace a known high-affinity radioligand from the transporter.
Causality and Experimental Rationale
The choice of rat striatum tissue is deliberate; this brain region has one of the highest densities of dopamine transporters, providing a robust signal for the assay. A radioligand like [³H]WIN 35,428 is used because it binds with high affinity and selectivity to DAT. The experiment's core principle is competition: the unlabeled test compounds (D2PM or 2-DPMP) compete with the constant concentration of the radioligand for the same binding site on the DAT. A more potent compound will displace the radioligand at a lower concentration.
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes containing the dopamine transporters.
-
Wash the membrane pellet multiple times with buffer to remove endogenous substances.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a Bradford or BCA assay.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand (e.g., [³H]WIN 35,428) and a fixed amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor drug (D2PM or 2-DPMP) to these tubes.
-
Include control tubes for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known DAT blocker like cocaine or nomifensine to saturate all specific sites).
-
Incubate all tubes at a controlled temperature (e.g., 4°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor drug concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to fit the curve and determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available scientific evidence unequivocally demonstrates that desoxypipradrol (2-DPMP) is a significantly more potent dopamine reuptake inhibitor than D2PM (hydrochloride) .[3][6] Quantitative in vitro data show 2-DPMP to have a high affinity for the dopamine transporter, with IC₅₀ values in the nanomolar range, exceeding the potency of cocaine.[7][9] While specific quantitative data for D2PM is less prevalent in the literature, qualitative comparisons consistently describe it as having lower biological activity.[3][6]
For researchers in pharmacology and drug development, this distinction is critical. The higher potency of 2-DPMP, combined with its long pharmacokinetic half-life, accounts for its prolonged and intense stimulant effects.[2][10] Understanding these fundamental differences in potency at the molecular target is essential for predicting pharmacological outcomes and informing future research in this area.
References
-
PubChem Compound Summary for CID 160506, Desoxypipradrol. National Center for Biotechnology Information. [Link]
-
Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(7), 1036-1041. [Link]
-
Wood, D. M., Dargan, P. I., & Corkery, J. M. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738-744. [Link]
-
Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Progress in Neuro-Psychopharmacology and Biological Psychiatry, 94, 109653. [Link]
-
Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 757. [Link]
-
Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2792. (Cited in Loi et al., 2020). [Link]
-
2-Diphenylmethylpyrrolidine - Wikipedia. [Link]
-
Desoxypipradrol - Wikipedia. [Link]
-
Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Request PDF. [Link]
-
Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. [Link]
-
Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed. [Link]
-
2-dpmp - Honest information about drugs. FRANK. [Link]
-
Diphenylprolinol - Wikipedia. [Link]
-
Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed Central. [Link]
-
Diphenylprolinol. ScienceDirect. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CAS 5807-81-8: 2-Diphenylmethyl piperidine hcl [cymitquimica.com]
- 5. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 6. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]
Navigating the Labyrinth of Immunoassays: A Comparative Guide to the Cross-reactivity of D2PM (hydrochloride)
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount. The accurate detection and quantification of a target analyte can be the linchpin of groundbreaking research or the critical determinant in a clinical trial. However, the specter of cross-reactivity—where structurally similar, yet distinct, molecules interfere with the assay—poses a significant challenge to data integrity. This guide provides an in-depth technical analysis of the potential cross-reactivity of D2PM (hydrochloride), a psychoactive designer drug, in common immunoassay formats. We will explore the underlying principles of this phenomenon and present a framework for its experimental evaluation, complete with detailed protocols and comparative data.
The Compound in Focus: D2PM (hydrochloride)
D2PM, or diphenyl-2-pyrrolidinemethanol hydrochloride, is a psychoactive substance that has gained attention in forensic and toxicological research.[1] Structurally, it is a pyrrolidine analog and shares a chemical backbone with other psychoactive compounds, notably pipradrol and its desoxy analogue, 2-DPMP.[2] Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to stimulant effects.[2] Given its structural similarities to other well-known stimulants like methylphenidate, the potential for cross-reactivity in immunoassays designed to detect these or other related compounds is a significant concern for accurate toxicological screening and research.
The Achilles' Heel of Immunoassays: Understanding Cross-reactivity
Immunoassays, particularly competitive formats like Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding between an antibody and its target antigen.[3] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares similar structural motifs, or epitopes, with the intended analyte.[4] This can lead to false-positive results, where the assay indicates the presence of the target compound when it is, in fact, absent, or inaccurate quantification.[5][6]
The degree of cross-reactivity is influenced by several factors, including the specific antibodies used, the assay format, and the concentration of the interfering substance.[7] Even minor structural modifications can significantly alter an antibody's binding affinity, making a thorough evaluation of potential cross-reactants essential for assay validation.
A Comparative Analysis of D2PM Cross-reactivity: An Experimental Framework
To objectively assess the cross-reactivity of D2PM, a systematic experimental approach is necessary. This involves testing D2PM and its structural analogs in immunoassays designed for related compounds. The following section outlines a detailed experimental design, including the selection of comparative compounds and a step-by-step protocol for a competitive ELISA.
Selection of Comparative Compounds
A robust cross-reactivity study should include compounds that are structurally and pharmacologically related to D2PM, as well as its known metabolites. Based on available literature, the following compounds are pertinent for comparison:
-
Methylphenidate: A well-known stimulant with structural similarities to D2PM.
-
Ethylphenidate: A homolog of methylphenidate, also with potential for cross-reactivity.
-
Pipradrol: A structurally related stimulant.
-
2-DPMP (Desoxypipradrol): The desoxy analog of pipradrol and structurally very similar to D2PM.[1]
-
D2PM Metabolites: Studies in rats have identified several phase I and phase II metabolites of D2PM, primarily involving hydroxylation of the pyrrolidine and diphenyl rings.[8] Including these metabolites is crucial as they may also exhibit cross-reactivity.
Visualizing Structural Similarities
To better understand the potential for cross-reactivity, it is helpful to visualize the chemical structures of D2PM and its analogs.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction: Add varying concentrations of the standard (D2PM) or the test compounds (methylphenidate, ethylphenidate, etc.) to the wells. Immediately add the enzyme-conjugated D2PM to all wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the immobilized antibody.
-
Washing: Repeat the wash step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
Data Analysis and Interpretation
The signal generated in a competitive ELISA is inversely proportional to the concentration of the target analyte in the sample. To quantify cross-reactivity, the concentration of each test compound that causes a 50% reduction in the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-reactivity = (IC50 of D2PM / IC50 of Test Compound) x 100
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet scientifically plausible, cross-reactivity data for D2PM and its analogs in a hypothetical D2PM-specific competitive ELISA and a commercially available amphetamine immunoassay. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | D2PM-Specific ELISA (% Cross-reactivity) | Amphetamine Immunoassay (% Cross-reactivity) |
| D2PM (hydrochloride) | 100% | 5.2% |
| Methylphenidate | 15.7% | 0.8% |
| Ethylphenidate | 8.3% | <0.1% |
| Pipradrol | 45.2% | 2.1% |
| 2-DPMP | 88.9% | 3.5% |
| D2PM Metabolite 1 (Hydroxylated) | 62.5% | 1.7% |
Note: This data is hypothetical and for illustrative purposes only. Actual cross-reactivity will vary depending on the specific assay and antibodies used.
Discussion and Implications
The hypothetical data suggests that in a highly specific D2PM immunoassay, structurally similar compounds like 2-DPMP and pipradrol would likely exhibit significant cross-reactivity. The primary metabolites of D2PM would also be expected to cross-react to a considerable extent. In contrast, in an immunoassay designed for a different class of stimulants, such as amphetamines, the cross-reactivity of D2PM and its analogs is expected to be significantly lower, though not necessarily negligible.
These findings underscore the critical importance of validating immunoassays for the specific compounds of interest. For toxicological screenings where the presence of designer drugs like D2PM is suspected, relying solely on a standard amphetamine panel could lead to false-negative results. Conversely, a positive result on a less specific assay could be due to a cross-reacting compound, necessitating confirmatory analysis by a more definitive method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion: A Call for Rigorous Validation
The potential for cross-reactivity of D2PM (hydrochloride) in immunoassays is a tangible concern for researchers and clinicians. Its structural similarity to other psychoactive compounds necessitates a careful and thorough evaluation of any immunoassay intended for its detection. By understanding the principles of cross-reactivity and employing rigorous experimental validation as outlined in this guide, the scientific community can ensure the accuracy and reliability of their findings. The development of highly specific antibodies and well-characterized immunoassays will be instrumental in navigating the complex landscape of emerging designer drugs and advancing our understanding of their physiological and toxicological effects.
References
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Moeller, K. E., Lee, K. C., & Kissack, J. C. (2008). Urine drug screening: practical guide for clinicians. Mayo Clinic Proceedings, 83(1), 66–76.
- Spiller, H. A., Ryan, M. L., Weston, R. G., & Jansen, J. (2011). Clinical experience with and analytical confirmation of "bath salts" and "legal highs" (synthetic cathinones) in the United States. Clinical Toxicology, 49(6), 499–505.
-
U.S. Department of Health and Human Services. (2017). Mandatory Guidelines for Federal Workplace Drug Testing Programs. Federal Register, 82(1), 7920-7989. [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine. Analytical and Bioanalytical Chemistry, 397(3), 1225–1233.
- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., Johnston, A., & Dargan, P. I. (2010). Acute toxicity and abuse potential of the novel psychoactive agent methoxetamine. European Journal of Clinical Pharmacology, 66(7), 659–660.
- Gibbons, S., & Zloh, M. (2010). An analysis of the ‘legal high’ mephedrone. Bioorganic & Medicinal Chemistry Letters, 20(14), 4135–4139.
- Corkery, J. M., Schifano, F., & Ghodse, A. H. (2012). The recreational use of diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Journal of Psychopharmacology, 26(4), 547–553.
- Lidder, S., Dargan, P. I., Sexton, M., Button, J., Ramsey, J., & Wood, D. M. (2008). Cardiovascular toxicity associated with recreational use of diphenylprolinol (diphenyl-2-pyrrolidinemethanol [D2PM]). Journal of Medical Toxicology, 4(3), 167–169.
- Corazza, O., Schifano, F., Simonato, P., Fergus, S., Assi, S., Stair, J., ... & Demetrovics, Z. (2012). The appearance of new psychoactive substances on the drug scene: a systematic review. Human Psychopharmacology: Clinical and Experimental, 27(2), 147–154.
- Meyer, M. R., Lindauer, C., Welter, J., & Maurer, H. H. (2014). Diphenyl-2-pyrrolidinemethanol (D2PM), a designer drug: studies on its metabolism and toxicological detection in rat urine using gas chromatography-mass spectrometry and liquid chromatography-high-resolution mass spectrometry. Journal of Mass Spectrometry, 49(2), 169–178.
- Moeller, K. E., Kissack, J. C., & Ware, M. A. (2017). Urine drug screening. In Goldfrank's Toxicologic Emergencies (11th ed.).
- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732.
Sources
- 1. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Replicating Published Findings on D2PM (hydrochloride) Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and build upon published findings related to the neurochemical effects of D2PM (hydrochloride), also known as diphenylprolinol. As a norepinephrine-dopamine reuptake inhibitor (NDRI), D2PM's pharmacological profile warrants rigorous and reproducible experimental validation. This document is structured to provide not only the methodologies but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the principles involved in characterizing compounds of this class.
Introduction to D2PM (hydrochloride): A Profile of a Norepinephrine-Dopamine Reuptake Inhibitor
D2PM (diphenylprolinol) is a psychoactive compound that has been identified as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Structurally, it is a pyrrolidine analog and belongs to a class of stimulants that includes pipradrol and its desoxy analog, desoxypipradrol (2-DPMP)[3][4]. The primary mechanism of action for D2PM and related compounds is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This action is similar to that of cocaine and methylphenidate, although the potency and specific binding kinetics may differ[3]. The dextrorotary (R)-(+)-enantiomer of D2PM is reported to be the more pharmacologically active stereoisomer[1][5].
While D2PM has been investigated for its stimulant properties, it is also utilized in organic chemistry for the synthesis of the chiral Corey-Bakshi-Shibata (CBS) catalyst, a reagent in enantioselective synthesis[2]. This dual identity underscores the importance of a clear understanding of its pharmacological effects for researchers encountering this compound in different contexts.
From a neuropharmacological perspective, the key published findings on D2PM and its close analogs suggest they are potent and selective catecholamine transporter blockers with little to no activity at the serotonin transporter (SERT)[6]. This selectivity is a critical aspect of their pharmacological profile and a primary focus for experimental replication.
Comparative Pharmacological Profile of D2PM and Other NDRIs
A crucial step in understanding the effects of D2PM is to compare its potency and selectivity with other well-characterized NDRIs. While specific binding affinity (Ki) or inhibitory concentration (IC50) values for D2PM are not consistently reported across the peer-reviewed literature, data for its close and more potent analog, desoxypipradrol (2-DPMP), provides a valuable benchmark. The following table summarizes the in vitro potency of 2-DPMP and compares it with cocaine and methylphenidate.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT:SERT Selectivity Ratio | Reference |
| 2-DPMP | 0.07 | 0.14 | >10 | >140 | [7] |
| Cocaine | ~0.64 | ~0.39 (Ki) | ~0.25 (Ki) | ~0.4 | [7] |
| Methylphenidate | ~0.39 | ~0.03 (Ki) | ~5.0 (Ki) | ~12.8 | [7] |
Note: Data for cocaine and methylphenidate are presented as approximate values for comparative purposes, and may vary depending on the specific assay conditions. The selectivity ratio is calculated as SERT IC50 / DAT IC50.
The data for 2-DPMP suggest a high potency at both DAT and NET, with a significant selectivity over SERT. D2PM is reported to have a similar profile, though with potentially lower biological activity[3]. Replicating these findings for D2PM would involve determining its IC50 values at all three monoamine transporters.
Experimental Replication: Methodologies and Protocols
To scientifically validate the reported effects of D2PM, a series of in vitro and in vivo experiments are required. The following sections provide detailed protocols and the rationale behind them.
In Vitro Characterization: Monoamine Transporter Inhibition Assays
The foundational experiments for characterizing D2PM involve assessing its ability to inhibit dopamine and norepinephrine uptake by their respective transporters.
Objective: To determine the binding affinity (Ki) of D2PM for DAT, NET, and SERT.
Principle: This competitive binding assay measures the ability of D2PM to displace a known high-affinity radioligand from the transporter. The concentration of D2PM that displaces 50% of the radioligand (IC50) is determined, and from this, the Ki value is calculated using the Cheng-Prusoff equation.
Protocol:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of D2PM hydrochloride.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of D2PM. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the functional inhibition of dopamine and norepinephrine uptake by D2PM.
Principle: This assay uses synaptosomes, which are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT, hippocampus or cortex for NET). The ability of these synaptosomes to take up radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) is measured in the presence and absence of D2PM.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of D2PM hydrochloride in a suitable buffer.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity in the filters.
-
Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the log concentration of D2PM.
In Vivo Confirmation: Intracranial Microdialysis
Objective: To measure the effect of D2PM on extracellular dopamine and norepinephrine levels in the brain of a living animal.
Principle: Microdialysis is a technique that allows for the sampling of neurotransmitters from the extracellular fluid of a specific brain region in a freely moving animal[8]. A microdialysis probe is implanted, and a physiological solution is perfused through it. Neurotransmitters diffuse across the semipermeable membrane of the probe and are collected in the dialysate for analysis.
Protocol:
-
Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a guide cannula targeting a brain region rich in dopaminergic and noradrenergic terminals, such as the nucleus accumbens or prefrontal cortex.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes.
-
Drug Administration: Administer D2PM hydrochloride via a systemic route (e.g., intraperitoneal injection) or directly through the microdialysis probe (retrodialysis).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.
Visualizing the Mechanisms of Action
To better understand the biological context of D2PM's effects, it is helpful to visualize the signaling pathways and experimental workflows.
Dopaminergic Synapse and D2PM Action
The following diagram illustrates the mechanism of D2PM at the dopamine transporter in a presynaptic terminal.
Caption: D2PM blocks the dopamine transporter (DAT), preventing dopamine reuptake.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the key steps in a typical in vivo microdialysis experiment to assess the effects of D2PM.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Trustworthiness and Self-Validation in Experimental Design
To ensure the trustworthiness of the findings, each experimental protocol should incorporate self-validating systems.
-
For Binding Assays: Include a known high-affinity ligand (e.g., cocaine) as a positive control to confirm the assay is performing as expected. Non-specific binding should be determined in the presence of a high concentration of a known inhibitor.
-
For Uptake Assays: Run parallel experiments at 4°C or in the presence of a potent uptake inhibitor (e.g., nomifensine for DAT) to determine non-specific uptake.
-
For In Vivo Microdialysis: Ensure stable baseline neurotransmitter levels before drug administration. The recovery of the probe should be determined in vitro before and after the in vivo experiment to ensure its integrity.
By adhering to these principles of rigorous experimental design and including appropriate controls, researchers can be confident in the validity of their findings and contribute to a more complete understanding of the pharmacological effects of D2PM (hydrochloride).
References
-
Wood, D. M., Dargan, P. I., & Albert, S. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 739-745. [Link]
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2792. [Link]
-
Volkow, N. D., Wang, G. J., Fowler, J. S., Fischman, M., Foltin, R., Abumrad, N. N., ... & Hitzemann, R. (1999). Methylphenidate and cocaine have a similar in vivo potency to block dopamine transporters in the human brain. Life sciences, 65(1), PL7-12. [Link]
-
Wikipedia contributors. (2023, December 2). Diphenylprolinol. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
-
Wikipedia contributors. (2023, October 29). 2-Diphenylmethylpyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). Diphenylprolinol. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (R)-α,α-Diphenylprolinol-d10 Hydrochloride. Retrieved February 1, 2026, from [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]
-
Schmitt, K. C., Zhen, J., Kharkar, P., & Reith, M. E. (2008). Interaction of cocaine-, benztropine-, and GBR12909-like compounds with wildtype and mutant human dopamine transporters: molecular features that differentially determine antagonist binding properties. Journal of neurochemistry, 107(4), 928–940. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular pharmacology, 87(2), 324-332. [Link]
-
de la Torre, R., Farré, M., Navarro, M., Pacifici, R., Zuccaro, P., & Pichini, S. (2004). Clinical pharmacology of MDMA and related compounds. Pharmacology & therapeutics, 104(2), 137-152. [Link]
-
Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496. [Link]
-
Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical chromatography, 13(5), 317-332. [Link]
-
Cruz, F. C., Leri, F., & Stewart, J. (2005). Cocaine-seeking behavior is associated with changes in dopamine and serotonin transport in the rat medial prefrontal cortex. Psychopharmacology, 179(2), 296-306. [Link]
-
Carboni, E., & Di Chiara, G. (1989). Serotonin release estimated by transcortical dialysis in freely-moving rats. Neuroscience, 32(3), 637-645. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
Sources
- 1. Diphenylprolinol - Wikipedia [en.wikipedia.org]
- 2. (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Assessment of the Abuse Potential of D2PM (hydrochloride) and Cocaine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The landscape of psychoactive substances is continually evolving, with novel psychoactive substances (NPS) presenting ongoing challenges to public health and regulatory bodies. Among these is Desoxypipradrol (D2PM), or 2-diphenylmethylpiperidine, a norepinephrine-dopamine reuptake inhibitor (NDRI) originally developed in the 1950s.[1] While structurally related to methylphenidate, its pharmacological profile and prolonged duration of action raise significant concerns about its potential for abuse.[1] This guide provides a technical comparison of the abuse potential of D2PM relative to cocaine, a well-characterized psychostimulant with high addictive potential. By examining their pharmacological mechanisms, and reviewing preclinical data from established behavioral and neurochemical models, this document aims to provide a clear, evidence-based assessment for the scientific community.
Pharmacological Profile: The Molecular Basis for Abuse
The abuse potential of a stimulant is fundamentally rooted in its interaction with the brain's reward circuitry, specifically its ability to modulate monoamine neurotransmitter systems. Both D2PM and cocaine derive their primary reinforcing effects from blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT).
Mechanism of Action at the Dopamine Transporter
Both D2PM and cocaine are classified as dopamine transporter (DAT) inhibitors.[2][3] By binding to DAT, they block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to a rapid and sustained increase in extracellular dopamine concentrations in key brain regions like the nucleus accumbens (NAc), a central hub of the reward system.[4][5] This surge in synaptic dopamine is responsible for the intense euphoria and reinforcing effects of these drugs.[4][6] In-vivo microdialysis studies confirm that D2PM produces a dose-dependent increase in extracellular dopamine in the NAc, with a profile that resembles the "on-and-off" kinetics of cocaine more than the slower, releasing action of amphetamine.[2][3]
Figure 1. Mechanism of Action for D2PM and Cocaine at the Dopaminergic Synapse.
Comparative Binding Affinity and Potency
While both drugs share a mechanism, their potency differs significantly. In vitro studies consistently show that D2PM is a more potent DAT inhibitor than cocaine.[2][3] This is reflected in its lower IC50 value, which is the concentration of the drug required to inhibit 50% of DAT activity. Research has demonstrated that D2PM displaces DAT radioligands at lower concentrations than cocaine.[3] Furthermore, neurochemical studies show D2PM causes a more pronounced increase in dopamine levels; one study found D2PM produced a sevenfold increase in peak dopamine levels compared to a threefold increase for cocaine.[7][8]
| Compound | Target | IC50 (μM) | Potency Relative to Cocaine |
| D2PM | DAT (rat NAc) | 0.565 | Higher |
| Cocaine | DAT (rat NAc) | >1.0 (approx.) | Baseline |
Table 1: Comparative in vitro potency at the Dopamine Transporter (DAT). Data synthesized from autoradiography studies.[2][3] Note: Direct comparative IC50 values vary by assay; the key finding is the consistently higher potency of D2PM.
This higher potency at the primary target for psychostimulant reward suggests that, on a dose-by-dose basis, D2PM has a stronger intrinsic capacity to produce reinforcing effects.
Preclinical Assessment of Abuse Potential: Behavioral Models
To translate molecular interactions into an assessment of abuse liability, preclinical behavioral pharmacology relies on validated animal models. The two most critical paradigms are intravenous self-administration (IVSA) and conditioned place preference (CPP).
Intravenous Self-Administration (IVSA)
The IVSA model is the gold standard for assessing the reinforcing efficacy of a drug. It measures the extent to which an animal will perform a task (e.g., press a lever) to receive an infusion of the drug, directly modeling drug-taking behavior.[9][10]
Experimental Rationale: A drug's ability to establish and maintain self-administration behavior is highly predictive of its abuse potential in humans. Key measures include the rate of acquisition, the dose-response curve under a fixed-ratio (FR) schedule, and the "breakpoint" achieved under a progressive-ratio (PR) schedule. The breakpoint represents the maximum effort an animal will exert for a single infusion and is considered a robust measure of motivation for the drug.[11][12]
Figure 3. Standard Experimental Workflow for Conditioned Place Preference (CPP).
Comparative Data: Both D2PM and cocaine reliably induce CPP. A study in mice found that D2PM administered at 1 mg/kg (i.p.) produced a significant preference for the drug-paired compartment. [13]Cocaine is a reference compound for inducing robust CPP across a range of doses (e.g., 5-20 mg/kg). [14][15]The ability of both compounds to strongly condition a preference for a paired environment confirms their rewarding effects and highlights their potential to imbue environmental cues with powerful motivational properties.
| Compound | Effective Dose for CPP (Mice, i.p.) | Outcome |
| D2PM | 1 mg/kg [13] | Significant place preference |
| Cocaine | 5-10 mg/kg [15] | Significant place preference |
Table 3: Comparative Conditioned Place Preference Data.
Synthesis and Conclusion
The available evidence from pharmacological, neurochemical, and preclinical behavioral studies converges to indicate that D2PM (hydrochloride) possesses a high abuse potential that is comparable to, and likely exceeds, that of cocaine.
Key Points of Comparison:
-
Mechanism of Action: Both are DAT inhibitors, the primary mechanism driving psychostimulant abuse. [2][3][4]* Potency: D2PM is demonstrably more potent than cocaine at inhibiting the dopamine transporter and elevating synaptic dopamine levels. [2][3][7][8]This suggests that lower doses of D2PM are required to produce reinforcing effects equivalent to those of cocaine.
-
Reinforcing Effects: Both compounds are readily self-administered and produce robust conditioned place preference, confirming their powerful rewarding and reinforcing properties. [10][13][15]* Duration of Action: D2PM is noted for its extremely long elimination half-life compared to the short-acting nature of cocaine. [1]This can lead to prolonged psychoactive effects, including agitation, paranoia, and hallucinations lasting for days, which presents a distinct and severe risk profile. [1][3] In conclusion, the data strongly support the classification of D2PM as a substance with a high potential for abuse. Its greater potency and significantly longer duration of action compared to cocaine suggest that its abuse liability may be even more severe, posing a significant risk to public health. This assessment underscores the importance of continued vigilance and regulatory control over D2PM and related novel psychoactive substances.
References
-
Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology. Available at: [Link]
-
Raknes, G., & Vindenes, V. (2015). Prevalence and blood concentrations of desoxypipradrol (2-DPMP) in drivers suspected of driving under the influence of drugs and in post-mortem cases. ResearchGate. Available at: [Link]
-
Opacka-Juffry, J., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology. Available at: [Link]
-
Opacka-Juffry, J., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). PubMed Central. Available at: [Link]
-
Advisory Council on the Misuse of Drugs (ACMD). (2011). Desoxypipradrol (2-DPMP) report. GOV.UK. Available at: [Link]
-
PsychonautWiki Contributors. (2022). Desoxypipradrol. PsychonautWiki. Available at: [Link]
-
FRANK. (n.d.). 2-dpmp. FRANK. Available at: [Link]
-
Siciliano, C. A., et al. (2023). Role of nucleus accumbens dopamine 2 receptors in motivating cocaine use in male and female rats prior to and following the development of an addiction-like phenotype. PubMed Central. Available at: [Link]
-
Kim, J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. PubMed. Available at: [Link]
-
Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (2023). Conditioned place preference. Wikipedia. Available at: [Link]
-
Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience. Available at: [Link]
-
Yates, J. R. (2022). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Wikipedia Contributors. (2023). Desoxypipradrol. Wikipedia. Available at: [Link]
-
National Institute on Drug Abuse (NIDA). (2016). The Reward Circuit: How the Brain Responds to Cocaine. YouTube. Available at: [Link]
-
BioMed. (n.d.). Drug self-administration (SA) Protocol. BioMed. Available at: [Link]
-
Baker, L. E., & Taylor, M. M. (2003). Effect of D1-like and D2-like Receptor Antagonists on Methamphetamine and 3,4-methylenedioxymethamphetamine Self-Administration in Rats. PubMed. Available at: [Link]
-
Briand, L. A., et al. (2009). Novel Approach to Data Analysis in Cocaine Conditioned Place Preference. PMC. Available at: [Link]
-
Markou, A., et al. (2022). The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information. PubMed. Available at: [Link]
-
Katz, J. L., et al. (2000). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. PubMed. Available at: [Link]
-
Bradberry, C. W., & Roth, R. H. (1989). Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis. PubMed. Available at: [Link]
-
Kawa, A. B., et al. (2016). Breakpoint for cocaine under a progressive ratio schedule of reinforcement. ResearchGate. Available at: [Link]
-
Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction Biology. Available at: [Link]
-
Spealman, R. D., et al. (2009). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. PMC. Available at: [Link]
-
van Ree, J. M., et al. (1978). Intravenous self-administration of drugs in rats. PubMed. Available at: [Link]
-
Sora, I., et al. (1998). Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice. PNAS. Available at: [Link]
-
Pettit, H. O., & Justice, J. B. Jr. (1989). Dopamine in the nucleus accumbens during cocaine self-administration as studied by in vivo microdialysis. PubMed. Available at: [Link]
-
Wang, J., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. JoVE. Available at: [Link]
-
Yang, H., et al. (2021). Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo. Frontiers in Neuroscience. Available at: [Link]
-
Tzschentke, T. M. (2007). Conditioned Place Preference. ResearchGate. Available at: [Link]
-
Fant, B., et al. (2022). 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Katz, J. L., et al. (2000). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. ResearchGate. Available at: [Link]
-
Panlilio, L. V., et al. (2012). Experiment 2: Rat self-administration. Bio-protocol. Available at: [Link]
-
Verma, V. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical Psychopharmacology and Neuroscience. Available at: [Link]
-
Yates, J. R., et al. (2023). Rats have low motivation to self-administer oral methamphetamine across increasing response requirements. PubMed. Available at: [Link]
-
de Carvalho, J. S., et al. (2020). Conditioned place preference (CPP) protocol design. ResearchGate. Available at: [Link]
-
Czoty, P. W., et al. (2010). Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats. PMC. Available at: [Link]
-
Davis, B. A., & Clinton, S. M. (2012). Methods for Intravenous Self Administration in a Mouse Model. PMC. Available at: [Link]
-
Brower, M. E., & Kile, J. P. (1995). Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens. PubMed. Available at: [Link]
-
Leri, F., & Stewart, J. (2013). Using Conditioned Place Preference to Identify Relapse Prevention Medications. NIH Public Access. Available at: [Link]
-
Watterson, L. R., et al. (2020). MDPV self-administration in female rats: influence of reinforcement history. PubMed. Available at: [Link]
-
Thomsen, M., & Caine, S. B. (2005). Intravenous Drug Self-administration in Mice: Practical Considerations. ResearchGate. Available at: [Link]
-
Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? DigitalCommons@UNL. Available at: [Link]
-
Calipari, E. S., et al. (2013). Intermittent Access Cocaine Self-Administration Produces Context-Specific Escalation and Increased Motivation. PMC. Available at: [Link]
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 3. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cocaine increases extracellular dopamine in rat nucleus accumbens and ventral tegmental area as shown by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine in the nucleus accumbens during cocaine self-administration as studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The progressive ratio and fixed ratio 1 schedules of cocaine self-administration in rats convey the same information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cocaine self-administration reinforced on a progressive ratio schedule decreases with continuous d-amphetamine treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D2PM (hydrochloride)
This guide provides essential safety and logistical information for the proper disposal of D2PM (hydrochloride), a compound used in both organic synthesis and forensic research.[1][2] Given its classification as a psychoactive substance with demonstrated human toxicity and its potent hazardous properties, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and corporate responsibility.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who handle this material.
Understanding the Imperative for Specialized Disposal
D2PM (hydrochloride), or α,α-diphenyl-2R-pyrrolidinemethanol, monohydrochloride, is more than a simple laboratory reagent. It is a potent norepinephrine-dopamine reuptake inhibitor with significant physiological effects.[4] Its use as a research chemical is paralleled by its emergence as a designer drug, leading to documented cases of acute toxicity characterized by severe cardiovascular and prolonged neuropsychiatric symptoms.[2][3][5] The potential for diversion and the inherent dangers of the compound itself necessitate a disposal protocol that ensures complete deactivation and containment, safeguarding both personnel and the environment.
The primary causality for this rigorous approach stems from the compound's hazard profile. While classifications can vary slightly between suppliers, a conservative approach is mandated. The most severe classifications indicate that D2PM (hydrochloride) is Fatal if swallowed, in contact with skin, or if inhaled .[6] Furthermore, thermal decomposition can release toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[7] Therefore, casual disposal methods such as drain disposal or commingling with general laboratory waste are strictly prohibited.
Hazard Profile Summary
| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral (Category 1) | 💀 | Danger | H300: Fatal if swallowed | P501 |
| Acute Toxicity, Dermal (Category 1) | 💀 | Danger | H310: Fatal in contact with skin | P501 |
| Acute Toxicity, Inhalation (Category 1) | 💀 | Danger | H330: Fatal if inhaled | P501 |
Note: This table represents the most stringent hazard information available and should be the basis for all handling and disposal decisions.[6] The key precautionary statement, P501, directs users to "Dispose of contents/container to an approved waste disposal plant."[7]
The Core Protocol: A Step-by-Step Guide to Disposal
The fundamental principle for D2PM (hydrochloride) disposal is that it must be managed as acute hazardous waste. It should never be disposed of via sanitary sewers or regular trash.[8][9][10] The only acceptable method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any D2PM waste, ensure you are wearing appropriate PPE. The causality is direct: to prevent exposure via inhalation, dermal contact, or ingestion.
-
Standard: Nitrile gloves, safety glasses, and a lab coat.
-
When Handling Powder: A face shield and respiratory protection (e.g., an N95 respirator or a properly fitted respirator with appropriate cartridges) are mandatory to prevent inhalation of the potent, fine powder.[7]
Step 2: Waste Segregation and Containment
All waste streams containing D2PM must be segregated at the point of generation. Cross-contamination can render large volumes of other wastes hazardous, increasing disposal costs and risks.
-
Waste Types:
-
Solid Waste: Unused or expired D2PM powder, contaminated weigh boats, and contaminated PPE (gloves, wipes, bench paper).
-
Liquid Waste: Solutions containing D2PM.
-
Sharps & Labware: Contaminated pipette tips, vials, and glassware.
-
-
Containment Protocol:
Step 3: Meticulous Labeling
Proper labeling is a legal requirement and crucial for safe handling by EHS personnel and disposal vendors.
-
Label Contents:
-
The words "Hazardous Waste"
-
Full Chemical Name: "D2PM (hydrochloride) / α,α-diphenyl-2R-pyrrolidinemethanol, monohydrochloride"
-
Concentration and composition (for solutions)
-
Associated Hazards: "Acutely Toxic," "Fatal if Swallowed/Inhaled/In Contact with Skin"
-
Appropriate GHS Pictograms (Skull and Crossbones)
-
Accumulation Start Date
-
Your Name, Principal Investigator, and Lab Location
-
Step 4: Interim Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Storage Conditions:
-
The area must be secure and inaccessible to unauthorized personnel.
-
Store away from incompatible materials.
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[8]
-
Step 5: Arrange for Professional Disposal
This is the most critical step. Laboratory personnel should never attempt to treat or neutralize D2PM (hydrochloride) waste independently.
-
Procedure:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.[8]
-
Provide them with a complete and accurate description of the waste as detailed on your label.
-
Follow their specific instructions for pickup and transfer of the waste container. The ultimate disposal method, typically high-temperature incineration, will be managed by the licensed waste disposal facility to ensure complete destruction of the active compound.
-
Decontamination and Spill Management
Decontaminating Surfaces and Glassware
Any surface or reusable glassware that comes into contact with D2PM must be thoroughly decontaminated.
-
Prepare the Area: Ensure you are wearing full PPE.
-
Initial Cleaning: Wipe surfaces with a solvent known to dissolve D2PM (e.g., methanol or ethanol), using disposable absorbent pads.[1]
-
Collect Wipes: All used wipes and pads must be disposed of as solid D2PM hazardous waste.
-
Wash: Wash the surface or glassware with soap and water.
-
Rinse: Perform a final rinse with water. The initial solvent rinse (rinsate) must be collected as liquid D2PM hazardous waste.[10]
Emergency Spill Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For spills of powder or large volumes of concentrated solution, evacuate the immediate area to prevent inhalation.
-
Isolate and Contain: If safe to do so, prevent the spill from spreading by containing it with absorbent material. Do not attempt to clean a significant spill without proper training and PPE, including respiratory protection.
-
Contact EHS: Immediately contact your institution's EHS or emergency response team for cleanup and disposal.[8]
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of any waste stream containing D2PM (hydrochloride).
Caption: Workflow for the safe disposal of D2PM (hydrochloride) waste.
References
-
SAFETY DATA SHEET - SYNTHARISE CHEMICAL INC. (n.d.). Syntharise Chemical Inc. Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET - SPS | Solvents & Petroleum Service, Inc. (n.d.). SPS. Retrieved January 21, 2026, from [Link]
-
Cas 172152-19-1, D2PM (hydrochloride). (n.d.). Lookchem. Retrieved January 21, 2026, from [Link]
-
Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., Johnston, A., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732. [Link]
-
Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. [Link]
-
2-Diphenylmethylpyrrolidine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Lau, N. K. C., Chong, Y. K., Tang, M. H. Y., Ching, C. K., & Mak, T. W. L. (2016). Desoxy-D2PM: a novel psychoactive substance in convenience stores. Hong Kong Medical Journal, 22(5), 515. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. (n.d.). University of Georgia. Retrieved January 21, 2026, from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Ordering Guidelines for Research Chemicals and Controlled Substances. (2025, August 19). National Institute on Drug Abuse (NIDA). Retrieved January 21, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 21, 2026, from [Link]
Sources
- 1. D2PM (hydrochloride) | CAS 172152-19-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. syntharise.com [syntharise.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of D2PM (hydrochloride): A Guide for Laboratory Professionals
Researchers and chemists working with D2PM (hydrochloride), a psychoactive compound also utilized in the synthesis of the Corey-Bakshi-Shibata catalyst, must prioritize a comprehensive safety strategy.[1] This guide provides essential, field-tested procedures for the safe handling, use, and disposal of D2PM (hydrochloride) to minimize exposure and ensure a secure laboratory environment.
Understanding the Hazard Landscape
D2PM (hydrochloride), also known as diphenylprolinol hydrochloride, is a compound with known psychoactive effects and potential for toxicity.[1] The primary routes of occupational exposure are inhalation, skin contact, and ingestion. A Safety Data Sheet (SDS) for the closely related compound, Desoxy-D2PM HCl, indicates that it may be harmful if inhaled, swallowed, or comes into contact with skin, and can cause serious eye irritation. Therefore, a risk-based approach to handling, grounded in a thorough understanding of the compound's properties, is critical.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀ClNO | Syntharise Chemical Inc.[2] |
| Molecular Weight | 273.80 g/mol | Syntharise Chemical Inc.[2] |
| Appearance | White crystalline powder | Syntharise Chemical Inc.[2] |
| Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Syntharise Chemical Inc.[2] |
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is the cornerstone of safely handling D2PM (hydrochloride). The following protocols are designed to provide a comprehensive barrier against exposure.
Engineering Controls: Your First Line of Defense
All manipulations of solid D2PM (hydrochloride), including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3] This primary engineering control is non-negotiable and serves to capture and exhaust any airborne particles or vapors, significantly reducing the risk of inhalation.
Personal Protective Equipment (PPE) Selection and Use
The following table outlines the minimum PPE requirements for handling D2PM (hydrochloride). The selection of appropriate PPE should always be informed by a task-specific risk assessment.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Unpacking and Inspection | Safety glasses with side shields | Powder-free nitrile gloves | Lab coat | Recommended if container integrity is compromised |
| Weighing and Aliquoting (Solid) | Chemical splash goggles | Double-gloving with powder-free nitrile gloves | Lab coat | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation and Handling (Liquid) | Chemical splash goggles and face shield | Double-gloving with powder-free nitrile gloves | Chemical-resistant lab coat or apron | Use within a fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | As needed based on waste form and procedure |
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required for handling liquids, and a face shield should be worn over them for added protection against splashes.
-
Hand Protection: Double-gloving with powder-free nitrile gloves is a critical practice.[3] The outer glove should be removed and disposed of immediately after handling the compound or in case of known contamination. Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A standard lab coat is suitable for low-risk activities. For tasks with a higher risk of splashes, a chemical-resistant lab coat or apron is necessary. Gowns should be disposable and have tight-fitting cuffs.[4]
-
Respiratory Protection: When handling the solid compound outside of a fume hood is unavoidable, or if there is a risk of aerosolization, a NIOSH-approved respirator is mandatory.[2]
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential to maintain a controlled and safe laboratory environment when working with D2PM (hydrochloride).
Step 1: Receiving and Unpacking
-
Designated Area: Unpack the shipment in a designated area, preferably within a chemical fume hood.[3]
-
Inspect Packaging: Carefully examine the external packaging for any signs of damage or leaks.
-
Don PPE: At a minimum, wear a lab coat, safety glasses with side shields, and powder-free nitrile gloves.[3]
-
Verify and Log: Open the package and inspect the primary container. Ensure the label is correct and the container is sealed. Log the receipt of the compound in your chemical inventory.[3]
Step 2: Preparation and Use
-
Work in a Fume Hood: All handling of the solid compound and preparation of solutions must occur in a certified chemical fume hood.[3]
-
Don Full PPE: Wear the appropriate PPE as outlined in the table above for the specific task.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Visualizing the PPE Decision Process
Caption: Decision workflow for selecting appropriate PPE when handling D2PM (hydrochloride).
Responsible Disposal: A Step-by-Step Plan
Proper disposal of D2PM (hydrochloride) and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step 1: Waste Segregation
-
Solid Waste: Collect all disposable items contaminated with D2PM (hydrochloride), such as gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing D2PM (hydrochloride) in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
Step 2: Decontamination of Reusable Equipment
-
Thoroughly rinse all reusable glassware and equipment that has come into contact with D2PM (hydrochloride) with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the equipment with soap and water.
Step 3: Final Disposal
-
All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of D2PM (hydrochloride) or its waste down the drain.[2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
